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3-Chloro-2-iodo-1,1,1-trifluoropropane

Cat. No.: B038125
CAS No.: 113402-77-0
M. Wt: 258.41 g/mol
InChI Key: VTXHEMNTBOVTHP-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-1,1,1-trifluoropropane is a high-value, multi-functional halocarbon building block specifically designed for advanced synthetic chemistry and materials science research. Its molecular structure, featuring adjacent chlorine and iodine substituents on a trifluoromethyl-terminated propane backbone, provides unique reactivity and strategic sites for further functionalization. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions (e.g., with amines, alkoxides, or in cross-coupling reactions like Suzuki or Sonogashira), while the chlorine offers a secondary, differentially reactive site for sequential modification or as a stabilizing influence. The strongly electron-withdrawing trifluoromethyl (CF3) group imparts significant effects on the compound's lipophilicity, metabolic stability, and overall physicochemical properties, making it an invaluable precursor for the synthesis of fluorinated analogs of biologically active molecules in medicinal chemistry. Primary research applications include its use as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and liquid crystals, where the introduction of fluorine is critical for modulating biological activity and material properties. This reagent is strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClF3I B038125 3-Chloro-2-iodo-1,1,1-trifluoropropane CAS No. 113402-77-0

Properties

IUPAC Name

3-chloro-1,1,1-trifluoro-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF3I/c4-1-2(8)3(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHEMNTBOVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378718
Record name 3-Chloro-1,1,1-trifluoro-2-iodopropane
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Molecular Weight

258.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113402-77-0
Record name 3-Chloro-1,1,1-trifluoro-2-iodopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113402-77-0
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. The introduction of chloro, iodo, and trifluoromethyl groups into a three-carbon backbone offers a versatile scaffold for the synthesis of more complex molecules. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Electrophilic Addition of Iodine Monochloride to 3,3,3-Trifluoropropene

The most direct and theoretically sound method for the synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) to 3,3,3-trifluoropropene. This reaction is analogous to the well-established halogenation of alkenes.

Reaction Mechanism and Regioselectivity

The reaction proceeds via an electrophilic attack of the iodine atom of ICl on the electron-rich double bond of 3,3,3-trifluoropropene. This forms a cyclic iodonium ion intermediate. Subsequently, the chloride ion attacks the more substituted carbon atom, leading to the opening of the ring and the formation of the final product.

A critical consideration in this synthesis is the regioselectivity of the addition. In classical electrophilic additions to alkenes, Markovnikov's rule predicts that the more electronegative atom (in this case, chlorine) will add to the more substituted carbon of the double bond. However, the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group in 3,3,3-trifluoropropene can reverse this selectivity, leading to an anti-Markovnikov addition.[1] In this scenario, the iodine atom adds to the carbon bearing the -CF3 group (C2), and the chlorine atom adds to the terminal carbon (C1). This results in the formation of this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 3,3,3-Trifluoropropene C Cyclic Iodonium Ion A->C + ICl B Iodine Monochloride (ICl) B->C D This compound C->D + Cl- (anti-Markovnikov attack)

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3,3,3-Trifluoropropene

  • Iodine monochloride (ICl) solution (e.g., 1.0 M in a suitable solvent like dichloromethane or acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropene (1.0 equivalent) in a suitable anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Iodine Monochloride: Slowly add the iodine monochloride solution (1.05 equivalents) to the stirred alkene solution via a dropping funnel or syringe pump over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the reddish-brown color of the iodine monochloride solution indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

Due to the lack of specific literature on this reaction, experimental data such as reaction yield and specific optical rotation are not available. The following table summarizes the key physical and chemical properties of the starting material and the final product.

Property3,3,3-TrifluoropropeneThis compound
Molecular Formula C₃H₃F₃C₃H₃ClF₃I
Molecular Weight 96.05 g/mol 258.41 g/mol
CAS Number 677-21-4113402-77-0
Boiling Point -27 °CPredicted: 125.8 ± 8.0 °C[2]
Density 1.29 g/cm³Predicted: 2.066 ± 0.06 g/cm³[2]

Spectroscopic Data (Predicted)

Experimentally obtained spectroscopic data for this compound is not available in the searched literature. However, predicted NMR and mass spectrometry data can provide valuable information for product characterization.

Spectroscopy Predicted Data for this compound
¹H NMR Predicted shifts would show signals for the -CH₂Cl and -CHI- protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.
¹³C NMR Predicted shifts would show three distinct signals for the three carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Mass Spec (EI) The molecular ion peak (M⁺) would be expected at m/z 258. Fragmentation would likely involve the loss of chlorine, iodine, and trifluoromethyl radicals.

Safety Information

  • 3,3,3-Trifluoropropene: Is a flammable gas. Handle in a well-ventilated area and avoid ignition sources.

  • Iodine Monochloride: Is a corrosive and toxic substance. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: Is expected to be an irritant.[3] Avoid contact with skin and eyes. Handle in a well-ventilated area.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Reaction of 3,3,3-Trifluoropropene with ICl in an anhydrous solvent at 0°C B Work-up with Na2S2O3 and NaHCO3 A->B C Extraction and Drying B->C D Purification (Distillation or Chromatography) C->D E ¹H NMR Spectroscopy D->E F ¹³C NMR Spectroscopy D->F G Mass Spectrometry D->G H Purity Analysis (GC or HPLC) D->H

Figure 2: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound via the electrophilic addition of iodine monochloride to 3,3,3-trifluoropropene presents a viable route to this interesting trifluoromethylated building block. The anticipated anti-Markovnikov regioselectivity is a key feature of this reaction. Further experimental work is required to optimize the reaction conditions, determine the actual yield, and fully characterize the product using modern spectroscopic techniques. This technical guide provides a solid foundation for researchers and scientists to explore the synthesis and potential applications of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the halogenated alkane, 3-Chloro-2-iodo-1,1,1-trifluoropropane. Intended for use by researchers, scientists, and professionals in drug development, this document summarizes key molecular identifiers, predicted physical constants, and offers insights into its chemical behavior based on related compounds. A proposed synthesis pathway is also detailed, complete with a logical workflow diagram.

Core Physicochemical Data

While experimental data for this compound is not extensively available in peer-reviewed literature, a combination of computational predictions and comparisons with analogous structures allows for a reliable estimation of its core properties.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
Molecular Formula C₃H₃ClF₃IGuidechem[1]
Molecular Weight 258.41 g/mol PubChem[2]
CAS Number 113402-77-0Guidechem[1]
Predicted Boiling Point 125.8 ± 8.0 °CChemicalBook[3]
Predicted Density 2.066 ± 0.06 g/cm³ChemicalBook[3]
Solubility Insoluble in water; Soluble in organic solvents such as acetone, ethanol, and dichloromethane.Inferred from similar halogenated propanes[4]
Physical State Predicted to be a liquid at room temperature.Inferred from similar halogenated propanes[4]

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A logical approach to synthesize this compound involves the initial conversion of 3,3,3-trifluoropropene to an intermediate, followed by a subsequent halogenation step.

Synthesis_Workflow start 3,3,3-Trifluoropropene step1 Intermediate Formation (e.g., Epoxidation or Halohydrin Formation) start->step1 Reagents: m-CPBA or NBS/H₂O step2 Nucleophilic Substitution (Introduction of Chloro and Iodo groups) step1->step2 Reagents: (e.g., HCl, NaI) final_product This compound step2->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis principles for the proposed pathway. These would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-(Trifluoromethyl)oxirane (Intermediate)

This step involves the epoxidation of 3,3,3-trifluoropropene.

  • Materials: 3,3,3-trifluoropropene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3,3,3-trifluoropropene in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of m-CPBA in DCM to the flask.

    • Allow the reaction to stir for several hours while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethyl)oxirane, which can be purified by distillation.

Step 2: Synthesis of this compound

This step involves the ring-opening of the epoxide with subsequent introduction of the chloro and iodo functional groups. A variation of a halohydrin formation followed by nucleophilic substitution could also be employed.

  • Materials: 2-(Trifluoromethyl)oxirane, hydrochloric acid (HCl), sodium iodide (NaI), acetone.

  • Procedure:

    • Dissolve the 2-(trifluoromethyl)oxirane in acetone in a round-bottom flask.

    • Add a stoichiometric amount of concentrated HCl and NaI.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

    • The crude product can be purified by fractional distillation under reduced pressure.

Structure and Isomerism

The structural formula of this compound indicates a propane backbone with a trifluoromethyl group at the C1 position, an iodine atom at the C2 position, and a chlorine atom at the C3 position.

Caption: Skeletal representation of this compound.

It is important to note that the carbon at the C2 position is a chiral center, meaning that this compound can exist as a pair of enantiomers, (R)-3-chloro-2-iodo-1,1,1-trifluoropropane and (S)-3-chloro-2-iodo-1,1,1-trifluoropropane. The synthesis methods described would typically result in a racemic mixture.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for similar compounds, this compound is expected to be a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated propane with potential applications in organic synthesis and materials science. While experimental data on its physicochemical properties are scarce, computational predictions provide valuable estimates. The proposed synthesis pathway offers a viable route for its preparation, though it requires experimental validation. Further research is needed to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide to 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS 113402-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative of interest in synthetic chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes available information from chemical suppliers and draws logical inferences from established chemical principles.

Physicochemical Properties

This compound is a trifluorinated and chloro-iodinated propane.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 113402-77-0[1][2][3]
Molecular Formula C₃H₃ClF₃I[1][2]
Molecular Weight 258.41 g/mol [1][2]
Boiling Point 125.8 °C at 760 mmHg
Density 2.066 g/cm³
Refractive Index 1.459
Flash Point 29.9 °C
Canonical SMILES C(C(C(F)(F)F)I)Cl[2]
InChI Key VTXHEMNTBOVTHP-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

Proposed Synthesis: Electrophilic Addition of Iodine Monochloride to 3,3,3-Trifluoropropene

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which deactivates the double bond of 3,3,3-trifluoropropene towards electrophilic addition. The addition of iodine monochloride would likely proceed via an electrophilic addition mechanism. Due to the difference in electronegativity between iodine and chlorine, the iodine atom acts as the electrophile (I⁺).

Reaction:

CF₃CH=CH₂ + ICl → CF₃CH(I)CH₂Cl

The regioselectivity of the reaction would be dictated by the formation of the more stable carbocation intermediate. The addition of the electrophilic iodine to the terminal carbon (C1) would lead to a secondary carbocation at C2, which is destabilized by the adjacent electron-withdrawing trifluoromethyl group. Conversely, addition of iodine to the internal carbon (C2) would result in a primary carbocation at C1. Therefore, the formation of this compound as the major product is anticipated.

It is also possible for the reaction to proceed via a free-radical mechanism, which can be initiated by heat or UV light.[4] Radical addition of ICl to alkenes is also a known transformation.[5]

Hypothetical Experimental Protocol (based on analogous reactions):

Materials:

  • 3,3,3-Trifluoropropene

  • Iodine monochloride (ICl)

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A solution of 3,3,3-trifluoropropene in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • A solution of iodine monochloride in anhydrous dichloromethane is added dropwise to the stirred solution of the alkene.

  • The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature.

  • The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine monochloride.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Spectroscopic Data

No experimentally obtained spectroscopic data for this compound has been found in the public domain. Chemical databases provide predicted NMR spectra.[2]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the CH₂Cl and CHI groups due to H-H and H-F coupling.

  • ¹³C NMR: Three distinct signals would be expected for the three carbon atoms, with their chemical shifts influenced by the attached halogens and the trifluoromethyl group.

  • ¹⁹F NMR: A single signal, likely a doublet or a more complex multiplet due to coupling with the adjacent proton, would be characteristic of the CF₃ group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine, chlorine, and trifluoromethyl fragments.

Reactivity and Applications in Drug Development

This compound is a versatile building block for organic synthesis, particularly for the introduction of the trifluoromethyl- and chloro-substituted propyl moiety. The presence of two different halogen atoms at adjacent positions offers opportunities for selective transformations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a good leaving group in nucleophilic substitution reactions.

Potential Signaling Pathways and Experimental Workflows:

This compound can be utilized in various synthetic transformations. A key application would be in nucleophilic substitution reactions where the iodide is displaced by a nucleophile.

G cluster_conditions Reaction Conditions This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ CF₃CH(Nu)CH₂Cl CF₃CH(Nu)CH₂Cl Nucleophilic Substitution->CF₃CH(Nu)CH₂Cl Product I⁻ I⁻ Nucleophilic Substitution->I⁻ Leaving Group Nucleophile (Nu⁻) Nucleophile (Nu⁻) Solvent Solvent Temperature Temperature

Caption: Nucleophilic substitution at the C-I bond.

Another potential transformation is elimination, where treatment with a base could lead to the formation of a trifluoromethyl-substituted alkene.

G cluster_conditions Reaction Conditions This compound This compound Elimination Elimination This compound->Elimination Base CF₃C(I)=CH₂ or CF₃CH=CHCl CF₃C(I)=CH₂ or CF₃CH=CHCl Elimination->CF₃C(I)=CH₂ or CF₃CH=CHCl Alkene Products Base-H⁺ + I⁻/Cl⁻ Base-H⁺ + I⁻/Cl⁻ Elimination->Base-H⁺ + I⁻/Cl⁻ Byproducts Base Base Solvent Solvent Temperature Temperature

Caption: Base-induced elimination reaction.

In the context of drug development, the incorporation of trifluoromethyl groups is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Halogenated building blocks like this compound serve as valuable intermediates for introducing these fluorinated motifs into complex molecules.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Conclusion

This compound is a potentially useful, yet under-documented, fluorinated building block. While its physicochemical properties are partially characterized, a significant gap exists in the literature regarding its detailed synthesis, reactivity, and specific applications in medicinal chemistry. The synthetic and reaction pathways outlined in this guide are based on established chemical principles and provide a framework for future research and utilization of this compound in the development of novel chemical entities. Further experimental validation is necessary to fully elucidate its chemical behavior and potential.

References

Spectroscopic Analysis of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive guide to the spectroscopic data and analytical methodologies for the compound 3-Chloro-2-iodo-1,1,1-trifluoropropane. However, a thorough search of publicly available scientific databases and literature reveals a significant scarcity of experimental spectroscopic data for this specific molecule. While predicted data and information on related isomers and analogs are available, detailed experimental spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR) and specific synthesis protocols remain largely unpublished. This guide will therefore summarize the available computed data for this compound, present experimental data for structurally similar compounds to provide a comparative context, and outline the standard experimental protocols that would be employed for its synthesis and characterization.

Compound Profile: this compound

Molecular Formula: C₃H₃ClF₃I[1]

Molecular Weight: 258.407 g/mol [1]

CAS Number: 113402-77-0[1]

Structure:

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield any publicly available datasets. Chemical databases like Guidechem list the compound and provide some computed properties, including predicted NMR spectra, but do not contain experimental data.[1]

To provide a useful reference for researchers, the following tables present a summary of the type of data that would be collected in a typical spectroscopic analysis of this compound. For comparative purposes, data for the related compound 3-Chloro-1,1,1-trifluoropropane is included where available, as this is the closest structurally related compound with some public data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusPredicted Chemical Shift (δ) ppm - this compoundExperimental Chemical Shift (δ) ppm - 3-Chloro-1,1,1-trifluoropropaneMultiplicityCoupling Constant (J) Hz
¹HData not availableData not available--
¹³CData not availableData available in some databases--
¹⁹FData not availableData available in some databases--

Note: The absence of experimental data for the target compound prevents the completion of this table. Researchers would need to perform NMR analysis to populate these fields.

Table 2: Mass Spectrometry (MS) Data
Ionization ModeFragment (m/z)Relative IntensityAssignment
Electron Ionization (EI)Data not available--

Note: For the related compound 3-Chloro-1,1,1-trifluoropropane, a prominent peak is observed at m/z = 77.[2] The mass spectrum of this compound would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of chlorine, iodine, and trifluoromethyl groups.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
Data not available-C-H
Data not available-C-F
Data not available-C-Cl
Data not available-C-I

Note: The IR spectrum of a related haloalkane, 1-chloropropane, shows characteristic C-H stretching and bending vibrations, as well as a C-Cl stretching vibration in the fingerprint region.[3] A similar pattern would be expected for this compound, with additional peaks corresponding to the C-F and C-I bonds.

Experimental Protocols

Synthesis

A plausible synthetic route could involve the iodination of a suitable precursor, such as 3-chloro-1,1,1-trifluoropropane. The reaction conditions, including the choice of iodinating agent, solvent, temperature, and reaction time, would need to be optimized. Purification of the crude product would likely be achieved through distillation or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample_prep->nmr ms Mass Spectrometry (e.g., GC-MS) sample_prep->ms ir Infrared Spectroscopy sample_prep->ir data_analysis Spectral Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Acquisition: Standard pulse programs would be used to acquire the spectra. Key parameters to be recorded would include the spectral width, acquisition time, and number of scans.

  • Mass Spectrometry (MS):

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common instrument for this type of analysis.

    • Sample Introduction: A dilute solution of the sample in a volatile solvent would be injected into the GC.

    • Ionization: Electron ionization (EI) would typically be used.

    • Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr).

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

    • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: The positions and intensities of the absorption bands would be correlated with the functional groups present in the molecule.

Conclusion

While a comprehensive, data-rich guide on the spectroscopic properties of this compound cannot be compiled from the currently available public information, this document provides a framework for researchers working with this compound. It highlights the need for experimental characterization and outlines the standard methodologies that should be employed. The provided workflow and data table templates can serve as a guide for the acquisition and presentation of data once it is generated. Researchers in the fields of drug development and materials science are encouraged to publish such fundamental data to aid in future research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-2-iodo-1,1,1-trifluoropropane. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established NMR principles and data from analogous chemical structures to offer a comprehensive interpretation. This document is intended to aid researchers in the identification, characterization, and quality control of this compound and related fluorinated molecules. Included are predicted chemical shifts and coupling constants, a detailed experimental protocol for spectral acquisition, and logical diagrams illustrating the principles of spectral analysis.

Predicted NMR Data

The structure of this compound is as follows:

The molecule contains a chiral center at the second carbon (C2), which renders the two protons on the third carbon (C3) diastereotopic. This non-equivalence is a key feature to anticipate in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the proton on C2 and the two diastereotopic protons on C3.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 (CHI)4.0 - 4.5Doublet of Doublets of Quartets (ddq)³JHH (trans) ≈ 8-10, ³JHH (gauche) ≈ 4-6, ³JHF ≈ 8-12
H-3a (CH₂Cl)3.8 - 4.2Doublet of Doublets (dd)²JHH ≈ 12-15, ³JHH (gauche) ≈ 4-6
H-3b (CH₂Cl)3.6 - 4.0Doublet of Doublets (dd)²JHH ≈ 12-15, ³JHH (trans) ≈ 8-10

Rationale for Predictions:

  • H-2 (CHI): The proton on the carbon bearing the iodine is expected to be significantly deshielded. Its multiplicity will be complex due to coupling with the two diastereotopic protons on C3 (giving a doublet of doublets) and further splitting by the three fluorine atoms on C1 (a quartet).

  • H-3a and H-3b (CH₂Cl): The diastereotopic nature of these protons results in separate signals. They will exhibit a large geminal coupling (²JHH) to each other. Each will also show vicinal coupling (³JHH) to the H-2 proton, with different coupling constants for the gauche and trans relationships, leading to a doublet of doublets for each. The electronegativity of the chlorine atom will shift these protons downfield.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-1 (CF₃)120 - 125Quartet (q)¹JCF ≈ 270-290
C-2 (CHI)15 - 25Quartet (q)²JCF ≈ 25-35
C-3 (CH₂Cl)45 - 55Triplet (t) (or quartet of triplets if ³JCF is resolved)³JCF ≈ 2-5

Rationale for Predictions:

  • C-1 (CF₃): The carbon of the trifluoromethyl group will appear at a high chemical shift and will be split into a quartet by the three directly attached fluorine atoms, exhibiting a large one-bond coupling constant (¹JCF).[1]

  • C-2 (CHI): The carbon bonded to iodine is expected to be significantly shielded due to the "heavy-atom effect".[2][3] This carbon will also be split into a quartet due to the two-bond coupling with the fluorine atoms (²JCF).

  • C-3 (CH₂Cl): The carbon bonded to chlorine will be deshielded. It may appear as a triplet due to three-bond coupling to the fluorine atoms (³JCF), although this coupling may be small and not well-resolved.

Experimental Protocol for NMR Spectral Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent that will readily dissolve the sample, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). CDCl₃ is a common choice for halogenated compounds.[4]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, as the ¹³C nucleus is less sensitive.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl₃ with TMS filter Filter into NMR Tube dissolve->filter acquire_1H Acquire ¹H NMR Spectrum filter->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum filter->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference assign_shifts Assign Chemical Shifts reference->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling determine_structure Confirm Structure analyze_coupling->determine_structure

NMR Experimental and Analytical Workflow.
Logical Relationships in ¹H NMR Spectral Interpretation

This diagram outlines the logical steps for interpreting the predicted ¹H NMR spectrum, focusing on the splitting patterns.

logical_relationships_1H cluster_H2 Analysis of H-2 Signal cluster_H3 Analysis of H-3 Signals start Start Interpretation H2_signal H-2 (CHI) Signal start->H2_signal H3_signals H-3a and H-3b (CH₂Cl) Signals (Diastereotopic) start->H3_signals H2_coupling_H3 Coupling to H-3a and H-3b (³JHH) H2_signal->H2_coupling_H3 H2_coupling_F Coupling to 3x F (³JHF) H2_signal->H2_coupling_F H2_multiplicity Predicted: ddq H2_coupling_H3->H2_multiplicity H2_coupling_F->H2_multiplicity H3_geminal_coupling Geminal Coupling (²JHH) H3_signals->H3_geminal_coupling H3_vicinal_coupling Vicinal Coupling to H-2 (³JHH) H3_signals->H3_vicinal_coupling H3_multiplicity Predicted: Two dd H3_geminal_coupling->H3_multiplicity H3_vicinal_coupling->H3_multiplicity

¹H NMR Splitting Pattern Interpretation.
Logical Relationships in ¹³C NMR Spectral Interpretation

This diagram illustrates the key factors influencing the predicted ¹³C NMR chemical shifts and multiplicities.

logical_relationships_13C C1 C-1 (CF₃) C1_effect Strongly deshielded by 3x F C1->C1_effect C1_coupling ¹JCF coupling -> Quartet C1->C1_coupling C2 C-2 (CHI) C2_effect Shielded by 'heavy-atom effect' of I C2->C2_effect C2_coupling ²JCF coupling -> Quartet C2->C2_coupling C3 C-3 (CH₂Cl) C3_effect Deshielded by Cl C3->C3_effect C3_coupling ³JCF coupling -> Triplet (or unresolved) C3->C3_coupling

¹³C NMR Chemical Shift and Coupling Influences.

Conclusion

This guide provides a robust, theory-based prediction of the ¹H and ¹³C NMR spectra of this compound, along with a detailed experimental protocol for its acquisition. The key predicted features include the diastereotopic nature of the CH₂Cl protons in the ¹H spectrum and the significant shielding of the iodine-bound carbon in the ¹³C spectrum. The provided workflows and logical diagrams serve as a valuable tool for researchers in understanding and interpreting the NMR data for this and structurally related compounds. While these predictions are based on well-established principles, experimental verification is essential for definitive structural confirmation.

References

molecular structure and formula of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative of significant interest in synthetic chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability and binding affinity of parent molecules, while the chloro and iodo substituents provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Formula

This compound is a chiral molecule with the chemical formula C₃H₃ClF₃I[1][2]. The structure consists of a propane backbone substituted with a trifluoromethyl group at position 1, an iodine atom at position 2, and a chlorine atom at position 3.

Molecular Identifiers:

  • CAS Number: 113402-77-0[1][2]

  • Molecular Weight: 258.41 g/mol [1][3]

  • Canonical SMILES: C(C(C(F)(F)F)I)Cl[2]

  • InChI: InChI=1S/C3H3ClF3I/c4-1-2(8)3(5,6)7/h2H,1H2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that the boiling point and density are predicted values.

PropertyValueSource
Molecular Formula C₃H₃ClF₃I[1][2]
Molecular Weight 258.41 g/mol [1][3]
Predicted Boiling Point 125.8 ± 8.0 °C[1]
Predicted Density 2.066 ± 0.06 g/cm³[1]

Synthesis Protocol

A plausible and representative experimental protocol for the synthesis of this compound involves the addition of iodine monochloride (ICl) to 3,3,3-trifluoropropene. This method is analogous to the synthesis of other 2-halo-1,1,1-trifluoropropanes.

Reaction:

CF₃-CH=CH₂ + ICl → CF₃-CHI-CH₂Cl

Materials:

  • 3,3,3-Trifluoropropene

  • Iodine monochloride (ICl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

  • In a well-ventilated fume hood, dissolve 3,3,3-trifluoropropene in anhydrous dichloromethane in the flask.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add a solution of iodine monochloride in anhydrous dichloromethane to the stirred solution of 3,3,3-trifluoropropene via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine monochloride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine monochloride is corrosive and a strong oxidizing agent; handle with care.

  • 3,3,3-Trifluoropropene is a gas at room temperature and should be handled accordingly.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_3_3_Trifluoropropene 3,3,3-Trifluoropropene Addition_Reaction Electrophilic Addition 3_3_3_Trifluoropropene->Addition_Reaction Iodine_Monochloride Iodine Monochloride Iodine_Monochloride->Addition_Reaction Target_Molecule This compound Addition_Reaction->Target_Molecule

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and predicted reactivity of 3-Chloro-2-iodo-1,1,1-trifluoropropane. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to construct a probable reactivity profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery by providing insights into the potential synthetic utility of this trifluoromethyl-containing haloalkane. The document covers predicted synthetic routes, key chemical properties, and expected reaction pathways, including nucleophilic substitution and elimination reactions.

Introduction

This compound is a halogenated propane derivative featuring a trifluoromethyl group, a secondary iodide, and a primary chloride. The presence of these distinct functional groups on a simple three-carbon backbone suggests its potential as a versatile building block in organic synthesis. The trifluoromethyl group is of particular interest in medicinal chemistry as its incorporation into drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The differential reactivity of the carbon-iodine and carbon-chlorine bonds offers opportunities for selective functionalization.

Chemical and Physical Properties

PropertyValueSource
CAS Number 113402-77-0[1]
Molecular Formula C₃H₃ClF₃I[1]
Molecular Weight 258.407 g/mol [1]
Canonical SMILES C(C(C(F)(F)F)I)Cl[1]
InChI Key VTXHEMNTBOVTHP-UHFFFAOYSA-N[1]
Hazard Identification Irritant. Causes skin and eye irritation. May cause respiratory irritation.[1]

Predicted Synthesis

A plausible and direct method for the synthesis of vicinal chloro-iodo alkanes is the electrophilic addition of iodine monochloride (ICl) to an alkene.[2] In the case of this compound, the logical precursor would be 3,3,3-trifluoropropene.

The reaction is expected to proceed via a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by the chloride ion would likely occur at the more substituted carbon (C2), following Markovnikov's rule, due to the electronic influence of the trifluoromethyl group.[3][4][5] The addition is typically an anti-addition.[2]

Proposed Experimental Protocol: Iodochlorination of 3,3,3-Trifluoropropene

This is a generalized protocol based on the iodochlorination of other alkenes and should be adapted and optimized for the specific substrate.

Materials:

  • 3,3,3-Trifluoropropene

  • Iodine monochloride (ICl) solution in a suitable anhydrous solvent (e.g., dichloromethane)

  • Anhydrous dichloromethane (or other inert solvent)

  • Sodium thiosulfate solution (for quenching)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,3,3-trifluoropropene in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.05 equivalents) in anhydrous dichloromethane to the stirred alkene solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Stir the reaction mixture at 0 °C and monitor its progress by a suitable method (e.g., TLC or GC-MS). The disappearance of the characteristic reddish-brown color of ICl can indicate reaction progression.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted ICl.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

G cluster_start Reactants 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene product This compound 3,3,3-Trifluoropropene->product Electrophilic Addition ICl Iodine Monochloride (ICl) ICl->product

Caption: Proposed synthesis of this compound.

Predicted Reactivity Profile

The reactivity of this compound is dictated by the properties of the C-I and C-Cl bonds and the influence of the adjacent trifluoromethyl group.

Nucleophilic Substitution

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond (C-I bond energy: ~228 kJ/mol; C-Cl bond energy: ~346 kJ/mol).[6] Consequently, the iodide is a much better leaving group than the chloride. Therefore, in nucleophilic substitution reactions, it is predicted that the iodine atom at the C2 position will be preferentially displaced.

The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the steric environment. The secondary nature of the carbon bearing the iodine suggests that both pathways are possible. The strong electron-withdrawing effect of the trifluoromethyl group will likely destabilize a carbocation intermediate at the C2 position, potentially disfavoring a pure Sₙ1 mechanism. Conversely, the inductive effect of the CF₃ group could make the C2 carbon more electrophilic and susceptible to Sₙ2 attack.

Expected Reaction with Nucleophiles:

  • With strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻): Sₙ2 displacement of the iodide is the most probable outcome.

  • With basic nucleophiles (e.g., OH⁻, RO⁻): Competition between substitution (Sₙ2) at C2 and elimination (E2) will likely occur.

G start This compound product_sub 3-Chloro-2-(Nu)-1,1,1-trifluoropropane start->product_sub Sₙ2 (preferential) product_elim 3-Chloro-1,1,1-trifluoropropene start->product_elim E2 (competing) nucleophile Nucleophile (Nu⁻) nucleophile->product_sub base Base (B⁻) base->product_elim

Caption: Predicted reactivity pathways for this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, an E2 elimination reaction is plausible. This would involve the abstraction of the proton at C2 and the elimination of the chloride at C3, although elimination of HI to form an alkene is also possible and likely more favorable given the better leaving group ability of iodide.

Radical Reactions

The weak C-I bond can also undergo homolytic cleavage under radical conditions (e.g., using a radical initiator like AIBN or upon photolysis). This would generate a secondary radical at the C2 position, which could then participate in various radical-mediated transformations.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected features in NMR spectroscopy can be predicted based on the structure:

  • ¹H NMR: The spectrum would be complex due to diastereotopicity of the protons on C3 and coupling to both the proton on C2 and the fluorine atoms on C1. One would expect multiplets for the CH₂Cl and CHI protons.

  • ¹³C NMR: Three distinct signals are expected for the three carbon atoms. The C1 carbon will appear as a quartet due to coupling with the three fluorine atoms. The C2 and C3 carbons will also show coupling to fluorine.

  • ¹⁹F NMR: A single signal, likely a doublet of doublets due to coupling with the protons on C2 and C3, is expected for the three equivalent fluorine atoms of the CF₃ group.

Applications in Drug Development and Research

While no specific applications of this compound in drug development have been reported, its structure makes it an attractive scaffold for the synthesis of novel fluorinated compounds. The ability to selectively replace the iodine atom with various functional groups via nucleophilic substitution would allow for the generation of a library of derivatives for biological screening. The trifluoromethyl group is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties to a molecule.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Based on fundamental chemical principles, it is predicted to be accessible via the iodochlorination of 3,3,3-trifluoropropene. Its reactivity is expected to be dominated by the facile cleavage of the carbon-iodine bond, allowing for selective nucleophilic substitution at the C2 position. This predicted reactivity profile suggests that this compound could serve as a useful intermediate for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl moiety into more complex molecules, which may be of interest to researchers in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative. Due to its classification as an irritant, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This document outlines the known hazards, physical and chemical properties, handling and storage procedures, and emergency response measures. Furthermore, a plausible experimental protocol for its synthesis is detailed for informational purposes.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory system contact.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
This compound
Molecular FormulaC₃H₃ClF₃I[1]
Molecular Weight258.41 g/mol [2]
Related Compound: 3-Chloro-1,1,1-trifluoropropane
Boiling Point45 °C[3]
Melting Point-107 °C[3]
Density1.326 g/mL[3]
Related Compound: 1,1,1-Trifluoro-3-iodopropane
Boiling Point80 °C[4]
Density1.911 g/mL at 25 °C[4]

Handling and Storage

Due to its irritant nature, meticulous handling and appropriate storage are paramount to ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of volatile compounds should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling Practices
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spills and Leaks
  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: Synthesis of this compound

The following is a plausible, general experimental protocol for the synthesis of this compound via the electrophilic addition of iodine monochloride to 3,3,3-trifluoropropene. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.

Materials and Equipment
  • 3,3,3-Trifluoropropene

  • Iodine monochloride (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropene (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Iodine Monochloride: Slowly add the 1.0 M solution of iodine monochloride in dichloromethane (1.05 equivalents) to the stirred alkene solution via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the reddish-brown color of the iodine monochloride solution indicates the progress of the reaction.[5]

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 3,3,3-Trifluoropropene + ICl in Dichloromethane ReactionVessel Reaction at 0°C Reactants->ReactionVessel 1. Addition Quenching Quench with Na2S2O3 (aq) ReactionVessel->Quenching 2. Work-up Extraction Liquid-Liquid Extraction (DCM/H2O) Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Hazard Mitigation and Handling Workflow

Hazard_Mitigation_Workflow Start Handling 3-Chloro-2-iodo- 1,1,1-trifluoropropane RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Wear Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat RiskAssessment->PPE FumeHood Work in a Certified Fume Hood RiskAssessment->FumeHood Handling Perform Chemical Handling PPE->Handling FumeHood->Handling Spill Spill Occurs Handling->Spill Potential Outcome NoSpill No Spill Handling->NoSpill Potential Outcome SpillResponse Follow Spill Response Protocol Spill->SpillResponse WasteDisposal Dispose of Waste According to Regulations NoSpill->WasteDisposal SpillResponse->WasteDisposal End Procedure Complete WasteDisposal->End

Caption: A logical workflow for mitigating hazards during the handling of this compound.

References

Navigating the Synthesis and Supply of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – For researchers, scientists, and professionals in drug development, the accessibility and purity of specialized chemical reagents are paramount. This in-depth technical guide focuses on 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0), a halogenated propane derivative of increasing interest in synthetic and medicinal chemistry. This document outlines its chemical properties, commercial availability, and provides insights into its potential applications and synthesis.

Core Chemical and Physical Properties

This compound is a niche chemical with the molecular formula C₃H₃ClF₃I and a molecular weight of approximately 258.41 g/mol . While detailed experimental data on its physical properties such as boiling and melting points are not widely published, its structure suggests it is a volatile, non-polar compound.

Commercial Availability and Suppliers

A critical aspect for any research and development endeavor is the reliable sourcing of starting materials. Several chemical suppliers list this compound in their catalogs, indicating its availability for laboratory and potential scale-up use. The table below summarizes key information from various suppliers. It is important to note that purity levels and available quantities can vary, and direct inquiry with the suppliers is recommended for the most current data.

Supplier NamePurityAvailable QuantitiesNotes
J & K SCIENTIFIC LTD.>95%Grams to KilogramsA well-established supplier of a wide range of research chemicals.
Meryer (Shanghai) Chemical Technology Co., Ltd.>97%GramsSpecializes in fine chemicals and intermediates.
Wuhan Chemwish Technology Co., Ltd.>98%GramsFocuses on the development and production of novel organic compounds.
Clearsynth Labs LimitedN/AGramsProvides a range of reference standards and research chemicals.
Amadis Chemical Company Limited>97%GramsA global supplier of fine chemicals, intermediates, and active pharmaceutical ingredients (APIs).
Santa Cruz Biotechnology, Inc.N/AGramsA prominent supplier of biochemicals and research reagents.

Disclaimer: The information in this table is based on publicly available data and may be subject to change. Please verify with the suppliers for the most up-to-date information.

Synthetic Considerations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Precursor_A 3-Chloro-1,1,1-trifluoropropane Reaction_Vessel Reaction under suitable conditions (e.g., radical initiator, light) Precursor_A->Reaction_Vessel Precursor_B Iodinating Agent (e.g., NIS, I2) Precursor_B->Reaction_Vessel Quenching Quenching of reaction Reaction_Vessel->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying over anhydrous salt Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification (e.g., distillation, chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product G Start This compound Reaction_Cl Reaction at C-Cl bond (e.g., Nucleophilic Substitution) Start->Reaction_Cl Selectivity Reaction_I Reaction at C-I bond (e.g., Coupling Reactions) Start->Reaction_I Selectivity New_Intermediate_A New Intermediate A Reaction_Cl->New_Intermediate_A New_Intermediate_B New Intermediate B Reaction_I->New_Intermediate_B Further_Modification Further Chemical Modifications New_Intermediate_A->Further_Modification New_Intermediate_B->Further_Modification Bioactive_Molecule Bioactive Molecule / Drug Candidate Further_Modification->Bioactive_Molecule

A Comprehensive Technical Guide to the IUPAC Nomenclature of C3H3ClF3I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C3H3ClF3I represents a variety of structural and stereoisomers. A systematic and unambiguous naming system is crucial for clear communication in research, development, and regulatory contexts. This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C3H3ClF3I, detailing the rules and their application to ensure accurate and consistent naming.

Understanding the Structural Possibilities

The molecular formula C3H3ClF3I indicates a three-carbon backbone with a combination of single, double, or triple bonds, substituted with chlorine, iodine, a trifluoromethyl group, and hydrogen atoms. The principal structural isomers arise from the arrangement of the carbon skeleton (as a propyl or propenyl chain) and the positions of the various substituents.

Key IUPAC Nomenclature Rules for Halogenated Unsaturated Hydrocarbons

The naming of these compounds follows a hierarchical set of IUPAC rules:

  • Parent Chain Identification : The longest continuous carbon chain containing the principal functional group (in this case, a double or triple bond) is identified as the parent chain.

  • Numbering the Parent Chain : The chain is numbered to give the lowest possible locants (numbers) to the principal functional group. If there is a choice, the numbering should give the lowest locants to the substituents at the first point of difference.

  • Naming Substituents : Halogens and the trifluoromethyl group are treated as prefixes and are listed in alphabetical order (chloro, fluoro, iodo, trifluoromethyl).

  • Stereochemistry :

    • E/Z Notation for Alkenes : For alkenes with different substituents on each carbon of the double bond, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemistry.[1][2][3] If the highest priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (entgegen, meaning "opposite").

    • R/S Notation for Chiral Centers : For molecules containing a stereocenter (a carbon atom bonded to four different groups), the CIP rules are used to assign the absolute configuration as R (rectus, right) or S (sinister, left).[1][4][5]

Isomers of C3H3ClF3I and their IUPAC Names

Below is a systematic breakdown of the possible isomers of C3H3ClF3I based on a propene backbone and their corresponding IUPAC names.

Propene-Based Isomers

These isomers feature a three-carbon chain with one double bond.

Table 1: IUPAC Names of Propene-Based Isomers of C3H3ClF3I

StructureIUPAC NameStereochemical Descriptors
1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene This isomer has the double bond at the C1 position. The substituents are a chlorine, an iodine, and a trifluoromethyl group.This compound can exist as E and Z isomers. The CIP priority of the substituents on C1 is I > Cl. On C2, the priority is -CF3 > H. Therefore, the isomers are: - (E)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene
1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene In this isomer, the iodine is on the C2 carbon.This compound also exhibits E/Z isomerism. On C1, the priority is Cl > H. On C2, the priority is I > -CF3. The isomers are: - (E)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene
1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene Here, the iodine is on the C3 carbon.This isomer can exist as E and Z isomers. On C1, the priority is Cl > H. On C2, the priority is -CI(F3) > H. The isomers are: - (E)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene
2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene The chlorine is on the C2 carbon.This compound exhibits E/Z isomerism. On C1, the priority is I > H. On C2, the priority is Cl > -CF3. The isomers are: - (E)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene
3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene The chlorine is on the C3 carbon.This isomer can exist as E and Z isomers. On C1, the priority is I > H. On C2, the priority is -CCl(F3) > H. The isomers are: - (E)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene
3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene Both chlorine and iodine are on the C3 and C2 carbons respectively.This compound has a chiral center at C2. Therefore, it can exist as two enantiomers: - (R)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (S)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene

Experimental Protocols for Isomer Identification

The unambiguous identification of a specific isomer of C3H3ClF3I requires a combination of spectroscopic and spectrometric techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants will be distinct for each isomer.

  • ¹³C NMR: Will show the number of unique carbon environments.

  • ¹⁹F NMR: Will be crucial for confirming the presence and environment of the trifluoromethyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete connectivity of the molecule and confirming the positions of the substituents.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C3H3ClF3I).

  • Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can provide structural information to differentiate isomers.

3. Vibrational Spectroscopy (Infrared and Raman):

  • The C=C stretching frequency will confirm the presence of the double bond.

  • The fingerprint region will show characteristic vibrations for the C-Cl, C-I, and C-F bonds, which will differ slightly between isomers.

4. X-ray Crystallography:

  • For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers and the geometry of double bonds.

Logical Relationships in IUPAC Naming

The process of deriving the IUPAC name for a given isomer of C3H3ClF3I follows a logical workflow.

IUPAC_Naming_Workflow A Molecular Formula C3H3ClF3I B Identify Carbon Skeleton (e.g., Propene) A->B C Determine Substituent Positions B->C D Number Parent Chain (Lowest locant for C=C) C->D E Alphabetize Substituents (Chloro, Iodo, Trifluoromethyl) D->E F Check for Stereoisomerism E->F I Assemble Full IUPAC Name G Assign E/Z for Alkene F->G Alkene Present H Assign R/S for Chiral Center F->H Chiral Center Present G->I H->I

Caption: Workflow for IUPAC Naming of C3H3ClF3I Isomers.

This comprehensive guide provides the necessary framework for accurately naming the isomers of C3H3ClF3I according to IUPAC standards. The systematic application of these rules, supported by appropriate analytical data, is essential for unambiguous scientific communication in the fields of chemistry and drug development.

References

Technical Guide: Stability and Storage of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific stability and storage data for 3-Chloro-2-iodo-1,1,1-trifluoropropane is publicly available. The following guidelines are based on general information for this compound and best practices for structurally similar halogenated alkanes. It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Introduction

This compound (CAS No. 113402-77-0) is a halogenated propane derivative.[1] Due to the presence of chloro, iodo, and trifluoromethyl functional groups, its stability can be influenced by various environmental factors. This guide provides a summary of the recommended storage conditions and handling practices to ensure the integrity of the compound for research and development purposes.

Chemical Properties and Inherent Stability

The stability of this compound is largely dictated by the carbon-halogen bonds. The carbon-iodine bond is generally the weakest and most susceptible to cleavage, potentially leading to decomposition. Factors such as light, heat, and the presence of incompatible materials can accelerate this process.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the purity of this compound. The general recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Store in a cool location.Minimizes the rate of potential decomposition reactions.
Light Protect from light. Store in an amber or opaque container.The carbon-iodine bond can be sensitive to light, which can induce homolytic cleavage and initiate radical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Container Keep container tightly closed.Prevents evaporation and contamination from the surrounding environment.
Ventilation Store in a well-ventilated area.[1][2]Ensures that in case of a leak, vapors do not accumulate to hazardous levels.

Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound should be stored away from the following classes of chemicals:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Acids: May promote decomposition pathways.

  • Strong Reducing Agents: Can react with the halogenated functional groups.[3]

  • Active Metals: May react violently.[3]

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound from receipt to use.

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_outcome Outcome receipt Receipt of Compound inspect Inspect Container Seal receipt->inspect sds Review SDS inspect->sds log Log in Inventory sds->log store Store in Designated Location (Cool, Dark, Ventilated) log->store retrieve Retrieve from Storage store->retrieve For Use unstable Compound Degradation store->unstable Improper Storage inert Handle Under Inert Atmosphere retrieve->inert use Use in Experiment inert->use reseal Reseal Tightly use->reseal return_storage Return to Storage reseal->return_storage stable Maintained Compound Stability return_storage->stable return_storage->unstable Improper Handling cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound (Initial Purity Analysis) acid Acidic Hydrolysis (e.g., HCl) start->acid base Basic Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Stress (Elevated Temperature) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR Spectroscopy hplc->nmr identify Identify Degradants nmr->identify pathway Elucidate Degradation Pathways identify->pathway

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-iodo-1,1,1-trifluoropropane as a Fluoroalkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with potential as a versatile fluoroalkylating agent in organic synthesis. The presence of a trifluoromethyl group, a moiety of significant interest in medicinal chemistry, makes this reagent a valuable tool for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl group into a variety of organic scaffolds. The carbon-iodine bond is the most labile site for radical generation, allowing for selective functionalization under various reaction conditions. These application notes provide an overview of its potential applications and detailed protocols for its use in key synthetic transformations. The strategic incorporation of fluorine-containing groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.

Chemical Properties and Safety Information

PropertyValue
Molecular Formula C₃H₃ClF₃I
Molecular Weight 258.41 g/mol
CAS Number 113402-77-0
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available

Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Applications in Fluoroalkylation Reactions

This compound can serve as a precursor to the 3-chloro-1,1,1-trifluoropropan-2-yl radical, which can then be trapped by a variety of substrates. Key potential applications include:

  • Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes: A reliable method for the formation of new carbon-carbon bonds.

  • Photoredox-Catalyzed Fluoroalkylation: A modern and mild approach for the functionalization of a broad range of substrates.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: For the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.

Protocol 1: Atom Transfer Radical Addition (ATRA) to Alkenes

This protocol describes the addition of the 3-chloro-1,1,1-trifluoropropan-2-yl group across a carbon-carbon double bond via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow

ATRA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Alkene, This compound, AIBN, and Solvent degas Degas Mixture (e.g., Freeze-Pump-Thaw) reagents->degas heat Heat Reaction Mixture (e.g., 80 °C) degas->heat quench Cool to RT and Quench (e.g., with Na2S2O3 soln) heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the ATRA of this compound to an alkene.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), AIBN (0.1 mmol, 0.1 equiv), and anhydrous toluene (5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove any remaining iodine, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired adduct.

Representative Data (Hypothetical)
EntryAlkene SubstrateProductYield (%)
1Styrene2-chloro-1-iodo-4-phenyl-1,1,1-trifluorobutane85
21-Octene4-chloro-3-iodo-1,1,1-trifluorodecane78
3Methyl AcrylateMethyl 2-(2-chloro-1-iodo-1,1,1-trifluoroethyl)propanoate65
4Cyclohexene1-(2-chloro-1-iodo-1,1,1-trifluoroethyl)-2-iodocyclohexane72

Protocol 2: Visible-Light Photoredox-Catalyzed Fluoroalkylation of N-Arylacrylamides

This protocol outlines a mild and efficient method for the fluoroalkylation of N-arylacrylamides using this compound under visible-light photoredox catalysis.

Proposed Signaling Pathway

Photocatalytic_Cycle PC PC(II) PC_excited *PC(II) PC->PC_excited hv (Visible Light) PC_reduced PC(I) PC_excited->PC_reduced SET Reagent CF3(Cl)CHCH2I PC_oxidized PC(III) PC_reduced->PC SET Radical CF3(Cl)CHCH2• Reagent->Radical e- Substrate Substrate (Alkene) Radical->Substrate Radical Addition Substrate_Radical Substrate-Radical Adduct Product Product Substrate_Radical->Product -H+

Caption: Proposed photocatalytic cycle for fluoroalkylation.

Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, dissolve the N-arylacrylamide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (0.004 mmol, 2 mol%) in anhydrous dimethylformamide (DMF, 2 mL).

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Reaction: Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature for 12-36 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by preparative thin-layer chromatography (pTLC) to yield the desired product.

Representative Data (Hypothetical)
EntryN-Aryl GroupProduct StructureYield (%)
1PhenylN-phenyl-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide92
24-MethoxyphenylN-(4-methoxyphenyl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide88
34-ChlorophenylN-(4-chlorophenyl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide75
42-NaphthylN-(naphthalen-2-yl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide81

Conclusion

This compound shows significant promise as a fluoroalkylating agent for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl moiety into organic molecules. The protocols provided herein for atom transfer radical addition and photoredox-catalyzed reactions offer robust and versatile methods for its application in synthetic and medicinal chemistry. Further exploration of its reactivity in other transformations, such as transition-metal-catalyzed cross-coupling reactions, is warranted and could expand its utility in the synthesis of novel fluorinated compounds for drug discovery and materials science.

References

Application Notes and Protocols for 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with potential applications in organic synthesis and drug discovery. Its structure, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on adjacent carbons, offers a unique combination of reactive sites. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is the most likely site for nucleophilic substitution and radical reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond.

This document provides an overview of the expected reaction mechanisms involving this compound, based on established principles of organic chemistry and data from analogous compounds, due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature. The provided protocols and data tables are intended as illustrative examples to guide experimental design.

Chemical Properties

PropertyValueSource
CAS Number113402-77-0[1][2]
Molecular FormulaC3H3ClF3I[1]
Molecular Weight258.41 g/mol [3]
IUPAC NameThis compound[1]

Predicted Reaction Mechanisms

The reactivity of this compound is dictated by the presence of two distinct carbon-halogen bonds. The C-I bond is weaker and more polarizable than the C-Cl bond, making it the primary site for nucleophilic attack and radical abstraction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are expected to proceed preferentially at the carbon bearing the iodine atom (C-2). The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. Given the secondary nature of the carbon and the presence of an electron-withdrawing group, an S(_N)2 mechanism is generally anticipated with strong nucleophiles in aprotic polar solvents.

Illustrative S(_N)2 Reaction:

G reactant CF3-CH(I)-CH2Cl product CF3-CH(Nu)-CH2Cl reactant->product S(_N)2 nucleophile Nu⁻ nucleophile->reactant leaving_group I⁻ product->leaving_group G cluster_0 E2 Mechanism reactant CF3-CH(I)-CH2Cl product1 CF3-C(I)=CH2 (minor) reactant->product1 β-H abstraction from C1 product2 CF3-CH=CHCl (major) reactant->product2 β-H abstraction from C3 base Base⁻ G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation Initiation (e.g., AIBN, hv) Propagation Propagation Termination Termination CF3-CH(I)-CH2Cl CF3-CH(I)-CH2Cl CF3-CH(•)-CH2Cl CF3-CH(•)-CH2Cl CF3-CH(I)-CH2Cl->CF3-CH(•)-CH2Cl Homolysis Adduct_Radical Adduct_Radical CF3-CH(•)-CH2Cl->Adduct_Radical + Alkene Product Product Adduct_Radical->Product + CF3-CH(I)-CH2Cl Product->CF3-CH(•)-CH2Cl Radical_1 R• Stable_Product Stable_Product Radical_1->Stable_Product + R'• Radical_2 R'•

References

Application Notes and Protocols for 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0) is a halogenated propane derivative. This document provides a summary of its known properties, safety information, and a generalized experimental protocol for its potential application as a trifluoromethylating agent in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the provided protocol is based on analogous reactions with similar polyfluoroalkyl iodides.

Compound Information

PropertyValueReference
CAS Number 113402-77-0[1]
Molecular Formula C₃H₃ClF₃I[1]
Molecular Weight 258.407 g/mol [1]
Canonical SMILES C(C(C(F)(F)F)I)Cl[1]
InChI Key VTXHEMNTBOVTHP-UHFFFAOYSA-N[1]
Physical Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Density Not specified in available literature

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed.

Hazard StatementDescriptionGHS ClassificationReference
H315 Causes skin irritationSkin Irrit. 2[1]
H319 Causes serious eye irritationEye Irrit. 2[1]
H335 May cause respiratory irritationSTOT SE 3[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Potential Applications in Organic Synthesis

While specific applications for this compound are not well-documented, its structure suggests its primary utility as a reagent for the introduction of the 1-chloro-3,3,3-trifluoropropan-2-yl group or, more likely, as a precursor to a trifluoromethyl-containing radical or nucleophile for the synthesis of more complex molecules. The trifluoromethyl group is of significant interest in medicinal chemistry as its incorporation into drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Generalized Experimental Protocol: Radical Addition to an Alkene

The following protocol is a generalized procedure for the radical addition of a polyfluoroalkyl iodide to an alkene, which is a plausible application for this compound. This protocol is based on established methods for similar compounds and should be adapted and optimized for specific substrates.

Objective: To synthesize a substituted 1-chloro-4,4,4-trifluoro-2-iodobutane derivative via the radical addition of this compound to an alkene.

Materials:

  • This compound

  • Alkene substrate

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, or acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene substrate (1.0 eq) and the radical initiator (0.1-0.2 eq) in the chosen anhydrous, degassed solvent.

  • Addition of Reagent: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 80-110 °C for AIBN in toluene) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any insoluble material. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Diagrams

experimental_workflow General Workflow for Radical Addition cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Alkene and Initiator in Solvent prep2 Add this compound prep1->prep2 reaction Heat and Stir under Inert Atmosphere prep2->reaction workup1 Cool and Concentrate reaction->workup1 workup2 Purify by Chromatography workup1->workup2 analysis Characterize Product (NMR, MS) workup2->analysis

Caption: Generalized workflow for the radical addition of this compound.

Conclusion

This compound is a chemical for which detailed application data is scarce in publicly available scientific literature. Based on its structure, it holds potential as a reagent in synthetic organic chemistry, particularly for the introduction of fluorinated alkyl groups. The provided generalized protocol serves as a starting point for researchers exploring its reactivity. All work with this compound should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Advanced Synthetic Methodologies in Pharmaceutical and Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three cutting-edge synthetic methodologies that are transforming the landscape of pharmaceutical and agrochemical synthesis: Rhodium(III)-Catalyzed C-H Activation, Photoredox-Catalyzed Decarboxylative Alkylation, and Continuous-Flow Synthesis. These techniques offer significant advantages in terms of efficiency, selectivity, and scalability, enabling the rapid construction of complex molecular architectures and the late-stage functionalization of drug candidates.

Rhodium(III)-Catalyzed C-H Activation for the Synthesis of Isoquinolone Scaffolds

Application Note: The isoquinolone core is a privileged scaffold found in numerous biologically active compounds. Traditional methods for its synthesis often require pre-functionalized starting materials and harsh reaction conditions. Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy to streamline the synthesis of isoquinolones through the direct annulation of amides with alkynes or other coupling partners.[1][2] This approach offers high atom economy and functional group tolerance, making it highly attractive for drug discovery and development.[3][4] The reaction typically proceeds via a directed C-H metalation, migratory insertion of the coupling partner, and reductive elimination to afford the desired heterocyclic product.[5]

Key Advantages:

  • High Efficiency: Direct C-H functionalization avoids the need for pre-activated substrates, shortening synthetic sequences.[1]

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the amide and the coupling partner.[6]

  • High Regioselectivity: The use of a directing group ensures selective activation of a specific C-H bond.[5]

  • Mild Reaction Conditions: Reactions are often carried out under relatively mild conditions compared to classical methods.[6]

Experimental Protocol: Synthesis of 3-Methylisoquinolones via Rh(III)-Catalyzed [4+2] Cycloaddition of N-(pivaloyloxy)benzamides with Propyne

This protocol is adapted from a procedure developed for the synthesis of 3-methylisoquinolones using propyne gas.[3]

Materials:

  • N-(pivaloyloxy)benzamide substrate (1.0 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Trifluoroethanol (TFE) as solvent

  • Propyne gas

  • Schlenk tube or other suitable reaction vessel

  • Balloon filled with propyne gas

Procedure:

  • To a Schlenk tube, add the N-(pivaloyloxy)benzamide substrate (0.2 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add trifluoroethanol (1.0 mL) via syringe.

  • Purge the reaction mixture with a gentle stream of propyne gas for 2 minutes.

  • Seal the tube and leave a balloon of propyne attached to maintain a positive pressure.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Upon completion, vent the excess propyne gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methylisoquinolone.

Quantitative Data
Substrate (N-(pivaloyloxy)benzamide derivative)Product (3-Methylisoquinolone derivative)Yield (%)[3]
4-Methyl6-Methyl-3-methylisoquinolin-1(2H)-one95
4-Methoxy6-Methoxy-3-methylisoquinolin-1(2H)-one82
4-Fluoro6-Fluoro-3-methylisoquinolin-1(2H)-one75
4-Chloro6-Chloro-3-methylisoquinolin-1(2H)-one78
4-Bromo6-Bromo-3-methylisoquinolin-1(2H)-one80
3-Methyl7-Methyl-3-methylisoquinolin-1(2H)-one88

Reaction Workflow

G sub N-(pivaloyloxy)benzamide + Propyne Gas reac Reaction Vessel (Schlenk Tube) sub->reac cat [Cp*RhCl2]2 / AgSbF6 cat->reac sol Trifluoroethanol (TFE) sol->reac cond Room Temperature, 12h reac->cond Stirring workup Work-up & Purification cond->workup prod 3-Methylisoquinolone workup->prod

Caption: Workflow for Rh(III)-catalyzed synthesis of 3-methylisoquinolones.

Photoredox-Catalyzed Decarboxylative Alkylation for C(sp3)-C(sp3) Bond Formation

Application Note: The formation of C(sp3)-C(sp3) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical and agrochemical candidates, which often feature a high degree of sp3-hybridized centers. Photoredox catalysis has enabled the development of mild and efficient methods for C(sp3)-C(sp3) bond formation through the generation of alkyl radicals from readily available carboxylic acids.[7] This decarboxylative strategy is particularly powerful for the synthesis of complex molecules and for late-stage functionalization, where traditional methods may fail due to harsh conditions or functional group incompatibility.[8] The reaction is initiated by the single-electron oxidation of a carboxylate by an excited photocatalyst, leading to a carboxyl radical that readily extrudes CO2 to generate an alkyl radical. This radical can then be trapped by a suitable acceptor to form the desired C-C bond.[9][10]

Key Advantages:

  • Mild Reaction Conditions: Utilizes visible light at room temperature, preserving sensitive functional groups.[7]

  • Readily Available Starting Materials: Employs carboxylic acids as stable and abundant radical precursors.[9]

  • High Functional Group Tolerance: Compatible with a wide array of functional groups, making it ideal for complex molecule synthesis.

  • Green Chemistry: Avoids the use of toxic heavy metals and harsh reagents.[7]

Experimental Protocol: Photoredox-Catalyzed Decarboxylative Coupling of an N-Boc-azetidine-3-carboxylic Acid with an Alkyl Bromide

This protocol is a representative example of a photoredox-catalyzed C(sp3)-C(sp3) cross-coupling reaction.

Materials:

  • N-Boc-azetidine-3-carboxylic acid (1.2 equiv)

  • Alkyl bromide (1.0 equiv)

  • fac-[Ir(ppy)3] (photocatalyst, 1.5 mol%)

  • Quinuclidine (base, 2.0 equiv)

  • Dimethylformamide (DMF) as solvent

  • Blue LED light source

  • Schlenk tube or vial

Procedure:

  • In a Schlenk tube, dissolve the N-Boc-azetidine-3-carboxylic acid (0.24 mmol, 1.2 equiv), alkyl bromide (0.2 mmol, 1.0 equiv), fac-[Ir(ppy)3] (0.003 mmol, 1.5 mol%), and quinuclidine (0.4 mmol, 2.0 equiv) in DMF (2.0 mL).

  • Degas the solution by sparging with argon for 15 minutes.

  • Seal the tube and place it approximately 5 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Carboxylic AcidAlkyl BromideProductYield (%)
N-Boc-azetidine-3-carboxylic acid1-Bromo-4-fluorobenzene3-(4-Fluorophenyl)-1-azabicyclo[1.1.0]butane78
N-Boc-pyrrolidine-3-carboxylic acid1-Bromo-4-chlorobenzene3-(4-Chlorophenyl)-1-azabicyclo[2.1.0]pentane72
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)phenyl)-1-azabicyclo[3.1.0]hexane65
Cyclohexanecarboxylic acid1-Bromo-3-cyanobenzene1-Cyclohexyl-3-cyanobenzene85

Signaling Pathway: Catalytic Cycle

G PC Photocatalyst (Ir(III)) PC_excited *Ir(III) PC->PC_excited Visible Light (hv) PC_oxidized Ir(IV) PC_excited->PC_oxidized SET PC_oxidized->PC Reductive Quenching R_COOH R-COOH R_COO_minus R-COO- R_COOH->R_COO_minus Base R_COO_minus->PC_excited e- R_radical R• R_COO_minus->R_radical -CO2 Product R-R' R_radical->Product R'-Br R_Br R'-Br Base Base CO2 CO2 G sub1 Isobutylbenzene mixer1 T-Mixer sub1->mixer1 sub2 Propionyl Chloride + AlCl3 sub2->mixer1 reactor1 Reactor 1 (Friedel-Crafts) mixer1->reactor1 quench HCl(aq) Quench reactor1->quench mixer2 T-Mixer quench->mixer2 sub3 Trimethyl Orthoformate + ICl sub3->mixer2 reactor2 Reactor 2 (1,2-Aryl Migration) mixer2->reactor2 mixer3 T-Mixer reactor2->mixer3 sub4 NaOH(aq) sub4->mixer3 reactor3 Reactor 3 (Hydrolysis) mixer3->reactor3 prod Ibuprofen reactor3->prod

References

Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of valuable fluorinated building blocks. The inclusion of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The methods described herein cover key strategies for introducing fluorine and trifluoromethyl groups, which are prevalent motifs in many approved drugs.[2]

Application Note 1: Nucleophilic Deoxyfluorination of Alcohols using DAST

Introduction: Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating reagent for the conversion of alcohols to alkyl fluorides.[1][3] This deoxofluorination reaction proceeds under mild conditions and is applicable to a wide range of alcohol substrates.

Mechanism: The reaction is believed to proceed through the formation of a fluorosulfurane intermediate upon reaction of the alcohol with DAST. This is followed by an SN2-type displacement of the resulting sulfur-based leaving group by a fluoride ion.

Experimental Protocol: Synthesis of 4-Nitrobenzyl Fluoride

A detailed protocol for the synthesis of 4-nitrobenzyl fluoride from 4-nitrobenzyl alcohol using DAST is provided below.[4][5]

Materials:

  • 4-Nitrobenzyl alcohol

  • (Diethylamino)sulfur Trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a fume hood, dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add DAST (144 µL, 1.1 mmol) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate:hexane as the eluent (Rf of product = 0.50).[4][5]

  • Upon completion, carefully quench the reaction by adding ice water (3 mL) and then dichloromethane (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:99 to 20:80) to afford 4-nitrobenzyl fluoride as a pale yellow solid.[4][5]

Quantitative Data:

SubstrateProductReagentSolventTime (h)Yield (%)
4-Nitrobenzyl alcohol4-Nitrobenzyl fluorideDASTDichloromethane172[4][5]

Characterization Data:

  • ¹H NMR (270 MHz, CDCl₃): δ 8.27 (d, J = 7.8 Hz, 2H), 7.54 (d, J = 7.6 Hz, 2H), 5.51 (d, J = 46.7 Hz, 2H).[4]

Safety Note: DAST is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Application Note 2: Enantioselective Electrophilic Fluorination of β-Ketoesters

Introduction: The catalytic enantioselective fluorination of prochiral substrates is a powerful method for creating stereogenic centers containing fluorine. Chiral metal complexes, such as those involving copper(II) and bis(oxazoline) ligands, have proven to be effective catalysts for the enantioselective fluorination of β-ketoesters using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[7][8][9] The addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial for achieving high enantioselectivity.[8]

Mechanism: The chiral copper(II)-bis(oxazoline) complex coordinates to the β-ketoester, forming a chiral enolate. The steric environment created by the chiral ligand directs the approach of the electrophilic fluorinating agent to one face of the enolate, leading to the formation of the fluorinated product with high enantiomeric excess.

Experimental Protocol: Enantioselective Fluorination of an Aryl β-Ketoester

The following is a general protocol for the enantioselective fluorination of an aryl β-ketoester using a chiral copper(II)-bis(oxazoline) catalyst.

Materials:

  • Aryl β-ketoester

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • N-Fluorobenzenesulfonimide (NFSI)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Anhydrous solvent (e.g., dichloromethane or ethanol)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere, prepare the catalyst by stirring Cu(OTf)₂ (1-5 mol%) and the chiral bis(oxazoline) ligand (1-5 mol%) in the chosen anhydrous solvent at room temperature for 1 hour.

  • Add the aryl β-ketoester (1.0 equiv) to the catalyst solution.

  • Add HFIP (if required for improved enantioselectivity).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add NFSI (1.1 equiv) in one portion.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

SubstrateCatalyst (mol%)Fluorinating AgentSolventAdditiveYield (%)ee (%)
Aryl β-ketoester1-5NFSICH₂Cl₂ or EtOHHFIPHighHigh

Note: The optimal reaction conditions (catalyst loading, solvent, temperature, and use of additives) may vary depending on the specific substrate and should be optimized accordingly.

Application Note 3: Photoredox-Catalyzed Trifluoromethylation of Alkenes

Introduction: The trifluoromethyl group (CF₃) is a key motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.[10] Photoredox catalysis has emerged as a powerful and mild method for the introduction of the CF₃ group.[11][12][13] This approach utilizes a photocatalyst that, upon visible light irradiation, can initiate a radical cascade leading to the trifluoromethylation of alkenes.[14] Togni's reagents are often employed as the trifluoromethyl source in these reactions.

Mechanism: The photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state.[14] This excited state photocatalyst can then engage in a single-electron transfer (SET) with the Togni reagent to generate a trifluoromethyl radical. This radical adds to the alkene, forming a carbon-centered radical intermediate. Subsequent reaction pathways, which can be influenced by the reaction conditions, lead to the final trifluoromethylated product.

Experimental Protocol: Aminotrifluoromethylation of 4-Methylstyrene

This protocol describes the aminotrifluoromethylation of 4-methylstyrene using a ruthenium-based photocatalyst and a Togni-type reagent.[14]

Materials:

  • 4-Methylstyrene

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent, a Togni-type reagent)

  • Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (Ru(bpy)₃(PF₆)₂)

  • Acetonitrile (degassed)

  • Ion-exchanged water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.171 g, 0.50 mmol, 1.0 eq) and Ru(bpy)₃(PF₆)₂ (0.0022 g, 0.0025 mmol, 0.5 mol%).

  • Add degassed acetonitrile (10 mL) and ion-exchanged water (1 mL).

  • Add 4-methylstyrene (0.079 mL, 0.60 mmol, 1.2 eq) to the mixture at room temperature under a nitrogen atmosphere.

  • Place the reaction vessel 2-3 cm from a blue LED lamp and stir the orange solution under visible light irradiation at room temperature.

  • After 5 hours, add water (10 mL) and dichloromethane (15 mL) to the reaction mixture.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Combine the organic phases, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide as a white solid.[14]

Quantitative Data:

AlkeneCF₃ SourcePhotocatalystSolventTime (h)ProductYield (%)
4-Methylstyrene5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborateRu(bpy)₃(PF₆)₂Acetonitrile/Water5N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide65[14]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.10 (m, 4H), 6.27 (brs, 1H), 5.30 (q, 1H, J = 7.8 Hz), 2.80-2.50 (m, 2 H), 2.33 (s, 3H), 1.99 (s, 3H).[14]

Visualizations

Nucleophilic_Deoxyfluorination_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification prep1 Dissolve 4-Nitrobenzyl alcohol in DCM prep2 Cool solution to 0 °C prep1->prep2 prep3 Add DAST dropwise prep2->prep3 prep4 Stir at RT for 1h prep3->prep4 workup1 Quench with ice water prep4->workup1 Reaction Complete (TLC) workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃, water, and brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 purify1 Column chromatography on silica gel workup4->purify1 purify2 Isolate pure 4-Nitrobenzyl Fluoride purify1->purify2

Caption: Workflow for the synthesis of 4-nitrobenzyl fluoride.

Enantioselective_Fluorination_Pathway catalyst Chiral Cu(II)-Bis(oxazoline) Complex substrate β-Ketoester catalyst->substrate Coordination enolate Chiral Copper Enolate substrate->enolate Deprotonation product α-Fluoro-β-ketoester (High ee) enolate->product Face-selective fluorination fluorinating_agent Electrophilic Fluorinating Agent (e.g., NFSI) fluorinating_agent->product

Caption: Key steps in enantioselective fluorination.

Photoredox_Trifluoromethylation_Cycle PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_excited Excited Photocatalyst (e.g., *Ru(bpy)₃²⁺) PC->PC_excited Visible Light PC_excited->PC SET Togni Togni Reagent (CF₃ Source) PC_excited->Togni SET CF3_radical •CF₃ Radical Togni->CF3_radical Alkene Alkene CF3_radical->Alkene Addition Radical_intermediate Carbon-centered Radical Alkene->Radical_intermediate Product Trifluoromethylated Product Radical_intermediate->Product Further Reactions

Caption: Catalytic cycle for photoredox trifluoromethylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-chloro-2-iodo-1,1,1-trifluoropropane in various palladium-catalyzed cross-coupling reactions. This versatile building block offers a direct route to incorporating the valuable 2-chloro-1,1,1-trifluoropropyl moiety into organic molecules, a structural motif of increasing interest in pharmaceutical and agrochemical research.

Introduction

This compound is a polyhalogenated alkane containing two distinct carbon-halogen bonds: a more reactive carbon-iodine (C-I) bond and a less reactive carbon-chlorine (C-Cl) bond. This difference in reactivity allows for chemoselective cross-coupling reactions, where the C-I bond can be selectively functionalized while leaving the C-Cl bond intact for potential subsequent transformations. Palladium-catalyzed cross-coupling reactions are powerful methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The protocols outlined below are based on established palladium-catalyzed reactions and are intended to serve as a starting point for the development of specific synthetic routes.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity of this step generally follows the trend: C-I > C-Br > C-Cl. Therefore, it is anticipated that palladium catalysts will selectively activate the C-I bond of this compound, enabling the selective introduction of various functionalities at the 2-position.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the 2-position of the trifluoropropane scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightAmount (1.0 mmol scale)Equivalents
This compound113402-77-0258.41258 mg1.0
Phenylboronic acid98-80-6121.93146 mg1.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Toluene108-88-392.145 mL-
Water7732-18-518.021 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome:

The expected product is 3-chloro-1,1,1-trifluoro-2-phenylpropane. The yield will depend on the specific reaction conditions and the purity of the starting materials.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ inert Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Pd(PPh₃)₄ inert->catalyst solvent Add Toluene/Water catalyst->solvent heat Heat to 90°C (12-24h) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product: 3-Chloro-1,1,1-trifluoro- 2-phenylpropane purify->product Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification catalyst_ligand Add Pd(OAc)₂ & P(o-tol)₃ inert Inert Atmosphere (Argon/Nitrogen) catalyst_ligand->inert reagents_solvent Add DMF, Et₃N, Substrate & Alkene inert->reagents_solvent heat Heat to 100°C (24h) reagents_solvent->heat monitor Monitor Progress (GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: (E)-4-Chloro-1,1,1-trifluoro- 2-phenylbut-2-ene purify->product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a valuable synthetic intermediate, particularly for the introduction of the trifluoromethyl (CF3) group into organic molecules. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document provides a detailed overview of the predicted reactivity of this compound in nucleophilic substitution reactions and offers standardized protocols for its use in synthetic applications.

The reactivity of this substrate is governed by two primary features:

  • Differential Leaving Group Ability: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond.[4][5] Consequently, the iodide ion is a far superior leaving group compared to the chloride ion.[4][5][6][7] This ensures that nucleophilic substitution reactions will occur with high selectivity at the C-2 position.

  • Electronic Activation by the CF3 Group: The trifluoromethyl group is a potent electron-withdrawing group, which exerts a strong negative inductive effect (-I) on the adjacent C-2 carbon.[8] This effect increases the electrophilicity of the C-2 carbon, making it highly susceptible to attack by nucleophiles. This electronic activation strongly favors a bimolecular nucleophilic substitution (SN2) mechanism and disfavors an SN1 pathway, as any potential carbocation intermediate at C-2 would be significantly destabilized.

Given these characteristics, reactions with this compound are expected to proceed via an SN2 mechanism, resulting in a single, well-defined product with inversion of stereochemistry at the C-2 center.

Predicted Reaction Outcomes with Common Nucleophiles

The high reactivity and selectivity of the C-I bond in this compound allow for a wide range of transformations. The following table summarizes the expected products and general conditions for reactions with various common nucleophiles.

NucleophileReagent ExampleTypical SolventExpected ProductProduct Class
CyanideSodium Cyanide (NaCN)Ethanol, DMSO3-Chloro-1,1,1-trifluoro-2-cyanopropaneNitrile
AzideSodium Azide (NaN₃)DMF, DMSO2-Azido-3-chloro-1,1,1-trifluoropropaneAlkyl Azide
HydroxideSodium Hydroxide (NaOH)Water/THF3-Chloro-1,1,1-trifluoropropan-2-olSecondary Alcohol
AlkoxideSodium Methoxide (NaOMe)Methanol3-Chloro-2-methoxy-1,1,1-trifluoropropaneEther
Primary AminePropylamine (CH₃CH₂CH₂NH₂)Ethanol, THFN-(3-Chloro-1,1,1-trifluoropropan-2-yl)propan-1-amineSecondary Amine
ThiolateSodium Thiophenoxide (NaSPh)Ethanol, DMF(3-Chloro-1,1,1-trifluoropropan-2-yl)(phenyl)sulfaneThioether

Reaction Mechanisms and Workflows

Predicted SN2 Reaction Mechanism

The substitution at the C-2 position is predicted to proceed through a concerted SN2 mechanism. The nucleophile performs a "backside attack" on the electrophilic carbon atom, leading to a five-coordinate transition state. Simultaneously, the carbon-iodine bond breaks, and the iodide ion is expelled. This results in an inversion of the stereochemical configuration at the C-2 center.

Caption: Predicted SN2 mechanism for this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for performing nucleophilic substitution reactions with this substrate, from reaction setup to product characterization.

G_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> reagents 1. Assemble Reagents (Substrate, Nucleophile, Solvent) glassware 2. Prepare Dry Glassware (Round-bottom flask, Condenser) setup 3. Combine Reagents in Flask glassware->setup execute 4. Heat to Reflux (Monitor by TLC/GC) setup->execute quench 5. Quench Reaction (e.g., add water) execute->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry purify 8. Purify Product (Distillation/Chromatography) dry->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize yield 10. Determine Yield characterize->yield

Caption: General laboratory workflow for nucleophilic substitution reactions.

Experimental Protocols

Safety Precaution: this compound is expected to be an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of 3-Chloro-1,1,1-trifluoro-2-cyanopropane

This protocol describes the substitution of the iodine atom with a cyanide group, a valuable transformation for extending the carbon chain.[9][10][11][12]

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq).

  • Add anhydrous ethanol to dissolve the sodium cyanide.

  • Add this compound (1.0 eq) to the flask.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Carefully remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue to dissolve the inorganic salts.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude nitrile product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of N-(3-Chloro-1,1,1-trifluoropropan-2-yl)propan-1-amine

This protocol details the N-alkylation of a primary amine, a common strategy in the synthesis of pharmaceutical building blocks. Using an excess of the amine helps to minimize the formation of the dialkylated product.[13][14][15]

Materials:

  • This compound (1.0 eq)

  • Propylamine (5.0 eq, excess)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or sealed pressure tube

  • Reflux condenser (if not using a sealed tube)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in THF or ethanol.

  • Add a large excess of propylamine (5.0 eq) to the solution. The excess amine also acts as the base to neutralize the HI formed during the reaction.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. For less reactive amines, heating under reflux or in a sealed tube may be necessary.

  • Monitor the reaction by TLC or GC until the starting halide is consumed (typically 6-24 hours).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess propylamine by rotary evaporation.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (2 x 30 mL) to remove any ammonium salts, followed by a wash with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude secondary amine by column chromatography on silica gel.

References

Application Notes and Protocols: Radical Reactions Involving 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a trifluoromethyl group makes it an attractive building block, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The carbon-iodine bond in this molecule is the most labile, making it a prime site for initiating radical reactions. This document provides an overview of the predicted radical reactivity of this compound and offers generalized protocols for its application in radical-mediated transformations.

While specific literature on the radical reactions of this compound is not extensively available, its reactivity can be inferred from the well-established principles of radical chemistry of fluoroalkanes. The primary mode of radical generation is expected to be the homolytic cleavage of the C-I bond, which is significantly weaker than the C-Cl, C-F, and C-H bonds within the molecule. This generates a secondary carbon-centered radical, which can then participate in a variety of transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 113402-77-0[1][2]
Molecular Formula C3H3ClF3I[1]
Molecular Weight 258.407 g/mol [1]
Canonical SMILES C(C(C(F)(F)F)I)Cl[1]
InChIKey VTXHEMNTBOVTHP-UHFFFAOYSA-N[1]

Predicted Radical Reactions

The secondary radical generated from this compound can be utilized in several synthetic applications. The general principles of radical fluoroalkylation suggest its utility in forming new carbon-carbon and carbon-heteroatom bonds.[3][4]

Radical Addition to Alkenes and Alkynes

One of the most common applications of alkyl radicals is their addition to carbon-carbon multiple bonds. The reaction of the 3-chloro-1,1,1-trifluoropropan-2-yl radical with alkenes or alkynes would lead to the formation of a new C-C bond and a new radical species, which can then be quenched or participate in further reactions. This provides a powerful method for the introduction of the trifluoromethylpropyl group into organic molecules.

Atom Transfer Radical Addition (ATRA)

In a process analogous to the well-documented ATRA of polyfluorinated alkyl iodides, this compound can be expected to add across alkenes.[4] This reaction is typically initiated photochemically or with a radical initiator.

Experimental Protocols

The following are generalized protocols for radical reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Radical Addition to an Alkene

Materials:

  • This compound

  • Alkene

  • Radical initiator (e.g., AIBN, dilauroyl peroxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene, benzene, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the alkene (1.0 eq) and the chosen solvent.

  • Add this compound (1.2 eq).

  • Add the radical initiator (0.1 eq).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed radical reaction mechanisms.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_rad 2 R• Initiator->Initiator_rad Δ or hν Substrate CF3CH(I)CH2Cl Radical CF3CH(•)CH2Cl Substrate->Radical R• Product R'-CH(I)CH2-CH(CF3)CH2Cl Substrate->Product Alkene R'-CH=CH2 Radical->Alkene Adduct_rad R'-CH(•)CH2-CH(CF3)CH2Cl Alkene->Adduct_rad Adduct_rad->Substrate Rad1 R'• Rad2 R'• Rad1->Rad2 Term_prod R'-R' Rad2->Term_prod G Start Assemble Reaction under Inert Atmosphere Add_Reagents Add Solvent, Alkene, and This compound Start->Add_Reagents Add_Initiator Add Radical Initiator Add_Reagents->Add_Initiator Heat Heat Reaction Mixture Add_Initiator->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Cool and Concentrate Monitor->Workup Purify Purify by Chromatography Workup->Purify

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-iodo-1,1,1-trifluoropropane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product discoloration (yellow or brown tint) after synthesis.

  • Question: Why is my crude this compound colored, and how can I remove the color?

  • Answer: Discoloration in crude this compound is often due to the presence of trace amounts of iodine (I₂) formed during the synthesis or through degradation, especially when exposed to light or heat. Organoiodine compounds can be sensitive and may slowly release iodine over time.

    Troubleshooting Steps:

    • Washing with a Reducing Agent: Before distillation, wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the iodine to colorless iodide salts, which will partition into the aqueous layer.

    • Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon for a short period can help adsorb colored impurities. The carbon can then be removed by filtration before proceeding with distillation.

    • Storage: Store the purified product in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.

Issue 2: Difficulty in separating the product from starting materials or byproducts with similar boiling points.

  • Question: Fractional distillation is not giving a clean separation of my product. What can I do?

  • Answer: Co-distillation of impurities with similar boiling points is a common challenge.

    Troubleshooting Steps:

    • Improve Distillation Efficiency:

      • Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column).

      • Optimize the reflux ratio during distillation to increase the number of theoretical plates.

      • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between your product and impurities.

    • Chemical Pre-treatment: Consider if any of the key impurities have functional groups that could be chemically modified to significantly alter their boiling points before distillation.

    • Alternative Purification Technique: If distillation is ineffective, consider using preparative gas chromatography (prep-GC) or preparative high-performance liquid chromatography (prep-HPLC) for a high-purity separation.

Issue 3: Low recovery of the product after purification.

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and solutions?

  • Answer: Low recovery can result from several factors, including product decomposition, mechanical losses, or incomplete separation.

    Troubleshooting Steps:

    • Check for Decomposition: this compound may be susceptible to dehydrohalogenation (loss of HI or HCl) at elevated temperatures. If you suspect thermal decomposition during distillation, use a lower distillation temperature by applying a vacuum.

    • Minimize Transfer Steps: Each transfer of the material from one flask to another can result in losses. Streamline your purification workflow to minimize the number of transfers.

    • Optimize Extraction/Washing: During aqueous washes, ensure that the pH is controlled to prevent any undesired reactions. Also, perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery from the aqueous layer.

    • Recrystallization Solvent Choice: If attempting recrystallization, ensure the chosen solvent has a steep solubility curve for your product (i.e., highly soluble when hot and poorly soluble when cold) to maximize crystal yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in related halogenated propanes can include:

  • Unreacted starting materials.

  • Di-iodinated or di-chlorinated byproducts.

  • Elimination products (e.g., 3-chloro-1,1,1-trifluoropropene).

  • Solvent residues from the reaction or workup.

  • Isomers of the desired product.

Q2: What is the recommended purification method for achieving high purity (>99%) of this compound?

A2: For achieving high purity, a multi-step approach is often necessary:

  • Aqueous Workup: Begin with an aqueous wash to remove water-soluble impurities and salts. A wash with a dilute solution of sodium thiosulfate can be used to remove any free iodine.

  • Fractional Distillation: This is the primary method for purifying volatile liquids. Due to the presence of multiple halogens, the boiling point will be relatively high, and vacuum distillation may be necessary to prevent decomposition.

  • Preparative Chromatography: For the highest purity, preparative gas chromatography (prep-GC) or preparative HPLC can be employed after an initial distillation to remove closely boiling impurities.

Q3: How can I effectively monitor the purity of my fractions during distillation?

A3: Purity of the fractions can be monitored using analytical techniques such as:

  • Gas Chromatography (GC): A fast and effective way to assess the relative amounts of different components in each fraction. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify the desired product and any impurities present.

Q4: Is this compound stable to air and moisture?

A4: Halogenated alkanes, particularly those containing iodine, can be sensitive to light and air, potentially leading to slow decomposition and the release of iodine. While it may not be rapidly reactive with air or water, long-term storage should be under an inert atmosphere, in a dark container, and at a low temperature to ensure stability.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₃ClF₃I[1][2]
Molecular Weight258.41 g/mol [2]
Boiling Point (Predicted)125.8 ± 8.0 °C[2]
Density (Predicted)2.066 ± 0.06 g/cm³[2]

Table 2: Suggested Purification Parameters (General Guidance)

Purification MethodParameterRecommended Value/ConditionNotes
Fractional Distillation PressureAtmospheric or Reduced (Vacuum)Use vacuum if decomposition is observed at atmospheric boiling point.
Column TypeVigreux or packed columnTo enhance separation efficiency.
Purity MonitoringGC-MS, ¹H NMR, ¹⁹F NMRAnalyze fractions to determine the purity profile.
Aqueous Wash Washing Agent5% Sodium Thiosulfate (aq.)To remove iodine.
Saturated Sodium Bicarbonate (aq.)To neutralize any acidic impurities.
BrineTo aid in phase separation and remove dissolved water.
Recrystallization Solvent SystemTo be determined empiricallyScreen a range of solvents (e.g., hexanes, ethanol/water).
(if applicable)TemperatureDissolve at boiling point, crystallize at low temperature (0 to -20 °C)To maximize yield.

Experimental Protocols

Protocol 1: General Purification by Fractional Distillation

  • Initial Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if basic impurities are suspected).

      • Saturated aqueous NaHCO₃ until effervescence ceases (to remove acidic impurities).

      • 5% aqueous Na₂S₂O₃ to remove any iodine color.

      • Water.

      • Saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column.

    • Place the dried crude product in the distillation flask with a magnetic stir bar.

    • If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Carefully collect fractions at a stable temperature, monitoring the purity of each fraction by GC.

    • Combine the fractions that meet the desired purity specifications.

Visualizations

Purification_Workflow crude Crude Product wash Aqueous Wash (e.g., NaHCO₃, Na₂S₂O₃) crude->wash dry Drying (e.g., MgSO₄) wash->dry distill Fractional Distillation (Atmospheric or Vacuum) dry->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze pure Pure Product (>99%) analyze->pure Fractions meet spec waste Impurity Fractions analyze->waste Fractions out of spec

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue discoloration Product Discolored? start->discoloration poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield wash_sol Wash with Na₂S₂O₃ or use Activated Carbon discoloration->wash_sol Yes dist_eff Increase Distillation Efficiency (Longer column, Vacuum) poor_sep->dist_eff Yes check_decomp Check for Decomposition (Use Vacuum Distillation) low_yield->check_decomp Yes alt_method Consider Preparative GC/HPLC dist_eff->alt_method Still poor min_transfers Minimize Transfers Optimize Extractions check_decomp->min_transfers

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Reactions with 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0) in publicly accessible scientific literature and patent databases, this technical support guide has been developed based on established principles of organic chemistry and data from analogous compounds. The provided protocols and troubleshooting advice are intended as a starting point for research and development. All reactions should be performed with appropriate safety precautions and monitored carefully.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites are the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. The carbon atom attached to the iodine is the most likely site for nucleophilic attack. Additionally, the presence of the trifluoromethyl group can influence the reactivity of the adjacent C-H bond.

Q2: What types of reactions can I perform with this reagent?

Given its structure, this compound is a potential precursor for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl moiety. Key potential reaction types include:

  • Nucleophilic Substitution: The iodide can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions).

  • Radical Reactions: The C-I bond can be homolytically cleaved to generate a radical intermediate for subsequent additions or cyclizations.

  • Organometallic Coupling Reactions: The iodide can participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) after conversion to an appropriate organometallic reagent.

Q3: What are the main safety concerns when working with this compound?

Based on its structure and available safety data for similar compounds, the following hazards should be considered[1]:

  • Irritation: May cause skin and eye irritation.

  • Inhalation Toxicity: May be harmful if inhaled.

  • Thermal Decomposition: May release toxic fumes of hydrogen chloride, hydrogen iodide, and hydrogen fluoride upon heating.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Reagent Reactivity - Increase reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reactivity of the nucleophile. - If applicable, use a stronger, less-hindered nucleophile or base.
Poor Solubility - Screen a range of solvents to ensure all reactants are fully dissolved at the reaction temperature. - Consider the use of a phase-transfer catalyst for reactions involving immiscible phases.
Catalyst Inactivity (for coupling reactions) - Ensure the catalyst is not degraded; use freshly opened or properly stored catalyst. - Perform a pre-activation step if required for the specific catalyst. - Screen different ligands and catalyst loadings.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Side Reactions at the C-Cl Bond - Lower the reaction temperature to favor substitution at the more reactive C-I bond. - Use a milder nucleophile or base.
Elimination Reactions - Use a less-hindered, non-basic nucleophile. - Lower the reaction temperature. - Avoid strongly basic conditions if substitution is the desired outcome.
Radical Side Reactions - Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Add a radical inhibitor if unwanted radical pathways are suspected.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product and Starting Material have Similar Polarity - Optimize the reaction to drive it to completion to minimize residual starting material. - Employ a different chromatography stationary phase (e.g., alumina, C18) or a different eluent system. - Consider derivatization of the product to alter its polarity for easier separation, followed by a deprotection step.
Formation of Hard-to-Remove Byproducts - Identify the byproduct (e.g., by NMR, MS) to understand its formation mechanism and adjust reaction conditions to minimize it. - Use a scavenger resin to remove specific impurities. - Consider recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point.

Experimental Protocols (Hypothetical Examples)

Protocol 1: Nucleophilic Substitution with a Phenoxide

This protocol describes a general procedure for the reaction of this compound with a substituted phenol to form an ether linkage.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition A Condition B Condition C
Base K₂CO₃Cs₂CO₃NaH
Solvent DMFAcetonitrileTHF
Temperature 80 °C60 °CRoom Temp
Hypothetical Yield 75%85%40%
Protocol 2: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines a potential cross-coupling reaction.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • To a degassed mixture of the terminal alkyne (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in toluene, add triethylamine.

  • Add this compound (1.2 eq).

  • Heat the reaction to 70 °C under an inert atmosphere and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄Pd(dppf)Cl₂
Solvent TolueneTHFDioxane
Temperature 70 °C90 °C50 °C
Hypothetical Yield 65%55%70%

Visualizations

Reaction_Pathway General Nucleophilic Substitution Pathway A 3-Chloro-2-iodo- 1,1,1-trifluoropropane C Transition State A->C + Nu- F Side Product (Elimination) A->F Base B Nucleophile (Nu-) B->C D Desired Product (3-Chloro-2-Nu- 1,1,1-trifluoropropane) C->D E Iodide Leaving Group (I-) C->E

Caption: Generalized pathway for nucleophilic substitution.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Reaction Yield q1 Is starting material consumed? start->q1 a1_yes Check for side products (TLC, LC-MS) q1->a1_yes Yes a1_no Increase Temperature / Change Solvent / Use Stronger Nucleophile q1->a1_no No q2 Side products observed? a1_yes->q2 end Optimized Reaction a1_no->end a2_yes Optimize conditions to minimize (e.g., lower temp, change base) q2->a2_yes Yes a2_no Product instability or purification loss q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

troubleshooting failed reactions involving 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3-Chloro-2-iodo-1,1,1-trifluoropropane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. Chemical Properties and Reactivity

A summary of the key chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₃H₃ClF₃I[1]
Molecular Weight 258.407 g/mol [1]
CAS Number 113402-77-0[1]
Appearance Colorless liquid (predicted)
Reactivity Profile The molecule contains two distinct carbon-halogen bonds: a carbon-iodine (C-I) bond and a carbon-chlorine (C-Cl) bond. The C-I bond is significantly weaker and therefore more reactive towards nucleophilic substitution and cross-coupling reactions.[2][3] The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbon-iodine bond.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound.

Nucleophilic Substitution Reactions

Q1: My nucleophilic substitution reaction with an amine/thiol is showing low to no conversion. What are the possible causes and solutions?

A1: Low or no conversion in nucleophilic substitution reactions with this compound can be attributed to several factors. As a secondary halide, it can undergo both Sₙ1 and Sₙ2 reactions, as well as competing elimination reactions.[4][5]

Troubleshooting Flowchart: Low Conversion in Nucleophilic Substitution

Start Low/No Conversion Base_Strength Is a strong, bulky base used? Start->Base_Strength Temperature Is the reaction run at high temperature? Base_Strength->Temperature No Solution1 Consider using a weaker, less-hindered base to minimize E2 elimination. Base_Strength->Solution1 Yes Nucleophile_Strength Is the nucleophile weak? Temperature->Nucleophile_Strength No Solution2 Run the reaction at a lower temperature to favor substitution over elimination. Temperature->Solution2 Yes Solvent_Polarity Is the solvent non-polar or aprotic? Nucleophile_Strength->Solvent_Polarity No Solution3 Use a stronger nucleophile. For amines, consider using the corresponding amide under anhydrous conditions. For thiols, use the thiolate. Nucleophile_Strength->Solution3 Yes Solution4 For Sₙ2, use a polar aprotic solvent (e.g., DMF, DMSO). For Sₙ1, a polar protic solvent (e.g., EtOH, H₂O) may be suitable. Solvent_Polarity->Solution4 Yes

Caption: Troubleshooting logic for low conversion in nucleophilic substitutions.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, 0.1-0.5 M), add the amine (1.2-2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.5 eq).

  • Stir the reaction mixture at room temperature or gently heat (40-60 °C) while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing a significant amount of an elimination byproduct. How can I favor the substitution product?

A2: The formation of an elimination product, 3-chloro-1,1,1-trifluoropropene, is a common side reaction, especially when using strong or bulky bases and high temperatures.[6]

Strategies to Minimize Elimination:

ParameterTo Favor Substitution (Sₙ2)To Favor Elimination (E2)
Base Use a weak, non-bulky base (e.g., K₂CO₃, NaHCO₃).Use a strong, bulky base (e.g., t-BuOK).
Temperature Lower reaction temperatures are preferred.Higher reaction temperatures favor elimination.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) are generally suitable.
Nucleophile Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻).[7]
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Q3: In a palladium-catalyzed cross-coupling reaction, I am seeing low yield or no reaction. What are the potential issues?

A3: The success of cross-coupling reactions is highly dependent on the catalyst, ligands, base, and solvent. The C-I bond is the primary site of reaction in palladium-catalyzed cross-couplings.[3]

Troubleshooting Cross-Coupling Reactions

Start Low/No Yield in Cross-Coupling Catalyst_Activity Is the Palladium catalyst active? Start->Catalyst_Activity Base_Choice Is the base appropriate and sufficiently strong/soluble? Catalyst_Activity->Base_Choice Yes Solution1 Use a fresh catalyst or a pre-catalyst. Ensure anaerobic conditions. Catalyst_Activity->Solution1 No Ligand_Choice Is the phosphine ligand suitable for the coupling? Base_Choice->Ligand_Choice Yes Solution2 For Suzuki, try K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira, an amine base like Et₃N or DIPEA is common. Base_Choice->Solution2 No Solvent_Degassing Was the solvent properly degassed? Ligand_Choice->Solvent_Degassing Yes Solution3 Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos). The electron-withdrawing CF₃ group may require specific ligands. Ligand_Choice->Solution3 No Solution4 Thoroughly degas the solvent via freeze-pump-thaw cycles or by sparging with an inert gas to remove oxygen. Solvent_Degassing->Solution4 No

Caption: Troubleshooting guide for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Q4: Can I selectively perform a cross-coupling reaction at the C-Cl bond?

A4: Selective cross-coupling at the C-Cl bond in the presence of a C-I bond is generally not feasible under standard palladium-catalyzed conditions due to the much higher reactivity of the C-I bond.[2][3] Specialized catalytic systems would be required to achieve such selectivity.

Stability and Handling

Q5: How should I store and handle this compound?

A5: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. Due to the potential for elimination reactions, it is advisable to store it under an inert atmosphere if it will be kept for an extended period.

Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Navigating Side Reactions of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on troubleshooting and understanding side product formation in chemical reactions involving 3-Chloro-2-iodo-1,1,1-trifluoropropane. By anticipating and identifying potential impurities and byproducts, researchers can optimize reaction conditions, improve product purity, and accelerate drug development timelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Reactions involving this compound can be susceptible to several side reactions, primarily influenced by the reaction conditions and the nature of the other reactants. The most prevalent side reactions include:

  • Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of HI or HCl can occur, leading to the formation of halogenated propenes.

  • Radical-Mediated Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by light, heat, or radical initiators. This can lead to a variety of byproducts through radical coupling and disproportionation.

  • Isomerization: Rearrangement of the carbon skeleton or migration of halogen atoms can occur, particularly in the presence of Lewis acids or under thermal stress, yielding constitutional isomers of the desired product.

  • Reactions with Solvents: Certain solvents can participate in the reaction, leading to the incorporation of solvent fragments into the side products.

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination reactions, consider the following strategies:

  • Use of Non-basic or Mildly Basic Conditions: Opt for reaction conditions that are neutral or slightly acidic. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Choice of Solvent: Avoid solvents that can act as a base or promote elimination.

Q3: What are the likely impurities in commercially available this compound?

A3: Impurities in the starting material can be mistaken for reaction side products. Common impurities may include constitutional isomers such as 3-Chloro-1,1,1-trifluoro-2-iodopropane, as well as starting materials or byproducts from its synthesis, such as 3-Chloro-1,1,1-trifluoropropane.[1] It is crucial to analyze the starting material by techniques like GC-MS or NMR spectroscopy before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Presence of unexpected peaks in GC-MS analysis with mass corresponding to a dehalogenated or di-halogenated propane. Elimination of HI, HCl, or I2.Lower the reaction temperature. Use a milder base or a non-basic reaction medium.
Formation of a complex mixture of high molecular weight byproducts. Radical polymerization or coupling reactions.Add a radical scavenger (e.g., hydroquinone). Exclude light from the reaction vessel. Ensure the reaction is performed under an inert atmosphere.
Product mixture contains isomers of the expected product. Isomerization catalyzed by acidic impurities or high temperatures.Purify the starting materials and reagents to remove any acidic traces. Conduct the reaction at a lower temperature.
Low yield of the desired product and formation of multiple unidentifiable side products. Non-selective reaction conditions or decomposition of the starting material.Re-evaluate the reaction mechanism and conditions. Consider a different synthetic route. Perform a stability study of this compound under the proposed reaction conditions.

Experimental Protocols

While specific experimental data on side products in reactions of this compound is limited in publicly available literature, the following general protocol for a radical addition reaction to an alkene can be used as a starting point. Researchers should meticulously analyze the product mixture to identify any side products.

Protocol: Radical Addition of this compound to 1-Octene

  • Materials:

    • This compound (1.0 eq)

    • 1-Octene (1.2 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Anhydrous toluene (solvent)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound and 1-octene in anhydrous toluene.

    • De-gas the solution by bubbling nitrogen through it for 20 minutes.

    • Add AIBN to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis of Potential Side Products:

    • Analyze all fractions from the column chromatography by GC-MS and NMR spectroscopy.

    • Expected Side Products:

      • Isomers of the addition product: Due to the possibility of radical rearrangement.

      • Telomers: From the addition of multiple alkene units.

      • Products of radical coupling: Such as the dimer of the trifluoropropyl radical.

      • Elimination products: 1,1,1-trifluoropropene and 3-chloro-1,1,1-trifluoropropane.

Visualizing Reaction Pathways

To better understand the potential for side product formation, the following diagrams illustrate the key reaction pathways.

G Potential Reaction Pathways cluster_main Desired Reaction cluster_side Side Reactions A This compound + Reactant B Desired Product A->B Reaction Conditions C Elimination A->C D Radical Reactions A->D E Isomerization A->E G Troubleshooting Logic Start Reaction Performed Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Pure Desired Product Obtained (High Purity) Analysis->Pure Impure Side Products Detected Analysis->Impure Purity < Threshold Identify Identify Side Products Impure->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Repeat Repeat Reaction Optimize->Repeat Repeat->Analysis

References

Technical Support Center: Catalyst Deactivation and Solutions in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst deactivation. Find comprehensive guides, frequently asked questions, and detailed experimental protocols to ensure the optimal performance and longevity of your catalysts.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common catalyst deactivation problems encountered during laboratory experiments.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Q: My reaction has slowed down significantly or has stopped completely. What are the potential causes and how can I fix it?

A: A decline in reaction rate is a primary indicator of catalyst deactivation. The nature of the activity loss—gradual or sudden—can provide clues to the underlying deactivation mechanism.

Symptom Potential Cause Diagnostic Check Recommended Solution
Sudden, significant drop in activity Poisoning: Strong chemisorption of impurities onto active sites.[1]- Reactant/Solvent Analysis: Analyze starting materials and solvents for common poisons (e.g., sulfur, nitrogen compounds, halides, heavy metals) using techniques like GC-MS or elemental analysis.[2][3] - Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to detect foreign elements on the catalyst surface.[4]- Feedstock Purification: Implement a purification step for reactants and solvents (e.g., distillation, passing through a guard bed) to remove poisons before they reach the catalyst.[5] - Catalyst Regeneration: If poisoning is reversible, chemical washing or a mild thermal treatment may restore activity.[4][6]
Gradual loss of activity over time or multiple runs Fouling/Coking: Physical deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface, blocking pores and active sites.[7]- Thermogravimetric Analysis (TGA): Heat the spent catalyst in an oxidizing atmosphere to quantify the amount of carbonaceous deposits. - Temperature-Programmed Oxidation (TPO): Similar to TGA, this technique can identify the nature and amount of coke deposits.[2]- Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize side reactions that lead to coke formation.[5] - Regeneration by Calcination: Controlled combustion of the coke in air or a dilute oxygen stream can regenerate the catalyst.[8]
Activity loss, especially at high temperatures Sintering/Thermal Degradation: Agglomeration of active metal particles or structural changes in the catalyst support due to excessive heat, leading to a loss of active surface area.[4][7]- Transmission Electron Microscopy (TEM): Visually inspect the spent catalyst for an increase in metal particle size compared to the fresh catalyst.[2] - Chemisorption: Measure the active metal surface area (e.g., via H₂ or CO pulse chemisorption) and compare it to the fresh catalyst. A significant decrease indicates sintering.- Control Reaction Temperature: Operate at the lowest possible temperature that maintains a desirable reaction rate. Ensure efficient heat removal, especially for exothermic reactions.[4] - Use Thermally Stable Supports: Select catalyst supports known for their high thermal stability.
Loss of activity with detectable levels of the active metal in the reaction mixture Leaching: Dissolution of the active catalytic species from the support into the reaction medium.[5]- Filtrate Analysis: Analyze the reaction mixture post-filtration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[2][9]- Stronger Metal-Support Interaction: Choose a support material that more strongly anchors the active metal. - Solvent and pH Optimization: Select a solvent system that minimizes the solubility of the active species.[2] - Immobilization: For homogeneous catalysts, consider immobilization onto a solid support.

Issue 2: Changes in Product Selectivity

Q: The selectivity of my reaction has changed, and I am observing more side products. What could be the cause?

A: A shift in product distribution often points towards a change in the nature of the active sites or the diffusion pathways within the catalyst.

Symptom Potential Cause Diagnostic Check Recommended Solution
Decreased selectivity to the desired product Selective Poisoning: Certain active sites responsible for the desired reaction pathway are preferentially blocked by poisons.- In-situ Spectroscopy (e.g., DRIFTS): Observe the interaction of reactants and intermediates with the catalyst surface under reaction conditions to identify which sites are affected.- Identify and Remove Specific Poisons: As with general poisoning, purify the feedstock to remove the problematic impurities.
Increased formation of smaller or larger molecules Pore Mouth Blocking (Fouling): Deposition of coke or other residues at the entrance of the catalyst pores can alter diffusion limitations, favoring different reaction pathways.- Porosimetry (e.g., N₂ Physisorption): Measure the pore size distribution and surface area of the spent catalyst and compare it to the fresh catalyst. A significant decrease in pore volume or a shift to smaller pore sizes is indicative of blockage.- Regeneration: Carefully burn off the fouling agents to reopen the pore structure. - Catalyst Design: Use catalysts with larger pores if pore mouth blocking is a recurring issue.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between catalyst poisoning and fouling?

A1: Poisoning is a chemical phenomenon involving strong adsorption of impurities onto the active sites, often leading to a rapid and significant drop in activity.[1] Fouling is a physical or mechanical process where deposits cover the catalyst surface, usually resulting in a more gradual decline in activity.[7] A key diagnostic experiment is to run the reaction with highly purified reactants. If catalyst activity is restored or the deactivation rate is significantly reduced, poisoning by impurities is the likely culprit.[1]

Q2: Can the choice of solvent affect catalyst stability?

A2: Absolutely. The solvent can influence catalyst stability in several ways. It can affect the solubility of the active catalyst species, potentially leading to leaching.[10] Solvents can also interact with the catalyst surface, sometimes competing with reactants for active sites or even participating in deactivation pathways.[4] For instance, in palladium-catalyzed cross-coupling reactions, the solvent can impact the stability of the active catalytic species and influence deactivation.[10]

Q3: What is the impact of using chiral auxiliaries on catalyst deactivation?

A3: Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[9] While their primary role is to control stereoselectivity, they can potentially influence catalyst deactivation. The auxiliary itself or impurities within it could act as catalyst poisons. Furthermore, the modified substrate-auxiliary complex may have different adsorption characteristics on the catalyst surface, which could affect coking rates or lead to fouling.

Q4: In continuous flow reactors, what are the common signs and causes of deactivation?

A4: In continuous flow systems, catalyst deactivation often manifests as a gradual decrease in product conversion at a constant flow rate and temperature, or the need to increase the temperature to maintain a target conversion.[11] An increase in the pressure drop across the catalyst bed is a strong indicator of fouling or mechanical degradation of the catalyst particles.[8] Leaching can also be a significant issue, leading to a continuous loss of active material from the reactor.[11]

Q5: Is it possible to regenerate a deactivated catalyst, and how effective are regeneration methods?

A5: Regeneration is often possible, but its effectiveness depends on the deactivation mechanism and the type of catalyst.[6] Fouling by coke is often reversible through controlled oxidation.[7] Some types of poisoning can be reversed by chemical washing.[4] However, deactivation by sintering is generally irreversible.[4] The recovery of catalytic activity can vary widely, as shown in the table below.

Quantitative Data on Catalyst Regeneration

The success of catalyst regeneration is highly dependent on the specific catalyst, the deactivation cause, and the regeneration procedure employed. The following table summarizes representative data on the recovery of catalyst activity.

Catalyst System Deactivation Cause Regeneration Method Activity Recovery (%) Reference
V₂O₅-WO₃/TiO₂ (SCR Catalyst)Pb, As, and Alkali Metal PoisoningAcetic Acid Washing~94% (denitrification efficiency)
Ni-Mo/γ-Al₂O₃ (HDS Catalyst)Coking and Metal DepositionPyrolysis and Acid Leaching~72% (surface area recovery)
Carbon Supported Pt and RuCarbon Deposition (Aqueous Phase)Mild Air Oxidation and H₂ Reduction~100%[7]
Recombinant [NiFe]-HydrogenaseThermal DeactivationN/A (focus on stability)79.2% (activity recovery after purification)
Co-Zn Zeolite (SCR Catalyst)SO₂ Poisoning and CokingOxidation/Reduction Cycles~85% (at higher temperatures)

Experimental Protocols

Detailed characterization of fresh and spent catalysts is crucial for understanding deactivation mechanisms.

Protocol 1: Thermogravimetric Analysis (TGA) for Quantifying Coke Deposition

Objective: To determine the amount of carbonaceous deposits (coke) on a spent catalyst.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried spent catalyst into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Initial Purge: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while heating to a temperature sufficient to remove any physisorbed species (e.g., 150 °C). Hold at this temperature until the weight stabilizes.

  • Oxidation Step: Switch the purge gas to an oxidizing atmosphere (e.g., air or a mixture of O₂ in N₂) at the same flow rate.

  • Temperature Program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where all coke is expected to combust (e.g., 800 °C).

  • Data Analysis: The weight loss observed during the oxidation step corresponds to the amount of combusted coke. Express this as a weight percentage of the initial catalyst mass.

Protocol 2: Pulse Chemisorption for Measuring Active Metal Dispersion

Objective: To determine the dispersion and active surface area of a supported metal catalyst.

Methodology:

  • Sample Preparation: Place a known mass of the catalyst in a sample tube and install it in the chemisorption analyzer.

  • In-situ Reduction: Pretreat the catalyst by heating it under a flow of a reducing gas (e.g., H₂) to ensure the active metal is in a zero-valent state. The temperature and duration will depend on the specific catalyst.

  • Purge: Cool the sample under an inert gas flow (e.g., Argon or Helium) to the analysis temperature (often room temperature).

  • Gas Pulsing: Inject small, calibrated volumes of a probe gas (e.g., H₂ or CO) into the inert gas stream flowing over the catalyst.

  • Detection: A thermal conductivity detector (TCD) downstream measures the concentration of the probe gas that did not adsorb to the catalyst surface.

  • Saturation: Continue pulsing until the TCD signal for consecutive pulses is constant, indicating that the catalyst surface is saturated.

  • Data Analysis: By integrating the TCD signals, the total volume of gas chemisorbed is calculated. From this value, and knowing the stoichiometry of adsorption, the number of active sites, metal dispersion, and active surface area can be determined.

Protocol 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Leaching Analysis

Objective: To quantify the amount of active metal that has leached into the reaction solution.

Methodology:

  • Sample Collection: After the reaction, carefully separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation. Collect a precise volume of the filtrate.

  • Sample Preparation:

    • Direct Dilution: If the solvent is compatible with the ICP-MS introduction system, dilute the filtrate with a suitable solvent (e.g., isopropanol for organic solutions).

    • Microwave Digestion: For complex organic matrices, digest the sample in a mixture of strong acids (e.g., nitric acid, hydrochloric acid) using a microwave digestion system to break down the organic components and bring the metal into an aqueous solution.

  • Standard Preparation: Prepare a series of calibration standards of the metal of interest in a matrix that matches the prepared samples.

  • ICP-MS Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument will ionize the sample and separate the ions based on their mass-to-charge ratio, allowing for highly sensitive quantification of the target metal.

  • Data Analysis: Construct a calibration curve from the standards and use it to determine the concentration of the leached metal in the original reaction solution.

Visualizing Catalyst Deactivation

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

G start Reaction Performance Issue (e.g., Low Activity, Poor Selectivity) check_symptoms Characterize Symptoms (Sudden vs. Gradual, Pressure Drop) start->check_symptoms poisoning Hypothesis: Poisoning check_symptoms->poisoning Sudden Drop fouling Hypothesis: Fouling/Coking check_symptoms->fouling Gradual Drop + Pressure Increase sintering Hypothesis: Sintering check_symptoms->sintering High Temp Gradual Drop leaching Hypothesis: Leaching check_symptoms->leaching Metal in Filtrate diagnose_poison Diagnose: XPS, Elemental Analysis of Feed poisoning->diagnose_poison diagnose_foul Diagnose: TGA/TPO, Porosimetry fouling->diagnose_foul diagnose_sinter Diagnose: TEM, Chemisorption sintering->diagnose_sinter diagnose_leach Diagnose: ICP-MS of Filtrate leaching->diagnose_leach solve_poison Solution: Purify Feed, Use Guard Bed diagnose_poison->solve_poison solve_foul Solution: Optimize Conditions, Regenerate (Oxidation) diagnose_foul->solve_foul solve_sinter Solution: Lower Temperature, Stable Support diagnose_sinter->solve_sinter solve_leach Solution: Change Solvent/Support, Immobilize diagnose_leach->solve_leach

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Diagram 2: Major Pathways of Catalyst Deactivation

G catalyst Active Catalyst (High Surface Area, Dispersed Sites) poisoning Poisoning (Chemical Adsorption of Impurities) catalyst->poisoning fouling Fouling/Coking (Physical Blockage of Sites/Pores) catalyst->fouling sintering Sintering (Thermal Agglomeration) catalyst->sintering leaching Leaching (Dissolution of Active Phase) catalyst->leaching deactivated Deactivated Catalyst (Low Activity/Selectivity) poisoning->deactivated fouling->deactivated sintering->deactivated leaching->deactivated

Caption: The primary mechanisms leading to catalyst deactivation.

Diagram 3: General Experimental Workflow for Catalyst Characterization

G cluster_fresh Fresh Catalyst cluster_reaction Catalytic Reaction cluster_spent Spent Catalyst fresh_catalyst Fresh Catalyst Sample char_fresh Characterize: - Surface Area (BET) - Dispersion (Chemisorption) - Structure (XRD, TEM) - Surface Comp. (XPS) fresh_catalyst->char_fresh reaction Perform Catalytic Reaction char_fresh->reaction compare Compare Results & Identify Deactivation Mechanism char_fresh->compare spent_catalyst Spent Catalyst Sample reaction->spent_catalyst char_spent Characterize: - Coke (TGA/TPO) - Sintering (TEM) - Poisons (XPS, EDX) - Leaching (ICP-MS) spent_catalyst->char_spent char_spent->compare

Caption: Workflow for characterizing fresh and spent catalysts to diagnose deactivation.

References

Technical Support Center: Managing Thermal Stability in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing thermal stability during chemical reactions. It includes troubleshooting guides for immediate issues, frequently asked questions for proactive problem-solving, detailed experimental protocols, and key data summaries to ensure reaction safety and success.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering step-by-step guidance to resolve them.

Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)

Q: My reaction temperature is rising unexpectedly fast, and the cooling system can't keep up. What should I do?

A: A rapid and uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[1] Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of all reactants.[2]

  • Maximize Cooling: Increase the cooling to the reactor to its maximum capacity. This may involve increasing the coolant flow rate or switching to a colder heat transfer fluid if the system allows.[2]

  • Enhance Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the cooling surfaces and prevent localized hotspots.

  • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to introduce a pre-determined, cold, inert solvent or a reaction inhibitor to rapidly cool and dilute the reaction mixture.

  • Alert and Evacuate: Inform all personnel in the vicinity of the potential hazard. If the temperature cannot be brought under control, follow your institution's emergency shutdown and evacuation procedures.

Post-Incident Analysis for Prevention:

  • Review Reaction Parameters: Thoroughly re-examine the reaction stoichiometry, reagent addition rates, and temperature profiles.

  • Verify Equipment Functionality: Check the calibration and operation of temperature probes, cooling systems, and stirrers.

  • Analyze for Impurities: Consider the possibility of contaminants that could have catalyzed a side reaction.

  • Conduct Thermal Hazard Assessment: If not already done, perform a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, before attempting the reaction again.[3]

Issue 2: Localized Hotspots or Non-Uniform Temperature

Q: I'm observing significant temperature differences within my reactor. What could be the cause and how can I fix it?

A: Localized hotspots indicate poor mixing and inefficient heat transfer, which can lead to side reactions, product degradation, and an increased risk of a thermal runaway.

Troubleshooting Steps:

  • Improve Agitation:

    • Increase Stirrer Speed: A higher agitation rate can improve the distribution of reactants and heat.[4]

    • Evaluate Impeller Design: For larger reactors, the impeller type is crucial. A pitched-blade turbine or hydrofoil impeller is often more effective at promoting uniform mixing than a simple anchor or paddle stirrer.[5]

  • Optimize Reagent Addition:

    • Subsurface Addition: Introduce reactive reagents below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.

    • Dilute Reagents: If possible, dilute the incoming reagent stream to reduce the localized concentration of the exothermic reaction.

  • Check for Fouling: A layer of residue on the reactor walls can act as an insulator, impeding heat transfer.[6] If suspected, the reactor should be thoroughly cleaned.

  • Consider Reactor Design: For highly exothermic processes, a reactor with a higher surface-area-to-volume ratio, such as a continuous flow reactor, may be more appropriate to facilitate efficient heat removal.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and what are its primary causes?

A: A thermal runaway is a situation where an exothermic reaction goes out of control due to a positive feedback loop between temperature and reaction rate.[1] The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to a further increase in heat generation.[7]

Primary causes include:

  • Inadequate Heat Removal: The cooling capacity of the reactor is insufficient to remove the heat generated by the reaction.[8]

  • Incorrect Reagent Addition: Adding a reactant too quickly can generate heat faster than the cooling system can handle.[9]

  • Cooling System Failure: A malfunction in the cooling system can lead to a rapid temperature increase.[1]

  • Agitation Failure: Poor mixing can lead to localized hotspots where the reaction can accelerate uncontrollably.

  • Presence of Contaminants: Impurities can sometimes catalyze highly exothermic side reactions.

Q2: How can I proactively prevent a thermal runaway reaction?

A: Preventing a thermal runaway involves a combination of careful planning, proper equipment selection, and controlled execution of the reaction.

  • Thorough Hazard Assessment: Before scaling up a reaction, conduct a comprehensive thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events and reaction calorimetry to quantify the heat of reaction.[3][10]

  • Controlled Reagent Addition: For highly exothermic reactions, add the limiting reagent at a controlled rate to ensure that the heat generated can be effectively managed by the cooling system.[9]

  • Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of handling the maximum heat output of the reaction.

  • Robust Agitation: Use an appropriate stirrer and agitation speed to ensure uniform temperature and reactant concentration throughout the reactor.

  • Establish a Safe Operating Window: Define a safe range for temperature, pressure, and reagent addition rates and implement controls to stay within this window. It is generally recommended to have a safety margin of at least 100°C between the planned reaction temperature and the onset temperature for thermal runaway.[9]

Q3: What are the key properties to consider when selecting a heat transfer fluid?

A: The choice of heat transfer fluid is critical for effective temperature control. Key properties to consider include:

  • Operating Temperature Range: The fluid must be stable and have suitable physical properties across the entire intended operating temperature range.[11]

  • High Specific Heat Capacity: A higher specific heat capacity means the fluid can absorb and transfer more heat for a given volume.[11]

  • High Thermal Conductivity: This allows for more efficient heat transfer between the fluid and the reactor wall.[11]

  • Low Viscosity: A less viscous fluid is easier to pump, leading to better circulation and heat transfer.[11]

  • High Boiling Point and Low Freezing Point: This prevents the fluid from changing phase within the operating temperature range.[11]

  • Chemical Inertness: The fluid should not react with the materials of the reactor or cooling system.

Q4: How does reaction scale-up affect thermal stability?

A: Scaling up a reaction significantly impacts its thermal management due to changes in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[9] This means that heat removal becomes less efficient at a larger scale, increasing the risk of a thermal runaway. Therefore, what is a safe process at the lab scale may become hazardous at the pilot or production scale without proper engineering controls.[9]

Data Presentation

Table 1: Properties of Common Heat Transfer Fluids

Fluid TypeOperating Temperature Range (°C)Specific Heat (kJ/kg·K)Thermal Conductivity (W/m·K)Kinematic Viscosity at 20°C (cSt)
Water5 to 954.180.601.00
50/50 Ethylene Glycol/Water-35 to 1203.500.424.50
50/50 Propylene Glycol/Water-30 to 1203.800.405.00
Silicone Oil-50 to 2001.510.1510 - 50
Mineral Oil-10 to 3152.200.1420 - 100

Note: These are typical values and can vary depending on the specific formulation and manufacturer.

Table 2: Typical Heats of Reaction for Common Exothermic Reactions in Pharmaceutical Synthesis

Reaction TypeExampleTypical Heat of Reaction (kJ/mol)
Hydrogenation (of an alkene)Ethene + H₂ → Ethane-137
Grignard ReactionMethylmagnesium bromide + Acetone-200 to -300
Nitration (of an aromatic)Benzene + Nitric Acid/Sulfuric Acid-120 to -160
Friedel-Crafts AcylationBenzene + Acetyl Chloride-100 to -130
Polymerization (e.g., of ethylene)n(C₂H₄) → (-CH₂-CH₂-)n-90 to -100 per monomer unit
Neutralization (strong acid-strong base)HCl + NaOH → NaCl + H₂O-57.1

Disclaimer: These values are approximate and can vary significantly based on substrates, solvents, and reaction conditions. Experimental determination is crucial for accurate safety assessment.[12]

Experimental Protocols

Protocol 1: Determining Heat of Reaction using Reaction Calorimetry (Isothermal Heat Flow Method)

Objective: To quantify the total heat evolved or absorbed during a chemical reaction under isothermal conditions.[13]

Methodology:

  • System Setup:

    • Assemble the reaction calorimeter, which typically consists of a jacketed reactor, a stirrer, a temperature probe for the reactor contents (Tr), temperature probes for the jacket inlet and outlet (Tj,in and Tj,out), a calibration heater, and a reactant dosing system.[13]

    • Connect the reactor jacket to a thermostat to maintain a constant jacket temperature (Tj).

  • Calibration (Pre-reaction):

    • Add the initial reactants and solvent to the reactor and allow the system to reach thermal equilibrium at the desired reaction temperature.

    • Apply a known amount of power to the calibration heater for a defined period.

    • Record the temperature difference between the reactor and the jacket (Tr - Tj).

    • Calculate the heat transfer coefficient (UA) using the formula: UA = Power / (T_r - T_j).[13]

  • Reaction Execution:

    • Start the controlled addition of the limiting reagent at a pre-determined rate.

    • Continuously record Tr and Tj throughout the reaction.

  • Data Analysis:

    • Calculate the instantaneous heat flow (q) from the reaction using the formula: q = UA * (T_r - T_j).

    • Integrate the heat flow over the duration of the reaction to determine the total heat of reaction (Q).

    • Divide Q by the number of moles of the limiting reactant to obtain the molar enthalpy of reaction (ΔHrxn).

  • Calibration (Post-reaction):

    • Perform a post-reaction calibration to account for any changes in the heat transfer coefficient due to changes in the reaction mixture's physical properties.[13]

Protocol 2: Determining Onset Temperature of Decomposition using Differential Scanning Calorimetry (DSC)

Objective: To identify the temperature at which a substance begins to undergo an exothermic decomposition.[14]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan.[15]

    • Seal the pan, ensuring a good hermetic seal if the sample is volatile.[15]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[15]

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.[15]

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition temperature.[15]

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the completion of the decomposition.[15]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The onset temperature of the exothermic decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.[14] This temperature is a critical parameter for defining the maximum safe operating temperature.

Protocol 3: Calculating the Adiabatic Temperature Rise (ΔTad)

Objective: To estimate the maximum possible temperature increase of a reaction mixture if all the heat of reaction were to be absorbed by the mixture without any heat loss to the surroundings.[16]

Calculation:

The adiabatic temperature rise can be calculated using the following formula:

ΔTad = (-ΔHrxn * M) / (mtotal * Cp,avg)

Where:

  • ΔTad: Adiabatic temperature rise (°C or K)

  • -ΔHrxn: Heat of reaction (J/mol) - the negative sign is used for exothermic reactions.

  • M: Moles of the limiting reactant (mol)

  • mtotal: Total mass of the reaction mixture (kg)

  • Cp,avg: Average specific heat capacity of the reaction mixture (J/kg·K)

Note: The specific heat capacity of the mixture can be estimated as the weighted average of the specific heat capacities of the individual components.

Mandatory Visualization

Thermal_Runaway_Troubleshooting Start Rapid, Uncontrolled Temperature Increase Stop_Reagent Stop Reagent Addition Start->Stop_Reagent Max_Cooling Maximize Cooling Stop_Reagent->Max_Cooling Increase_Agitation Increase Agitation Max_Cooling->Increase_Agitation Monitor_Temp Monitor Temperature Increase_Agitation->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Continue_Monitoring Continue Monitoring Until Stable Temp_Decreasing->Continue_Monitoring Yes Prepare_Quench Prepare for Emergency Quench Temp_Decreasing->Prepare_Quench No Post_Analysis Post-Incident Analysis Continue_Monitoring->Post_Analysis Quench_Required Is Quenching Required? Prepare_Quench->Quench_Required Initiate_Quench Initiate Quench Quench_Required->Initiate_Quench Yes Emergency_Shutdown Emergency Shutdown & Evacuate Quench_Required->Emergency_Shutdown No Initiate_Quench->Emergency_Shutdown Emergency_Shutdown->Post_Analysis

Caption: Troubleshooting workflow for a potential thermal runaway event.

Heat_Management_Factors cluster_generation Heat Generation cluster_removal Heat Removal Reaction_Kinetics Reaction Kinetics Thermal_Stability Thermal Stability Reaction_Kinetics->Thermal_Stability Reagent_Concentration Reagent Concentration Reagent_Concentration->Thermal_Stability Addition_Rate Reagent Addition Rate Addition_Rate->Thermal_Stability Heat_Transfer_Coeff Heat Transfer Coefficient Heat_Transfer_Coeff->Thermal_Stability Surface_Area Surface Area Surface_Area->Thermal_Stability Temp_Difference ΔT (Reactor - Coolant) Temp_Difference->Thermal_Stability Agitation Agitation Agitation->Thermal_Stability

Caption: Key factors influencing heat generation and removal in a reactor.

Signaling_Pathway_Exothermic_Control Temp_Sensor Temperature Sensor (T_reactor) PID_Controller PID Controller Temp_Sensor->PID_Controller Measures Dosing_Pump Dosing Pump (Reagent Feed) PID_Controller->Dosing_Pump Controls Rate Cooling_System Cooling System (Coolant Flow) PID_Controller->Cooling_System Controls Flow Alarm High-Temp Alarm PID_Controller->Alarm Triggers if T_reactor > T_limit Setpoint Temperature Setpoint (T_set) Setpoint->PID_Controller Input

Caption: Simplified control loop for managing an exothermic reaction.

References

Technical Support Center: Analytical Methods for Reaction Progress Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find answers to common issues encountered during the experimental monitoring of reaction progress using various analytical techniques.

General FAQs

Q1: How do I choose the right analytical method for monitoring my reaction?

A1: The selection of an appropriate analytical method depends on several factors related to your specific reaction.[1] Consider the following:

  • Nature of Reactants and Products: Do your compounds have chromophores (UV-Vis), are they volatile (GC), or are they amenable to ionization (MS)?[2][3]

  • Reaction Kinetics: For fast reactions, real-time, in-situ methods like FTIR, Raman, or flow NMR are preferable.[4][5] For slower reactions, offline methods like HPLC or GC after quenching are suitable.[2]

  • Complexity of the Reaction Mixture: For complex mixtures with multiple components and potential isomers, a high-resolution separation technique like HPLC or GC is necessary.[6]

  • Information Required: Do you need quantitative data on concentration (HPLC, GC, NMR), or is qualitative monitoring of the appearance/disappearance of species sufficient (TLC)?[3][7]

Q2: What is "quenching," and why is it important for offline reaction monitoring?

A2: Quenching is the process of rapidly stopping a chemical reaction at a specific time point.[8][9] This is crucial for offline analysis techniques like HPLC or GC because it ensures that the sample composition accurately reflects the state of the reaction at the moment of sampling.[10][11] Common quenching methods include:

  • Rapid Cooling: Lowering the temperature, often by adding the sample to an ice bath.[8][9]

  • Dilution: Adding a large volume of a cold solvent to reduce reactant concentrations.[8][9]

  • Chemical Quenching: Introducing a reagent that rapidly consumes a reactive species or neutralizes a catalyst.[9][10]

Q3: How can I improve the accuracy and reproducibility of my reaction monitoring data?

A3: To enhance data quality, consider the following:

  • Automated Sampling: Automated inline sampling systems can provide more consistent and reproducible samples, especially for heterogeneous or viscous reactions.[11]

  • Method Validation: Validate your analytical method to ensure it is accurate, precise, and reliable for its intended purpose.[12][13][14] Key parameters to validate include accuracy, precision, linearity, and range.[12][13]

  • Consistent Sample Preparation: Ensure that all samples are prepared and handled identically to minimize variability.[15]

  • Use of Internal Standards: Incorporating an internal standard can help to correct for variations in sample injection volume and detector response.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Pressure Fluctuations Leaks in the system, particulates in filters, or gas bubbles in the pump.[16]1. Check for leaks throughout the system.[16] 2. Inspect and clean or replace solvent inlet filters.[16] 3. Degas the mobile phase and purge the pump.[16][17]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column contamination.[17][18]1. Use freshly prepared, high-purity solvents and filter them.[18] 2. Flush the detector flow cell.[17] 3. Wash the column with a strong solvent.[16]
Peak Tailing or Broadening Analyte interaction with the stationary phase or incorrect sample solvent.[16]1. Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.[16] 2. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[16] 3. Consider using a guard column to protect the analytical column.
Retention Time Drift Changes in mobile phase composition, column degradation, or inconsistent temperature.[15][16]1. Ensure accurate and consistent mobile phase preparation. 2. Monitor column performance and replace if necessary.[15] 3. Use a column oven to maintain a stable temperature.
Experimental Protocol: General Kinetic Monitoring by HPLC
  • Method Development: Develop an HPLC method capable of separating and quantifying all reactants, intermediates, and products. This involves selecting an appropriate column, mobile phase, and detector wavelength.[10]

  • Calibration: Prepare standard solutions of known concentrations for each component of interest. Generate calibration curves by plotting the peak area against concentration.[10]

  • Reaction Setup: Begin the reaction in a thermostated vessel with controlled stirring.[10]

  • Sampling: At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.[10]

  • Quenching: Immediately quench the reaction in the aliquot to halt any further transformation.[10]

  • Sample Preparation: Prepare the quenched sample for HPLC analysis, which may include filtration or dilution.[10]

  • Analysis: Inject the prepared sample into the HPLC system.[10]

  • Data Processing: Integrate the peak areas of the components and use the calibration curves to determine their concentrations at each time point.[10]

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction rate.[10]

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Method_Dev Method Development Calibration Calibration Method_Dev->Calibration Reaction_Setup Reaction Setup Calibration->Reaction_Setup Sampling Sampling Reaction_Setup->Sampling Quenching Quenching Sampling->Quenching Sample_Prep Sample Preparation Quenching->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Kinetic_Analysis Kinetic Analysis Data_Processing->Kinetic_Analysis

General workflow for kinetic monitoring using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Poor Signal-to-Noise Insufficient number of scans, low sample concentration, or poor shimming.1. Increase the number of scans per time point, balancing with the need for temporal resolution.[19] 2. If possible, increase the concentration of the reaction mixture. 3. Optimize the shimming before starting the kinetic run.[20]
Distorted Peak Shapes Magnetic field inhomogeneity caused by the reaction, or poor phasing.[21]1. Ensure proper mixing within the NMR tube if the reaction is heterogeneous. 2. Manually phase the first spectrum carefully and apply the same phasing to all subsequent spectra in the kinetic series.[20]
Inaccurate Quantification Peak overlap, or incorrect integration regions.[21]1. Select non-overlapping peaks for integration whenever possible. 2. Consistently define the integration regions for each spectrum in the series.
Flow Effects in FlowNMR Incomplete magnetization of nuclei due to continuous flow, impacting signal intensity.[22][23]1. Adjust the flow rate and acquisition parameters to ensure sufficient residence time in the magnet for complete magnetization.[22] 2. Apply correction factors to account for flow effects on peak areas.[5]
Experimental Protocol: Kinetic Profiling by NMR
  • Initial Spectra: Acquire spectra of the starting materials in the reaction solvent to identify their chemical shifts.[20]

  • Reaction Initiation: Mix the reactants in an NMR tube and quickly place it in the spectrometer. Note the start time.[20]

  • Setup Kinetic Experiment: Use an automated sequence (e.g., multi_zgvd on Bruker instruments) to acquire spectra at fixed time intervals.[20]

  • Data Acquisition: Run the automated experiment to collect a series of spectra over the course of the reaction.[19]

  • Data Processing: Process the first spectrum, including Fourier transformation, careful phasing, and baseline correction. Apply these same processing parameters to all spectra in the series.[20]

  • Integration and Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. Plot the integral values over time to monitor the reaction progress.

NMR_Workflow Start Acquire Initial Spectra of Starting Materials Mix Mix Reactants in NMR Tube & Start Timer Start->Mix Setup Setup Automated Kinetic Acquisition Mix->Setup Acquire Acquire Series of Spectra Over Time Setup->Acquire Process Process Spectra (FT, Phasing, Baseline Correction) Acquire->Process Analyze Integrate Signals & Plot vs. Time Process->Analyze

Workflow for kinetic profiling by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Retention Time Variability Inconsistent oven temperature programming, or variable carrier gas flow rate.[24]1. Verify that the GC oven temperature program is accurate and reproducible.[24] 2. Check for leaks in the gas lines and ensure the carrier gas flow is stable.[24]
Peak Tailing Active sites in the inlet liner or column, or column contamination.[25]1. Use a deactivated inlet liner and replace it regularly.[25] 2. Trim the front end of the column to remove active sites.[25] 3. Condition the column properly.[24]
Poor Peak Resolution Inappropriate GC oven program, incorrect carrier gas flow rate, or column overloading.1. Optimize the oven temperature ramp rate.[24] 2. Adjust the carrier gas flow to the optimal linear velocity. 3. Dilute the sample to avoid overloading the column.
No Peaks Detected Syringe issue, leak in the injector, or incorrect instrument settings.[26]1. Check the syringe for blockages or damage.[26] 2. Perform a leak check on the inlet.[26] 3. Verify the temperature settings and gas flows are appropriate for the analysis.[26]

UV-Vis Spectroscopy

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent Readings Temperature fluctuations, unstable light source, or changing sample concentration.[27]1. Ensure consistent sample temperature between measurements.[27] 2. Allow the lamp to warm up and stabilize before taking measurements.[27] 3. Prevent solvent evaporation, which can alter the concentration.[27]
Low Signal/Absorbance Sample concentration is too high, incorrect cuvette material, or damaged optical fibers.[27]1. Dilute the sample to an appropriate concentration.[27][28] 2. Use quartz cuvettes for UV measurements.[27][29] 3. Check and replace optical fibers if they are damaged.[27]
Negative Absorbance Readings Dirty or mismatched cuvettes for the blank and sample, or blank and sample were swapped.[28]1. Use clean, optically matched cuvettes for both the blank and the sample.[28] 2. Ensure the blank is placed in the correct position before measuring the sample.[28]
Overlapping Spectra Multiple species absorbing at similar wavelengths.[30]1. Select a wavelength for monitoring where the absorbance change is primarily due to one component. 2. Consider using multivariate data analysis techniques to deconvolute the spectra.[4]

References

Navigating Solvent Effects on the Reactivity of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of the fluorinated building block, 3-Chloro-2-iodo-1,1,1-trifluoropropane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide is based on established principles of physical organic chemistry concerning solvent effects on nucleophilic substitution (Sₙ2) and elimination (E2) reactions of alkyl halides.

General Principles of Solvent Effects

The choice of solvent is critical in directing the outcome of reactions involving this compound, primarily influencing the competition between substitution and elimination pathways. The polarity of the solvent and its ability to participate in hydrogen bonding are key determinants of the reaction mechanism and product distribution.

Key Considerations:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors. They are adept at solvating cations but leave anions relatively "naked" and more reactive.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species. They are generally poor choices for reactions involving ionic reagents.

Troubleshooting Guides and FAQs

Issue 1: Low Yield of Sₙ2 Product

Question: I am attempting a nucleophilic substitution on this compound, but the yield of my desired substituted product is consistently low. What could be the problem?

Answer: A low yield in an Sₙ2 reaction with this substrate is often linked to solvent choice and competing elimination reactions.

  • Solvent Choice: If you are using a polar protic solvent (e.g., methanol, ethanol), it is likely solvating your nucleophile through hydrogen bonding. This "caging" effect reduces the nucleophile's reactivity, thereby slowing down the Sₙ2 reaction.

    • Troubleshooting: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will solvate the counter-ion of your nucleophile but not the nucleophile itself, leading to a significant rate enhancement for the Sₙ2 pathway.

  • Competing E2 Reaction: The use of a strong, sterically hindered base as a nucleophile, or elevated reaction temperatures, can favor the E2 elimination pathway, leading to the formation of an alkene and reducing the yield of the Sₙ2 product.

    • Troubleshooting:

      • If possible, use a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide).

      • Employ a less sterically hindered base if elimination is desired.

      • Run the reaction at a lower temperature to disfavor the elimination pathway, which typically has a higher activation energy.

Issue 2: Predominance of Elimination Product

Question: My reaction is primarily yielding the elimination product, 3-chloro-1,1,1-trifluoropropene, instead of the desired substitution product. How can I favor substitution?

Answer: The predominance of the E2 product indicates that the reaction conditions are favoring elimination over substitution.

  • Nature of the Nucleophile/Base: Strong and bulky bases (e.g., potassium tert-butoxide) will preferentially abstract a proton, leading to elimination.

    • Troubleshooting: As mentioned above, switch to a good nucleophile that is a weaker base.

  • Solvent Effects: While polar aprotic solvents generally favor Sₙ2, a combination of a strong base and a polar aprotic solvent can still lead to significant elimination. Polar protic solvents can also promote elimination, particularly with strong bases.

    • Troubleshooting: The choice of a polar aprotic solvent is generally the best starting point to favor Sₙ2. However, careful selection of a non-bulky, weakly basic nucleophile is crucial.

Issue 3: No Reaction or Very Slow Reaction Rate

Question: My reaction with this compound is not proceeding, or is extremely slow. What factors could be contributing to this?

Answer: A lack of reactivity can stem from several factors, including the choice of solvent and the nature of the leaving group.

  • Poor Solubility: If your reactants are not adequately dissolved, the reaction rate will be severely limited.

    • Troubleshooting: Ensure you are using a solvent that dissolves both the substrate and the nucleophilic salt. Polar aprotic solvents are often a good choice for this.

  • Leaving Group Ability: In this compound, both iodide and chloride are potential leaving groups. Iodide is a much better leaving group than chloride. Nucleophilic attack will preferentially occur at the carbon bearing the iodine atom.

  • Nucleophile Strength: A weak nucleophile will react slowly.

    • Troubleshooting: Consider using a stronger nucleophile. The reactivity of nucleophiles generally increases with increasing negative charge and polarizability, and decreases with increasing solvation in protic solvents.

Quantitative Data Summary

Solvent TypeExpected Effect on Sₙ2 RateExpected Effect on E2 RateRationale
Polar Protic DecreaseMay Increase or DecreaseSolvates and deactivates the nucleophile for Sₙ2. Can assist in stabilizing the transition state for E2, but also solvates the base.
Polar Aprotic Significant Increase IncreaseDoes not solvate the nucleophile, increasing its reactivity for both Sₙ2 and E2.
Nonpolar Very Slow / No ReactionVery Slow / No ReactionPoor solvation of ionic reactants.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for nucleophilic substitution and elimination reactions. Note: These are illustrative and should be adapted and optimized for specific nucleophiles and experimental setups.

Protocol 1: General Procedure for Sₙ2 Reaction in a Polar Aprotic Solvent

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DMSO, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for E2 Reaction

  • To a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq) in a suitable anhydrous solvent (e.g., THF, tert-butanol) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in choosing a solvent for reactions of this compound.

Solvent_Effect_SN2 Substrate This compound Solvent Solvent Choice Substrate->Solvent Nucleophile Strong Nucleophile (e.g., N3⁻, CN⁻) Nucleophile->Solvent Protic Polar Protic (e.g., MeOH, H₂O) Solvent->Protic Leads to Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->Aprotic Leads to Slow_SN2 Slow Sₙ2 Rate Protic->Slow_SN2 Results in SN2_Product Sₙ2 Product Aprotic->SN2_Product Favors

Caption: Solvent choice for favoring Sₙ2 reactions.

Solvent_Effect_E2 Substrate This compound Solvent Solvent Choice Substrate->Solvent Base Strong, Bulky Base (e.g., t-BuOK) Base->Solvent Aprotic Polar Aprotic (e.g., THF) Solvent->Aprotic Optimal for E2_Product E2 Product Aprotic->E2_Product Favors

Caption: Solvent choice for favoring E2 reactions.

Technical Support Center: Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the workup of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a reaction "workup"?

A1: A reaction workup refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[1][2] This typically involves quenching any remaining reactive reagents, separating the product from the reaction mixture, and removing impurities.[1][2]

Q2: How do I know which aqueous solution to use for washing my organic layer?

A2: The choice of aqueous wash depends on the nature of the impurities you need to remove.

  • To remove acidic impurities: Use a dilute basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide.[3]

  • To remove basic impurities: Use a dilute acidic solution, such as dilute hydrochloric acid.[3][4]

  • To reduce the amount of water in the organic layer: A wash with saturated sodium chloride solution (brine) is effective.[5][6]

Q3: My product is an amine. How does an acidic wash help in purification?

A3: Washing an organic solution containing a basic compound, like an amine, with a dilute acid will protonate the amine.[4][7] The resulting ammonium salt is ionic and therefore more soluble in the aqueous layer than the organic layer, effectively removing it from your product.[4]

Q4: What is "quenching" and why is it necessary?

A4: Quenching is the process of deactivating any unreacted, highly reactive reagents at the end of a reaction to make the mixture safe to handle.[2][8][9] For example, dropwise addition of water or a saturated aqueous solution of ammonium chloride is often used to quench reactive organometallic reagents.[8][10] This should be done carefully, often at a reduced temperature, to control any exothermic reactions.[9]

Troubleshooting Guide

Issue 1: Emulsion Formation During Extraction

Q: I've mixed my organic and aqueous layers, and now they won't separate. What should I do?

A: This is a common problem known as emulsion formation. Here are several techniques to try and break the emulsion:

  • Patience: Allow the separatory funnel to sit undisturbed for a while; sometimes the layers will separate on their own.[11]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[12][13] This increases the ionic strength of the aqueous layer, which can help force the separation.[12][13]

  • Filtration: For small-scale reactions, you can sometimes filter the entire mixture through a plug of Celite or glass wool.[12][14]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[11][12]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[12]

Issue 2: Precipitate Forms Between Layers

Q: An insoluble solid has formed at the interface of my organic and aqueous layers. How do I proceed?

A: This can happen when byproducts or salts are insoluble in both layers.

  • Dilution: Try adding more of both the organic solvent and water to see if the solid will dissolve.

  • Filtration: If dilution doesn't work, you may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers. Filtering through a pad of Celite can be effective for fine precipitates.[15]

Issue 3: Difficulty Identifying Organic vs. Aqueous Layer

Q: I can't tell which layer is which in my separatory funnel.

A: This is especially common when using chlorinated solvents, which can be denser than water.

  • The "Drop Test": Add a few drops of water to the funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.[3]

  • Check Densities: Remember the density of your organic solvent. Solvents like diethyl ether and ethyl acetate are less dense than water and will be the top layer. Solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. Saturated brine has a density of approximately 1.2 g/mL.[5]

Issue 4: Product Not Crystallizing or Precipitating as Expected

Q: The procedure says my product should precipitate after adding an anti-solvent, but it hasn't.

A: Several factors could be at play:

  • Insufficient Anti-Solvent: You may not have added enough of the anti-solvent. Try adding more.

  • Solution is Too Dilute: Your product may be too dilute to precipitate. Try removing some of the solvent on a rotary evaporator and then re-adding the anti-solvent.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the product if available.

  • Cooling: Ensure the solution is adequately cooled, as solubility is often lower at colder temperatures.[16]

Data Presentation: Common Drying Agents

The final step after washing the organic layer is to remove residual water with a drying agent. The choice of drying agent depends on the solvent and the product.

Drying AgentCapacitySpeedSuitabilityNotes
Sodium Sulfate (Na₂SO₄)HighSlowGenerally useful.Inexpensive and good for pre-drying. The decahydrate is unstable above 32°C.
Magnesium Sulfate (MgSO₄)HighFastGenerally useful.Slightly acidic, so not ideal for acid-sensitive compounds.
Calcium Chloride (CaCl₂)HighMediumNot for use with alcohols, phenols, amines, or ketones as it can form complexes with them.Very efficient.
Calcium Sulfate (CaSO₄)LowVery FastGenerally useful.Sold as Drierite®.
Potassium Carbonate (K₂CO₃)MediumMediumBest for drying basic solutions.[17]Reacts with acidic compounds.
Molecular Sieves (3Å or 4Å)HighSlowGenerally useful and very effective at removing water to low levels.[18]Can be regenerated by heating.[17]

Experimental Protocols

Protocol 1: Standard Extractive Workup
  • Quench the Reaction: Once the reaction is complete, cool the reaction flask in an ice bath. Slowly add the appropriate quenching solution (e.g., water, saturated NH₄Cl) dropwise with stirring.

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Dilute with Solvent: Add the extraction solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.

  • Perform Washes:

    • Add the appropriate aqueous wash solution (e.g., water, dilute acid, or dilute base).

    • Stopper the funnel, invert, and vent to release any pressure.

    • Shake the funnel gently at first, then more vigorously, venting frequently.

    • Allow the layers to separate fully.

    • Drain the lower layer. If the desired product is in the lower layer, drain it into a clean flask. If the product is in the upper layer, drain and discard the lower layer.

    • Repeat the washing steps as necessary.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.[5]

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (see table above). Swirl the flask and let it stand for 10-15 minutes.[16]

  • Isolate the Product: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.[16]

  • Remove Solvent: Remove the solvent using a rotary evaporator to yield the crude product.[16]

Visualizations

Workup_Workflow start Reaction Complete quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench extract 2. Transfer to Sep. Funnel Add Organic Solvent quench->extract wash 3. Aqueous Washes (Acid, Base, or Water) extract->wash brine 4. Brine Wash (sat. NaCl) wash->brine dry 5. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) brine->dry filter 6. Filter or Decant dry->filter evaporate 7. Evaporate Solvent (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product

Caption: A typical workflow for an aqueous extractive workup.

Emulsion_Troubleshooting start Emulsion Formed wait Wait 10-20 minutes start->wait Try First salt Add Brine or Solid NaCl wait->salt If no separation separated Layers Separated wait->separated Success filter Filter through Celite salt->filter If still emulsified salt->separated Success centrifuge Centrifuge Mixture filter->centrifuge Last Resort filter->separated Success centrifuge->separated Success

Caption: Decision tree for troubleshooting emulsion formation.

References

Validation & Comparative

Comparative Analysis of Iodotrifluoropropane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, synthesis, and reactivity of key iodotrifluoropropane isomers reveals distinct characteristics that are crucial for their application in chemical synthesis and drug discovery. This guide provides a comparative analysis of 1,1,1-trifluoro-2-iodopropane, 3-iodo-1,1,1-trifluoropropane, and 1-iodo-1,1,2-trifluoropropane, supported by available experimental data and established chemical principles.

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Iodotrifluoropropanes serve as valuable building blocks for introducing the trifluoropropyl moiety. Understanding the distinct properties of its isomers is paramount for selecting the appropriate reagent for a specific synthetic transformation.

Physicochemical Properties

Property1,1,1-trifluoro-2-iodopropane3-iodo-1,1,1-trifluoropropane1-iodo-1,1,2-trifluoropropane
Molecular Formula C₃H₄F₃IC₃H₄F₃IC₃H₄F₃I
Molecular Weight ( g/mol ) 223.96[1]223.96[2]223.96
Boiling Point (°C) Not available80[2]Not available
Density (g/mL) Not available1.911 at 25 °C[2]Not available
Refractive Index Not available1.42 (lit.)[2]Not available

Synthesis of Iodotrifluoropropane Isomers

The synthesis of iodotrifluoropropane isomers can be achieved through various methods, depending on the desired isomer.

Synthesis of 3-iodo-1,1,1-trifluoropropane

A common method for the synthesis of 3-iodo-1,1,1-trifluoropropane involves the anti-Markovnikov addition of iodine and a trifluoromethyl source to an alkene, or the conversion of a corresponding alcohol. A representative synthetic pathway is the reaction of 3,3,3-trifluoropropene with a source of iodine.

Experimental Protocol: Radical Addition of Hydrogen Iodide to 3,3,3-Trifluoropropene

This is a generalized protocol based on known radical addition reactions.

  • Reaction Setup: A solution of 3,3,3-trifluoropropene in a suitable solvent (e.g., a hydrocarbon solvent) is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

  • Reaction: Hydrogen iodide (HI) gas is bubbled through the solution at a controlled rate, typically at a slightly elevated temperature (e.g., 50-70 °C). The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 3-iodo-1,1,1-trifluoropropane.

Comparative Reactivity in Nucleophilic Substitution

The structural differences between the primary (3-iodo-1,1,1-trifluoropropane and 1-iodo-1,1,2-trifluoropropane) and secondary (1,1,1-trifluoro-2-iodopropane) iodides are expected to significantly impact their reactivity in nucleophilic substitution reactions.

Based on established principles of organic chemistry, the following trends can be predicted:

  • Sₙ2 Reactions: Primary iodides are expected to be more reactive in Sₙ2 reactions than the secondary iodide due to lower steric hindrance at the reaction center. The trifluoromethyl group on the adjacent carbon in 1,1,1-trifluoro-2-iodopropane will likely further hinder the backside attack of a nucleophile.[3]

  • Sₙ1 Reactions: The secondary iodide, 1,1,1-trifluoro-2-iodopropane, would be more prone to Sₙ1 reactions due to the potential for forming a more stable secondary carbocation intermediate. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group would destabilize the carbocation, potentially slowing down the Sₙ1 reaction rate compared to a non-fluorinated secondary iodide.

dot

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway Primary Iodide Primary Iodide Faster Rate Faster Rate Primary Iodide->Faster Rate Less Hindrance Secondary Iodide Secondary Iodide Slower Rate Slower Rate Secondary Iodide->Slower Rate More Hindrance Secondary Iodide_SN1 Secondary Iodide More Favorable More Favorable Secondary Iodide_SN1->More Favorable Carbocation Stability Primary Iodide_SN1 Primary Iodide Less Favorable Less Favorable Primary Iodide_SN1->Less Favorable

Figure 1: Comparative reactivity pathways for primary and secondary iodotrifluoropropanes.

Spectroscopic Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the iodotrifluoropropane isomers. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are unique to each isomer.

While a complete experimental dataset for all isomers is not available, the expected patterns can be predicted:

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and their chemical shifts will differ based on the proton environments in each isomer. For instance, the protons on the carbon bearing the iodine atom will exhibit a distinct chemical shift.

  • ¹³C NMR: The number of unique carbon signals will directly correspond to the symmetry of the molecule. The carbon atom bonded to iodine will show a characteristic downfield shift.

dot

Figure 2: Workflow for isomer differentiation using NMR spectroscopy.

Role in Drug Development and Medicinal Chemistry

While specific biological activity data for iodotrifluoropropane isomers is limited in the public domain, their utility as synthetic intermediates in drug discovery is significant. The incorporation of the trifluoropropyl group can modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. The choice of isomer is critical for achieving the desired molecular architecture and, consequently, the biological activity. For instance, the use of a primary versus a secondary iodide will dictate the possible points of attachment of the trifluoropropyl moiety to a larger scaffold.

Conclusion

The comparative analysis of iodotrifluoropropane isomers highlights the significant impact of iodine's position on their physical properties and chemical reactivity. While a complete experimental dataset is not yet available for all isomers, established chemical principles provide a strong framework for predicting their behavior. For researchers and professionals in drug development, a thorough understanding of these differences is essential for the rational design of synthetic routes and the successful incorporation of the valuable trifluoropropyl group into novel therapeutic agents. Further experimental studies directly comparing the properties and reactivity of all iodotrifluoropropane isomers would be highly beneficial to the scientific community.

References

3-Chloro-2-iodo-1,1,1-trifluoropropane vs other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of a suitable trifluoromethylating agent is therefore a crucial decision in the synthetic design process. This guide provides an objective comparison of 3-Chloro-2-iodo-1,1,1-trifluoropropane with other established trifluoromethylating agents, supported by experimental data and detailed protocols for key reactions.

Overview of Common Trifluoromethylating Agents

Trifluoromethylating agents can be broadly categorized based on their reactivity profile as electrophilic, nucleophilic, or radical sources of the CF₃ group. Each class of reagents offers distinct advantages and is suited for different substrate types and reaction conditions.

Reagent ClassRepresentative ExamplesNature of CF₃Typical Substrates
Electrophilic Togni's Reagents, Umemoto's Reagents"CF₃⁺"Nucleophiles (e.g., β-ketoesters, silyl enol ethers, arenes, thiols)
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)"CF₃⁻"Electrophiles (e.g., aldehydes, ketones, imines)
Radical Langlois' Reagent (CF₃SO₂Na), Trifluoromethyl Iodide (CF₃I)"•CF₃"Alkenes, (hetero)arenes

Performance Comparison of Established Trifluoromethylating Agents

The following tables summarize the performance of widely used trifluoromethylating agents in common transformations. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Trifluoromethylation of β-Ketoesters
ReagentSubstrateYield (%)Reference
Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Cyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[2]
Table 2: Trifluoromethylation of Benzaldehyde
ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)Tetrabutylammonium fluoride (TBAF)95[3]
Ruppert-Prakash Reagent (TMSCF₃)Cesium fluoride (CsF)92[3]
Table 3: Radical Trifluoromethylation of Heterocycles
ReagentSubstrateConditionsYield (%)Reference
Langlois' Reagent4-tert-ButylpyridinetBuOOH, CH₂Cl₂/H₂OHigh[4]
Togni Reagent IIndolePhotoredox catalysisLow to no yield[3]
Umemoto ReagentIndolePhotoredox catalysisLow to no yield[3]

In Focus: this compound

Currently, there is a notable lack of published experimental data detailing the use of this compound as a trifluoromethylating agent in synthetic chemistry. Its primary documentation pertains to its chemical and physical properties, safety information, and commercial availability.[5][6]

Based on its structure, this compound possesses a carbon-iodine bond, which is significantly weaker than carbon-chlorine and carbon-fluorine bonds. This suggests its potential as a precursor for a trifluoromethyl-containing radical species. Homolytic cleavage of the C-I bond, potentially initiated by light (photoredox catalysis), radical initiators, or transition metals, could generate a •CH(CH₂Cl)CF₃ radical. Subsequent fragmentation or reaction of this radical could potentially lead to the transfer of a trifluoromethyl group.

However, without experimental validation, its efficiency, substrate scope, and reaction mechanism remain speculative. Researchers interested in exploring novel trifluoromethylating agents could investigate the reactivity of this compound under various radical-promoting conditions.

Experimental Protocols for Key Trifluoromethylation Reactions

Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[3]

Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[3]

Protocol 3: Radical Trifluoromethylation of 4-tert-Butylpyridine with Langlois' Reagent

Materials:

  • 4-tert-Butylpyridine

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H₂O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms for different types of trifluoromethylation reactions.

Electrophilic_Trifluoromethylation cluster_reagents Reagents cluster_reaction Reaction Togni Togni's Reagent (Electrophilic CF₃ Source) Product Trifluoromethylated Product Togni->Product CF₃⁺ transfer Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Product

Caption: Generalized pathway for electrophilic trifluoromethylation.

Nucleophilic_Trifluoromethylation cluster_reagents Reagents cluster_reaction Reaction Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF₃) Intermediate Trifluoromethylated Alkoxide Ruppert_Prakash->Intermediate CF₃⁻ attack Electrophile Electrophile (e.g., Ketone) Electrophile->Intermediate Activator Activator (e.g., F⁻) Activator->Ruppert_Prakash generates CF₃⁻ Product Trifluoromethylated Alcohol Intermediate->Product Workup Radical_Trifluoromethylation_Photoredox cluster_cycle Photoredox Catalytic Cycle PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_excited Excited Photocatalyst [PC]* PC->PC_excited Light (hν) PC_oxidized Oxidized Photocatalyst [PC]³⁺ PC_excited->PC_oxidized CF3_radical •CF₃ Radical PC_excited->CF3_radical SET PC_oxidized->PC CF3_source CF₃ Radical Source (e.g., CF₃I) CF3_source->CF3_radical Intermediate Radical Intermediate CF3_radical->Intermediate Substrate Substrate (Arene) Substrate->Intermediate Intermediate->PC_oxidized SET Product Trifluoromethylated Product Intermediate->Product

References

A Comparative Guide to Spectroscopic Analysis for the Validation of Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, and particularly in drug development, the rigorous validation of reaction outcomes is paramount. It ensures the identity and purity of synthesized compounds, confirms reaction completion, and provides insights into reaction mechanisms. Spectroscopic techniques are the cornerstone of this validation process, offering a suite of tools to probe molecular structure and composition. This guide provides an objective comparison of four principal spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with experimental data and protocols to aid researchers in selecting the optimal method for their needs.

Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic technique is dictated by the specific information required, the nature of the analyte, and the reaction conditions. While NMR and Mass Spectrometry provide detailed structural and molecular weight information, IR and UV-Vis are often employed for monitoring the progress of a reaction by observing changes in functional groups or electronic transitions.[1][2] Often, a combination of these techniques is used to provide a comprehensive and unambiguous validation of the reaction outcome.[1]

Table 1: Performance Comparison of Spectroscopic Techniques

Technique Principle Information Obtained Relative Sensitivity Key Advantages Key Limitations
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]Detailed molecular structure, connectivity, stereochemistry, quantitative analysis.[4][5]ModerateUnparalleled for structural elucidation of organic molecules in solution.[4]Relatively low sensitivity, requires higher sample concentration, longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[6]Molecular weight, elemental composition, fragmentation patterns for structural clues.[7]Very HighExceptional sensitivity for detecting trace amounts, crucial for impurity profiling.[7][8]Can be destructive, provides limited stereochemical information on its own.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).[2][9]Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[10][11]HighFast, non-destructive, excellent for monitoring the conversion of functional groups in real-time.[12][13][14]Complex spectra in the "fingerprint region" can be difficult to interpret; not ideal for complete structure determination.[3]
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light, which causes electronic transitions.[9][15]Presence of chromophores (conjugated systems, aromatic rings), reaction kinetics, concentration (Beer-Lambert Law).[16][17]HighSimple, cost-effective, ideal for quantitative analysis and monitoring reactions involving colored compounds or chromophores.[18][19]Provides limited structural information; only applicable to UV-Vis active molecules.[11]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and reliable spectroscopic data. Below are generalized protocols for each key technique.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the basic steps for acquiring a 1D proton (¹H) NMR spectrum to validate the structure of a synthesized compound.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified, dry reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it must dissolve the compound without containing protons that would obscure the analyte's signals.[4]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis or a precise chemical shift reference is needed.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Set acquisition parameters, including the pulse sequence, number of scans, and spectral width.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the known signal of the residual solvent or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative ratios of different protons in the molecule.[5]

    • Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the molecular structure.[11]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is commonly used in drug development to confirm the molecular weight of a product and identify impurities in a crude reaction mixture.[20]

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product by dissolving a small amount (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove particulates.

  • LC-MS Analysis:

    • Set up the High-Performance Liquid Chromatography (HPLC) method, defining the mobile phases, gradient, column type, and flow rate. This step separates the components of the mixture before they enter the mass spectrometer.

    • Set up the Mass Spectrometer parameters, including the ionization mode (e.g., Electrospray Ionization - ESI), mass range (e.g., 100-1500 m/z), and polarity (positive or negative ion mode).

    • Inject the sample vial into the autosampler and begin the run.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to different components eluting from the LC column.

    • Extract the mass spectrum for each peak of interest.

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and confirm that its m/z value corresponds to the expected molecular weight of the target compound.

    • Analyze minor peaks to identify potential impurities, byproducts, or unreacted starting materials.

3. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes how to monitor a reaction's progress by observing the disappearance of a reactant's functional group and the appearance of a product's functional group.[10]

  • Background Spectrum:

    • Ensure the Attenuated Total Reflectance (ATR) crystal or sample holder is clean.

    • Acquire a background spectrum of the ambient environment (or the reaction solvent). This spectrum is automatically subtracted from the sample spectrum to remove signals from CO₂ and water vapor.

  • Initial Reactant Spectrum (Time = 0):

    • Place a small aliquot of the initial reaction mixture (before adding a key reagent or initiating the reaction) onto the ATR crystal or into the sample holder.

    • Acquire the IR spectrum.

    • Identify the characteristic absorption band(s) of the starting material's key functional group (e.g., the azide stretch at ~2100 cm⁻¹).

  • Reaction Monitoring:

    • Initiate the chemical reaction.

    • Acquire spectra at regular time intervals (e.g., every 5-10 minutes). For very fast reactions, rapid-scan capabilities may be necessary.[13]

    • Observe the decrease in the intensity of the reactant's characteristic peak and the simultaneous increase in the intensity of the product's characteristic peak (e.g., the carbonyl stretch of an amide at ~1650 cm⁻¹).

  • Validation of Completion:

    • The reaction is considered complete when the absorption band of the starting material has completely disappeared and the product's band shows no further increase in intensity over time.[10]

4. UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol is used to determine reaction kinetics by monitoring the change in concentration of a UV-active species over time.[15]

  • Wavelength Determination:

    • Acquire a full UV-Vis spectrum (a scan across a range of wavelengths) of the starting material and the expected product to identify the wavelength of maximum absorbance (λ_max) for a species whose concentration changes significantly during the reaction.

  • Calibration Curve:

    • Prepare a series of standard solutions of the analyte at known concentrations.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot Absorbance vs. Concentration to create a calibration curve. According to the Beer-Lambert law, this plot should be linear, and its slope is related to the molar absorptivity.[17]

  • Kinetic Measurement:

    • Set up the reaction directly in a cuvette inside the UV-Vis spectrophotometer, if possible, or take aliquots at fixed time intervals.

    • Set the spectrophotometer to measure absorbance at the fixed λ_max.

    • Initiate the reaction and immediately begin recording absorbance as a function of time.

  • Data Analysis:

    • Use the calibration curve to convert absorbance values to concentration values.

    • Plot concentration vs. time to determine the reaction rate.

    • Further analysis, such as plotting ln(concentration) vs. time or 1/concentration vs. time, can be used to determine the order of the reaction.[17]

Visualizing Workflows and Logic

Diagrams are essential for illustrating experimental processes and decision-making logic.

G cluster_prep Preparation & Execution cluster_analysis Analysis & Validation A Reaction Setup (Reactants, Solvent, Conditions) B Time-Point Sampling or In-situ Probe Setup A->B C Sample Preparation (Dilution, Filtration, etc.) B->C D Spectroscopic Analysis (NMR, MS, IR, or UV-Vis) C->D E Data Processing & Interpretation D->E F Outcome Validation (Structure Confirmed, Purity Assessed) E->F

Caption: General workflow for reaction outcome validation.

G start What primary information is needed? q_structure Detailed 3D Structure & Connectivity? start->q_structure Structure q_mw Molecular Weight & Formula? start->q_mw Identity q_fg Functional Group Transformation? start->q_fg Progress q_kinetics Kinetics or Concentration? start->q_kinetics Rate q_structure->q_mw No ans_nmr NMR Spectroscopy q_structure->ans_nmr Yes q_mw->q_fg No ans_ms Mass Spectrometry q_mw->ans_ms Yes q_fg->q_kinetics No ans_ir IR Spectroscopy q_fg->ans_ir Yes ans_uv UV-Vis Spectroscopy q_kinetics->ans_uv Yes (if chromophore)

Caption: Decision guide for selecting a spectroscopic technique.

G cluster_pathway Kinase Signaling Pathway cluster_drugdev Drug Development Process Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Response Cell Proliferation Kinase_B->Response Synth Kinase Inhibitor Synthesis Validation Spectroscopic Validation (Confirm Structure & Purity) Synth->Validation Validation->Kinase_A Inhibits Target

Caption: Role of validation in drug development targeting a pathway.

References

Navigating the Mechanistic Landscape of 3-Chloro-2-iodo-1,1,1-trifluoropropane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of specialized halogenated building blocks is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the mechanistic pathways and synthetic applications of 3-Chloro-2-iodo-1,1,1-trifluoropropane, offering insights into its performance against alternative reagents and detailing experimental protocols for its use.

This compound (CITP) is a versatile reagent for the introduction of the synthetically valuable 3-chloro-1,1,1-trifluoropropan-2-yl moiety into organic molecules. Its reactivity is primarily governed by the carbon-iodine bond, which is weaker than the carbon-chlorine bond, making it susceptible to both radical and nucleophilic attack. This guide will explore the predominant reaction mechanisms of CITP and compare its utility with other methods for achieving similar synthetic transformations.

Mechanistic Insights: A Tale of Two Pathways

The reactions of this compound can be broadly categorized into two main mechanistic pathways:

  • Atom Transfer Radical Addition (ATRA): This is the most common pathway, particularly for reactions with unsaturated systems like alkenes and alkynes. The reaction is typically initiated by light, heat, or a radical initiator, leading to the homolytic cleavage of the C-I bond to generate a 3-chloro-1,1,1-trifluoropropan-2-yl radical. This radical then adds to the unsaturated bond, followed by an atom transfer from another molecule of CITP to propagate the radical chain.

  • Nucleophilic Substitution: While less common, the iodine atom in CITP can be displaced by strong nucleophiles. This pathway is more likely to occur under conditions that favor ionic reactions and with nucleophiles that have a high affinity for iodine.

Comparative Analysis: CITP vs. Alternative Reagents

The primary application of CITP is the introduction of the trifluoromethyl-containing propyl group. Alternative methods to achieve similar transformations often involve different reagents and mechanistic pathways. A direct comparison is challenging due to the lack of extensive published data on CITP. However, we can infer its potential performance against established trifluoromethylating agents.

For instance, in the context of trifluoromethylation, reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used for electrophilic trifluoromethylation. These reagents deliver a "CF3+" equivalent to nucleophiles. In contrast, CITP, through a radical pathway, provides a different building block, the 3-chloro-1,1,1-trifluoropropan-2-yl group. The choice between these reagents would depend on the desired final product.

A more direct comparison can be made with other iodo-fluoroalkanes used in ATRA reactions. The reactivity of CITP in such reactions would be influenced by the stability of the generated radical and the strength of the C-I bond.

Performance Data: A Call for Further Studies

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., reaction yields, selectivity) for the reactions of this compound. The following table is presented as a template for researchers to populate as experimental data becomes available. This structured format will allow for a clear and direct comparison of CITP's performance against alternative reagents in specific transformations.

Reaction TypeSubstrateReagentCatalyst/InitiatorSolventTime (h)Temp (°C)Yield (%)Selectivity (if applicable)Reference
ATRA StyreneCITP AIBNToluene680Data not availableData not available
ATRA StyreneReagent XCatalyst YSolvent Z870Data for comparisonData for comparison
Nucleophilic Substitution Sodium AzideCITP DMF1225Data not availableData not available
Nucleophilic Substitution Sodium AzideReagent ASolvent B1030Data for comparisonData for comparison

Experimental Protocols

The following are detailed methodologies for key experimental procedures relevant to the study and application of this compound and its reactions.

General Procedure for Atom Transfer Radical Addition (ATRA) of this compound to an Alkene

Materials:

  • This compound (CITP)

  • Alkene

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., Toluene, Benzene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq.) and the chosen anhydrous solvent under an inert atmosphere.

  • Add this compound (1.2 eq.) to the stirred solution.

  • Add the radical initiator (e.g., AIBN, 0.1 eq.).

  • Heat the reaction mixture to the desired temperature (typically the decomposition temperature of the initiator, e.g., 80-100 °C for AIBN) and maintain stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired adduct.

General Procedure for the Synthesis of Vicinal Chloro-Iodo Alkanes via Electrophilic Addition of Iodine Monochloride to Alkenes (Alternative Method)

This protocol describes a general method for synthesizing chloro-iodo alkanes, which can serve as a comparative benchmark for reactions involving CITP.[1]

Materials:

  • Alkene

  • Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 eq.) in the chosen anhydrous solvent.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the iodine monochloride solution (1.05 eq.) to the stirred solution of the alkene.[1]

  • Continue stirring at 0 °C and monitor the reaction by TLC until the starting alkene is consumed.[1]

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess ICl.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

G cluster_ATRA Atom Transfer Radical Addition (ATRA) Pathway Initiation Initiation (Light/Heat) CITP CF3-CH(I)-CH2Cl Initiation->CITP generates Radical CF3-CH(•)-CH2Cl CITP->Radical Homolytic Cleavage CITP->Radical Alkene R-CH=CH2 Radical->Alkene Addition Adduct_Radical R-CH(•)-CH2-CH(CF3)-CH2Cl Alkene->Adduct_Radical Adduct_Radical->CITP Atom Transfer Product R-CH(I)-CH2-CH(CF3)-CH2Cl Adduct_Radical->Product

Caption: Proposed mechanism for the Atom Transfer Radical Addition of CITP to an alkene.

G cluster_Workflow General Experimental Workflow for ATRA Start Combine Alkene, CITP, and Solvent Initiator Add Radical Initiator Start->Initiator Heat Heat Reaction Mixture Initiator->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Cool and Concentrate Monitor->Workup Upon Completion Purify Purify Product (Chromatography/Distillation) Workup->Purify Final_Product Isolated Product Purify->Final_Product

Caption: A typical experimental workflow for an ATRA reaction involving CITP.

References

Navigating the Chemical Maze: A Comparative Guide to Computational Tools for Modeling Reactivity and Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the computational modeling of chemical reactivity and reaction pathways is an indispensable tool. Predicting the course of a chemical reaction, identifying potential byproducts, and understanding complex reaction networks can dramatically accelerate research and development. This guide provides an objective comparison of leading software and methodologies in this field, supported by performance data from benchmark studies.

The exploration of chemical reaction space is a significant challenge, traditionally relying on chemical intuition and extensive experimentation. However, the advent of powerful computational tools has revolutionized this landscape, enabling the automated discovery of reaction pathways. This guide focuses on a comparative analysis of prominent software and methods designed for this purpose, offering insights into their performance, computational cost, and underlying methodologies.

Performance Comparison of Automated Reaction Discovery Tools

The following table summarizes the performance of several key automated reaction discovery methods on a benchmark system: the unimolecular decomposition of 3-hydroperoxypropanal. This system has been used in multiple studies to compare the efficacy of different approaches in identifying all possible reaction pathways.

Software/MethodNumber of Unique Transition States (TS) FoundComputational Cost (Number of Gradient Calls)Key StrengthsKey Limitations
YARP 18~1.5 x 10^6High efficiency and comprehensive reaction coverage at significantly lower computational cost.[1]Relatively newer method, long-term and broad applicability still being established.
SC-AFIR (GRRM) 18Not explicitly reported in comparative benchmark, but generally higher than YARP.Systematic and exhaustive exploration of potential energy surfaces.[2][3]Can be computationally expensive for complex systems.[3]
Other Methods (from Grambow et al. benchmark) Varied (fewer than SC-AFIR and YARP in some cases)Generally highDiverse approaches to reaction discovery.Performance can be system-dependent; some methods may miss certain reaction pathways.[4]

Detailed Computational Methodologies

The performance of any computational chemistry software is intrinsically linked to the underlying theoretical methods and parameters employed. The benchmark studies referenced in this guide primarily utilized the following computational protocols:

General Computational Protocol for Reaction Pathway Discovery

A typical workflow for automated reaction pathway discovery involves several key steps, starting from a given reactant molecule. This process is illustrated in the workflow diagram below. The primary goal is to identify all energetically accessible transition states and the corresponding reaction products.

  • Reactant Preparation: The process begins with the optimization of the reactant's molecular geometry to a local minimum on the potential energy surface.

  • Conformational Search: For flexible molecules, a thorough conformational search is often performed to identify the lowest energy conformer, which is then used as the starting point for reaction pathway exploration.

  • Automated Reaction Path Search: This is the core step where software like YARP or GRRM (utilizing the SC-AFIR method) is employed to systematically search for transition states connected to the reactant.

  • Transition State (TS) Optimization: Once a potential transition state is identified, its geometry is optimized to a first-order saddle point on the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactant and product, an IRC calculation is performed, which traces the minimum energy path downhill from the transition state.

  • Product Optimization: The geometries of the resulting products are then fully optimized.

  • Thermochemical Analysis: Finally, vibrational frequency calculations are performed on all stationary points (reactants, transition states, and products) to obtain zero-point vibrational energies (ZPVE), thermal corrections, and to confirm the nature of each stationary point (minimum or saddle point).

Specific Methodologies from Benchmark Studies
  • YARP (Yet Another Reaction Program): The study by Zhao et al. highlights YARP's efficiency, which is achieved through a combination of a graph-based approach for enumerating potential reactions and the use of lower-cost computational methods for initial explorations before refining with higher-level theory.[1] The benchmark calculations were performed using density functional theory (DFT) with the ωB97X-D functional and the 6-31G(d) basis set.[4]

  • SC-AFIR (Single-Component Artificial Force Induced Reaction) within the GRRM (Global Reaction Route Mapping) Program: The work by Maeda et al. emphasizes the systematic and exhaustive nature of the SC-AFIR method.[2] This method applies an artificial force to induce chemical reactions, allowing for a comprehensive exploration of the potential energy surface. The level of theory used in these studies is crucial for accuracy and is often a subject of discussion and comparison in the original papers.

Visualizing the Workflow

To better understand the logical flow of a typical computational study on reaction pathways, the following diagram was generated using the DOT language.

Computational Modeling Workflow cluster_input Input Preparation cluster_discovery Automated Pathway Discovery cluster_validation Validation and Analysis cluster_output Output Reactant_Structure Define Reactant Structure Geometry_Optimization Geometry Optimization of Reactant Reactant_Structure->Geometry_Optimization Conformational_Analysis Conformational Analysis (if applicable) Geometry_Optimization->Conformational_Analysis Automated_Search Automated Reaction Path Search (e.g., YARP, SC-AFIR) Conformational_Analysis->Automated_Search TS_Identification Identify Potential Transition States Automated_Search->TS_Identification TS_Optimization Transition State Optimization TS_Identification->TS_Optimization IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation TS_Optimization->IRC_Calculation Product_Optimization Product Geometry Optimization IRC_Calculation->Product_Optimization Thermochemistry Thermochemical Analysis (ZPVE, ΔG‡) Product_Optimization->Thermochemistry Reaction_Network Construct Reaction Network Thermochemistry->Reaction_Network Kinetic_Analysis Kinetic and Thermodynamic Analysis Reaction_Network->Kinetic_Analysis

A generalized workflow for computational modeling of reactivity and reaction pathways.

References

Cost-Effectiveness Analysis of DNA Transfection Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal DNA transfection reagent is a critical decision that balances efficiency, cell viability, and cost. This guide provides a direct comparison of three popular transfection reagents: Lipofectamine™ 2000, FuGENE® HD, and Polyethylenimine (PEI), with a focus on their cost-effectiveness and performance in a common research application.

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology. The choice of transfection reagent can significantly impact experimental outcomes and budgets. While lipid-based reagents like Lipofectamine™ 2000 and FuGENE® HD are widely used for their high efficiency, they often come at a higher price point.[1][2] In contrast, Polyethylenimine (PEI) is a cationic polymer known for its cost-effectiveness, making it an attractive alternative.[1][2] This guide presents a comparative analysis of these three reagents when used to transfect HEK293 cells, a commonly used cell line in research and bioproduction.

Data Presentation

The following table summarizes the key performance indicators and cost analysis for each reagent based on publicly available data and typical experimental conditions.

FeatureLipofectamine™ 2000FuGENE® HDPolyethylenimine (PEI)
Transfection Efficiency (HEK293 cells) Up to 98%[1]High efficiency, often comparable to or exceeding Lipofectamine™ 2000[3]~70-80% or higher[1][4]
Cell Viability ~67%[1]Generally high, with low cytotoxicity noted[3]Can exhibit higher cytotoxicity, optimization is crucial
Estimated Price (per 1 mL/mg) ~$616/mL (for 1.5 mL vial)[5]~$640/mL[6]~$0.50/mg (for 1g)[7]
Typical Amount per Transfection (24-well plate) 1-2 µL0.5-1.5 µL2-4 µg
Estimated Cost per Transfection (24-well plate) ~$0.62 - $1.23~$0.32 - $0.96<$0.01

Note: Prices are estimates based on listed online prices and may vary by vendor and location. Transfection efficiency and cell viability are highly dependent on cell type, plasmid DNA, and experimental conditions.

Experimental Protocols

To achieve optimal and comparable results, a standardized protocol for transfecting HEK293 cells in a 24-well plate format is provided below.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA (e.g., expressing a reporter gene like GFP)

  • Lipofectamine™ 2000 Transfection Reagent

  • FuGENE® HD Transfection Reagent

  • Polyethylenimine (PEI) solution (1 mg/mL)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density of 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.[8]

  • Preparation of Transfection Complexes (per well):

    • Lipofectamine™ 2000:

      • In one tube, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™.

      • In a separate tube, dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.[8]

      • Combine the diluted DNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • FuGENE® HD:

      • In a sterile tube, add 48.5 µL of Opti-MEM™.

      • Add 0.5 µg of plasmid DNA.

      • Add 1 µL of FuGENE® HD directly to the diluted DNA solution (do not allow the reagent to touch the sides of the tube).

      • Mix by flicking the tube and incubate for 15 minutes at room temperature.

    • PEI:

      • In one tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

      • In a separate tube, dilute 2 µL of 1 mg/mL PEI solution in 50 µL of serum-free medium.

      • Combine the diluted DNA and PEI, vortex briefly, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 100 µL of the transfection complex drop-wise to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After incubation, assess transfection efficiency (e.g., by fluorescence microscopy for GFP expression) and cell viability (e.g., using a trypan blue exclusion assay).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing the cost-effectiveness of the three transfection reagents.

G cluster_prep Preparation cluster_transfection Transfection cluster_lipo Lipofectamine 2000 cluster_fugene FuGENE HD cluster_pei PEI cluster_analysis Analysis (24-48h post-transfection) seed_cells Seed HEK293 Cells in 24-well plate prep_dna Prepare Plasmid DNA (e.g., GFP reporter) lipo_complex Form DNA-Lipofectamine Complexes prep_dna->lipo_complex fugene_complex Form DNA-FuGENE HD Complexes prep_dna->fugene_complex pei_complex Form DNA-PEI Complexes prep_dna->pei_complex efficiency Assess Transfection Efficiency (e.g., Fluorescence Microscopy) lipo_complex->efficiency viability Determine Cell Viability (e.g., Trypan Blue Assay) lipo_complex->viability fugene_complex->efficiency fugene_complex->viability pei_complex->efficiency pei_complex->viability cost Calculate Cost per Transfection efficiency->cost viability->cost

Caption: Experimental workflow for comparing transfection reagents.

The logical flow for evaluating the cost-effectiveness of different transfection reagents is depicted in the following relationship diagram.

G reagent Transfection Reagent Choice efficiency Transfection Efficiency reagent->efficiency influences viability Cell Viability reagent->viability influences cost Reagent Cost reagent->cost determines outcome Optimal Cost-Effectiveness efficiency->outcome viability->outcome cost->outcome

Caption: Factors influencing optimal cost-effectiveness.

References

A Comparative Guide to the Environmental Impact of Pharmaceutical Synthesis and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is a cornerstone of modern healthcare, yet its environmental footprint is a growing concern. From the synthesis of active pharmaceutical ingredients (APIs) to their ultimate fate in the environment, each stage of a drug's life cycle carries ecological consequences. This guide provides a comparative analysis of the environmental impact of different synthesis routes for common pharmaceuticals and details the standardized experimental protocols for assessing their ecotoxicity.

Comparative Environmental Impact of API Synthesis

The choice of a synthetic route for an API can significantly influence its environmental impact. Greener chemistry principles, such as waste reduction, use of renewable feedstocks, and avoidance of hazardous reagents, are increasingly being adopted to mitigate these impacts. Life Cycle Assessment (LCA) is a comprehensive methodology used to quantify the environmental burdens of a product, from raw material extraction to end-of-life.

Ibuprofen

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has traditionally been synthesized via routes with significant environmental drawbacks. However, greener alternatives have been developed. A comparative LCA of three synthesis routes for ibuprofen—the BHC process, the Bogdan process, and a newer enzymatic route—highlights the potential for significant environmental improvement.[1][2][3][4]

Synthesis RouteKey Environmental ConsiderationsCarbon Footprint (kg CO2 eq per kg Ibuprofen)
BHC Process - Utilizes strong acids and hazardous reagents. - Generates significant waste.Higher (Specific values vary based on energy sources and waste treatment)
Bogdan Process - A continuous flow process that can reduce reaction times and improve efficiency.Moderate
Enzymatic Process - Utilizes enzymes as catalysts, which are biodegradable and operate under milder conditions. - Can significantly reduce waste and energy consumption.Lower (Dependent on enzyme recycling efficiency)

A key metric in assessing the environmental impact of a manufacturing process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. For ibuprofen, the PMI can range from 2 to 7, leading to considerable variations in the carbon footprint.[5] Production in regions with less carbon-intensive energy sources can also significantly reduce the overall carbon footprint.[5]

Paracetamol (Acetaminophen)

Paracetamol is another high-volume API with various synthesis routes. Greener approaches are being explored to replace traditional methods that often rely on hazardous chemicals and produce substantial waste.[6][7] A study comparing renewables-based synthesis routes for paracetamol highlighted the potential for significant improvements in Green Chemistry metrics.[6][8]

Furthermore, the environmental impact extends beyond the API synthesis to the final dosage form. A comparative LCA of paracetamol tablets and syrup revealed that the syrup formulation had a higher impact in a majority of environmental categories, including climate change and freshwater ecotoxicity.[9] This underscores the importance of considering the entire product life cycle. A novel method using genetically engineered E. coli to convert terephthalic acid from PET plastic into paracetamol presents a promising eco-friendly alternative, though it is not yet at a commercial scale.[10]

Sertraline
Atorvastatin

Atorvastatin, a cholesterol-lowering medication, is another example where green chemistry principles have been successfully applied. A "green-by-design" biocatalytic process was developed for a key intermediate in its synthesis.[15] This enzymatic approach significantly reduces the environmental impact by avoiding hazardous reagents and operating in water-based systems.[15] The overall process has a favorable E-factor (kg of waste per kg of product) of 5.8 (excluding process water).

Experimental Protocols for Environmental Impact Assessment

A crucial aspect of assessing the environmental impact of pharmaceuticals is determining their ecotoxicity. Standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are widely used for this purpose. These tests evaluate the potential of a substance to cause harm to aquatic organisms.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of freshwater algae and cyanobacteria.[16][17][18][19][20]

Methodology:

  • Test Organisms: Exponentially growing cultures of selected freshwater green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Duration: Typically 72 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance.

    • Inoculate the test solutions and control (without the test substance) with the test organisms.

    • Incubate the cultures under controlled conditions of light, temperature, and pH.

    • Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least daily.

  • Endpoint: The inhibition of growth, expressed as the average specific growth rate, is calculated. The EC50 (the concentration that causes a 50% reduction in growth) is determined.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia, a small freshwater crustacean.[21][22][23][24]

Methodology:

  • Test Organism: Young Daphnia magna (less than 24 hours old).

  • Test Duration: 48 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance.

    • Place the daphnids in the test solutions and a control.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.[25][26][27][28][29]

Methodology:

  • Test Organism: Various fish species can be used, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a series of test solutions with at least five different concentrations of the test substance.

    • Expose the fish to the test solutions and a control.

    • Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is determined.

OECD 211: Daphnia magna Reproduction Test

This test assesses the chronic toxicity of a substance on the reproductive output of Daphnia magna.[30][31][32][33][34]

Methodology:

  • Test Organism: Young female Daphnia magna (less than 24 hours old).

  • Test Duration: 21 days.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance.

    • Expose individual daphnids to the test solutions and a control.

    • Renew the test solutions regularly (semi-static or flow-through system).

    • Monitor the survival of the parent daphnids and count the number of live offspring produced.

  • Endpoint: The primary endpoint is the total number of live offspring produced per surviving parent animal. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined.

Visualizing Environmental Impact Assessment

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict key workflows and concepts in the environmental assessment of pharmaceuticals.

Environmental_Impact_Assessment_Workflow cluster_synthesis API Synthesis & Manufacturing cluster_use Drug Use & Excretion cluster_disposal Disposal cluster_environment Environmental Compartments cluster_impact Environmental Impact Assessment synthesis Synthesis Route Selection manufacturing Manufacturing Process synthesis->manufacturing Process Chemistry lca Life Cycle Assessment (LCA) synthesis->lca wastewater Wastewater Treatment Plant manufacturing->wastewater Effluent manufacturing->lca patient Patient Administration excretion Excretion of API & Metabolites patient->excretion patient->lca excretion->wastewater improper_disposal Improper Disposal of Unused Drugs improper_disposal->wastewater improper_disposal->lca surface_water Surface Water wastewater->surface_water Effluent Discharge soil Soil wastewater->soil Sludge Application groundwater Groundwater surface_water->groundwater Infiltration era Environmental Risk Assessment (ERA) surface_water->era groundwater->era soil->era ecotoxicity Ecotoxicity Testing era->ecotoxicity

Caption: Workflow for assessing the environmental impact of pharmaceuticals.

Ibuprofen_Synthesis_Comparison cluster_traditional Traditional Synthesis (e.g., BHC Process) cluster_green Greener Synthesis (Enzymatic Process) start_trad Petrochemical Feedstocks steps_trad Multiple Steps with Hazardous Reagents (e.g., Strong Acids) start_trad->steps_trad waste_trad Significant Waste Generation (High PMI) steps_trad->waste_trad ibuprofen_trad Ibuprofen steps_trad->ibuprofen_trad start_green Renewable Feedstocks (Potential) steps_green Fewer Steps with Biocatalysts (Enzymes) (Milder Conditions) start_green->steps_green waste_green Reduced Waste Generation (Lower PMI) steps_green->waste_green ibuprofen_green Ibuprofen steps_green->ibuprofen_green

Caption: Comparison of traditional vs. greener ibuprofen synthesis pathways.

Ecotoxicity_Testing_Workflow cluster_tests Standardized Ecotoxicity Tests (OECD Guidelines) cluster_endpoints Key Endpoints start Test Substance (API or Metabolite) algae OECD 201 Algal Growth Inhibition start->algae daphnia_acute OECD 202 Daphnia Acute Immobilisation start->daphnia_acute fish_acute OECD 203 Fish Acute Toxicity start->fish_acute daphnia_chronic OECD 211 Daphnia Reproduction start->daphnia_chronic ec50_algae EC50 (Growth) algae->ec50_algae ec50_daphnia EC50 (Immobilisation) daphnia_acute->ec50_daphnia lc50_fish LC50 (Mortality) fish_acute->lc50_fish noec_loec NOEC / LOEC (Reproduction) daphnia_chronic->noec_loec era Environmental Risk Assessment (PEC/PNEC Ratio) ec50_algae->era ec50_daphnia->era lc50_fish->era noec_loec->era

Caption: Experimental workflow for ecotoxicity testing of pharmaceuticals.

References

A Comparative Guide to Trifluoromethylation Strategies: Kinetic and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Trifluoromethylation Methods

The selection of an appropriate trifluoromethylation strategy depends on a multitude of factors including substrate scope, functional group tolerance, and reaction conditions. The three primary pathways—radical, nucleophilic, and electrophilic—offer distinct advantages and disadvantages.

Radical Trifluoromethylation , potentially accessible from precursors like 3-Chloro-2-iodo-1,1,1-trifluoropropane, involves the highly reactive trifluoromethyl radical. This pathway is particularly effective for the trifluoromethylation of alkenes and arenes.

Nucleophilic Trifluoromethylation typically employs reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. This method is highly effective for the trifluoromethylation of carbonyl compounds and their derivatives.

Electrophilic Trifluoromethylation utilizes reagents such as Togni's and Umemoto's reagents, which deliver a formal "CF₃⁺" equivalent. These reagents are versatile and can trifluoromethylate a broad range of nucleophiles, including carbon- and heteroatom-centered species.

Quantitative Kinetic Data

The following tables summarize key kinetic data for each trifluoromethylation pathway, allowing for a direct comparison of their reactivity with various substrates.

Table 1: Rate Constants for Radical Trifluoromethylation (CF₃• Addition to Alkenes)

AlkeneRate Constant (k_add) (M⁻¹s⁻¹)Source
α-Methylstyrene7.6 x 10⁷[1]
Indene1.5 x 10⁷[1]
Butylvinyl ether1.5 x 10⁷[1]
Allyl trimethylsilane1.2 x 10⁷[1]
1-Hexene0.54 x 10⁷[1]
Aryl-substituted vinyl triflates4.1 x 10⁶ - 5.6 x 10⁶[2]

Note: The trifluoromethyl radicals in these studies were generated from a hypervalent iodine-CF₃ reagent (Togni's reagent) via SET-reduction.[3][4]

Table 2: Kinetic Data for Nucleophilic Trifluoromethylation of 4-Fluoroacetophenone with TMSCF₃

Initiator (mol%)Reaction Time for >97% ConversionSource
KOPh (0.15 mM)Rapid[5]
TBAT (1.5 mM)Stalled[5]
TBAT (150 µM)Hours[5]

Note: The kinetics of nucleophilic trifluoromethylation are highly sensitive to the initiator and its concentration, as well as trace inhibitors.[5][6]

Table 3: Comparative Reactivity of Electrophilic Trifluoromethylating Reagents

Reagent ClassCommon ExamplesKey Characteristics
Hypervalent IodineTogni's Reagents (I and II)Commercially available, broad functional group tolerance. Reagent II is about an order of magnitude slower than reagent I in some reactions.[7]
Sulfonium SaltsUmemoto's ReagentsCan participate in both electrophilic and radical pathways.[7]
Thianthrenium SaltsTT-CF₃⁺OTf⁻Can exhibit electrophilic, radical, and nucleophilic trifluoromethylation reactivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and comparison of synthetic methods.

Protocol 1: Determination of Rate Constants for Trifluoromethyl Radical Addition to Alkenes

This protocol is adapted from the work of Studer and coworkers for determining the rate constants of CF₃• addition to alkenes using competition kinetics.[1][3]

Materials:

  • Togni's reagent (hypervalent iodine-CF₃ reagent)

  • TEMPONa ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, sodium salt)

  • TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)

  • Alkene substrate

  • Anhydrous solvent (e.g., acetonitrile)

  • ¹⁹F NMR spectrometer

Procedure:

  • Prepare stock solutions of the Togni reagent, TEMPONa, TEMPO, and the alkene in the chosen anhydrous solvent.

  • In an NMR tube, combine the solutions of the Togni reagent, TEMPONa, and TEMPO.

  • Add the alkene substrate to the mixture. The alkene should be in at least a 20-fold excess to ensure pseudo-first-order kinetics.

  • Initiate the reaction and monitor the formation of the CF₃-addition product and the side-product, TEMPOCF₃, by ¹⁹F-NMR spectroscopy.

  • Determine the relative ratio of the CF₃-addition product to TEMPOCF₃.

  • Calculate the rate constant for the trifluoromethyl radical addition to the alkene (k_add) using the known rate constant for the trapping of the CF₃• radical by TEMPO (k_trap = 8.1 x 10⁸ M⁻¹s⁻¹) and the following equation derived from competition kinetics:

    k_add = (k_trap * [Product_ratio]) / [Alkene]

    where [Product_ratio] is the ratio of the concentration of the CF₃-addition product to the concentration of TEMPOCF₃, and [Alkene] is the concentration of the alkene substrate.

Protocol 2: Kinetic Study of Nucleophilic Trifluoromethylation of a Ketone with TMSCF₃

This protocol is based on studies of anion-initiated trifluoromethylation and is designed to be monitored by stopped-flow NMR or IR spectroscopy.[5][6]

Materials:

  • Ketone substrate (e.g., 4-fluoroacetophenone)

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Initiator (e.g., potassium phenoxide (KOPh) or tetrabutylammonium triphenyldifluorosilicate (TBAT))

  • Anhydrous solvent (e.g., THF)

  • Stopped-flow NMR or IR spectrometer

Procedure:

  • Prepare stock solutions of the ketone, TMSCF₃, and the initiator in the anhydrous solvent under an inert atmosphere.

  • Equilibrate the solutions to the desired reaction temperature.

  • Load the ketone and TMSCF₃ solution into one syringe of the stopped-flow apparatus and the initiator solution into the other.

  • Rapidly mix the solutions to initiate the reaction.

  • Monitor the disappearance of the ketone and the appearance of the trifluoromethylated product in real-time using NMR or IR spectroscopy.

  • Analyze the kinetic data to determine the reaction order and rate constants. The reaction kinetics can be complex and may not follow simple first or second-order behavior.

Protocol 3: Determination of the Second-Order Rate Constant for Electrophilic Trifluoromethylation

This protocol uses a stopped-flow spectrophotometer to measure the reactivity of an electrophilic trifluoromethylating reagent with a colored nucleophile.[7]

Materials:

  • Electrophilic trifluoromethylating reagent (e.g., Togni's reagent or Umemoto's reagent)

  • Reference nucleophile (e.g., the anion of 2-methyl-1,3-indandione)

  • Anhydrous solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the electrophilic trifluoromethylating reagent in the anhydrous solvent.

  • Prepare a stock solution of the colored reference nucleophile in the anhydrous solvent.

  • Ensure the concentration of the electrophilic trifluoromethylating reagent is at least 10 times that of the nucleophile to maintain pseudo-first-order conditions.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 20 °C).

  • Load the two solutions into the separate syringes of the stopped-flow apparatus.

  • Initiate the reaction by rapidly mixing the solutions.

  • Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its maximum wavelength (λ_max) over time.

  • Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the general mechanistic pathways for each type of trifluoromethylation.

experimental_workflow_radical cluster_prep Solution Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_togni Togni Reagent mix Mix Reagents in NMR Tube prep_togni->mix prep_tempona TEMPONa prep_tempona->mix prep_tempo TEMPO prep_tempo->mix prep_alkene Alkene prep_alkene->mix monitor Monitor by ¹⁹F NMR mix->monitor ratio Determine Product Ratio monitor->ratio calculate Calculate k_add ratio->calculate

Workflow for determining the rate constant of radical trifluoromethylation.

trifluoromethylation_pathways cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway cluster_electrophilic Electrophilic Pathway start_rad CF₃-X Precursor (e.g., this compound) gen_rad Generate CF₃• start_rad->gen_rad react_rad React with Substrate (e.g., Alkene) gen_rad->react_rad product_rad Trifluoromethylated Product react_rad->product_rad start_nuc TMSCF₃ gen_nuc Activate with Initiator to generate 'CF₃⁻' start_nuc->gen_nuc react_nuc React with Substrate (e.g., Ketone) gen_nuc->react_nuc product_nuc Trifluoromethylated Product react_nuc->product_nuc start_elec Togni's or Umemoto's Reagent gen_elec Deliver 'CF₃⁺' start_elec->gen_elec react_elec React with Nucleophile gen_elec->react_elec product_elec Trifluoromethylated Product react_elec->product_elec

Generalized signaling pathways for trifluoromethylation reactions.

References

A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses.[1] As a neuraminidase inhibitor, it plays a critical role in managing seasonal epidemics and potential pandemics by preventing the release of new viral particles from infected host cells.[2][3] The strategic importance of oseltamivir has spurred significant research into diverse and efficient synthetic routes to ensure a stable supply, independent of traditional and potentially vulnerable sources.[4]

Quantitative Comparison of Synthetic Routes

The efficiency and practicality of a synthetic route are determined by several key metrics, including the number of steps, overall yield, and the nature of the starting materials. The following table summarizes these parameters for the three discussed syntheses.

Parameter Roche Industrial Route Corey Synthesis Shibasaki Synthesis
Starting Material (-)-Shikimic Acid1,3-Butadiene & Acrylic Acidmeso-Aziridine
Key Strategy Chiral Pool SynthesisAsymmetric Diels-AlderCatalytic Asymmetric Desymmetrization
Number of Linear Steps ~11~12~14
Overall Yield 17-22%~30%~1-2% (early versions)
Use of Azides Yes (in original process)NoYes
Scalability Proven (tons produced)Potentially highModerate
Key Advantage Established and optimizedAvoids shikimic acid, high yieldNovel asymmetric catalysis
Key Disadvantage Reliance on natural feedstockUse of specialized catalystLower yield, more steps

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir, developed by Gilead Sciences and scaled by Hoffmann-La Roche, historically begins with (-)-shikimic acid.[5] This starting material is a "chiral pool" molecule, meaning it possesses the required stereochemistry that is carried through the synthesis to the final product. Shikimic acid is traditionally extracted from the seeds of the Chinese star anise (Illicium verum), though production via fermentation with recombinant E. coli has also been established.[4]

The synthesis involves the formation of a key epoxide intermediate, followed by ring-opening with an azide, and subsequent functional group manipulations to yield oseltamivir.[6][7] While robust and proven on a large scale, its reliance on shikimic acid has been a point of concern regarding supply chain stability.[4]

Experimental Protocol: Key Epoxidation Step

The formation of the epoxide is a critical juncture in the Roche synthesis. The following is a representative protocol for this transformation:

  • Mesylation: The ketal-protected ethyl shikimate intermediate, possessing a free hydroxyl group at the C-5 position, is dissolved in dichloromethane.

  • Triethylamine is added as a base, and the solution is cooled.

  • Methanesulfonyl chloride (MsCl) is added dropwise to the solution, converting the hydroxyl group into a mesylate, which is an excellent leaving group.[4]

  • Epoxide Formation: Following the mesylation, a base such as potassium bicarbonate is added to the reaction mixture.

  • The base facilitates an intramolecular SN2 reaction, where the oxygen from the C-4 hydroxyl attacks the C-5 carbon, displacing the mesylate group to form the desired epoxide ring.

G cluster_start Starting Material cluster_process Key Transformations cluster_end Final Product Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Ketalization Ketalization Esterification->Ketalization Mesylation Mesylation Ketalization->Mesylation Epoxidation Intramolecular Epoxidation Mesylation->Epoxidation Azide_Opening Azide Ring-Opening Epoxidation->Azide_Opening Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Figure 1. Simplified workflow of the Roche synthesis of oseltamivir.

Route 2: The Corey Synthesis from Butadiene and Acrylic Acid

In 2006, E.J. Corey and his group developed a novel and highly efficient synthesis of oseltamivir that completely bypasses the need for shikimic acid.[8] This route begins with the inexpensive and readily available feedstocks 1,3-butadiene and acrylic acid.[8]

A key feature of this synthesis is an asymmetric Diels-Alder reaction to construct the cyclohexene core with the correct stereochemistry.[9] The synthesis is notable for avoiding the use of potentially explosive azide intermediates and achieving a higher overall yield than the commercial process.[8][9]

Experimental Protocol: Asymmetric Diels-Alder Reaction

The crucial stereochemistry-defining step of the Corey synthesis is the initial cycloaddition:

  • Acrylic acid is first converted to its 2,2,2-trifluoroethyl ester.

  • The Diels-Alder reaction is performed between 1,3-butadiene and the trifluoroethyl acrylate.

  • The reaction is catalyzed by a chiral oxazaborolidine catalyst (a CBS catalyst), which directs the dienophile to approach the diene from a specific face, thus ensuring the formation of the desired enantiomer of the cyclohexene product.[5]

  • The reaction proceeds with high yield and excellent enantioselectivity at room temperature.[9]

G cluster_start Starting Materials cluster_process Key Transformations cluster_end Final Product Butadiene 1,3-Butadiene Diels_Alder Asymmetric Diels-Alder Butadiene->Diels_Alder Acrylic_Acid Acrylic Acid Acrylic_Acid->Diels_Alder Iodolactamization Iodolactamization Diels_Alder->Iodolactamization Aziridination Aziridination Iodolactamization->Aziridination Aziridine_Opening Regioselective Aziridine Opening Aziridination->Aziridine_Opening Oseltamivir Oseltamivir Aziridine_Opening->Oseltamivir

Figure 2. Key stages in the Corey synthesis of oseltamivir.

Route 3: The Shibasaki Synthesis via Desymmetrization

Also in 2006, the research group of Masakatsu Shibasaki reported another innovative approach to oseltamivir that avoids shikimic acid.[10] This route is centered on the catalytic asymmetric desymmetrization of a meso-aziridine.[11]

The synthesis begins by creating a symmetrical (meso) aziridine and then uses a chiral catalyst to open the ring with an azide nucleophile in an enantioselective manner.[10] This key step establishes the initial stereocenter, from which the remaining stereocenters are subsequently set. While elegant in its chemical strategy, early versions of this synthesis were longer and lower-yielding compared to the Corey and Roche routes.[12]

Experimental Protocol: Catalytic Asymmetric Aziridine Ring-Opening

The core of the Shibasaki synthesis lies in the desymmetrization step:

  • A meso-aziridine, which has a plane of symmetry, is prepared.

  • The aziridine is treated with trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst system (e.g., a yttrium-based complex).[13]

  • The chiral catalyst coordinates to the aziridine and directs the incoming azide to attack one of the two chemically equivalent carbons, leading to the preferential formation of one enantiomer of the ring-opened product.[10]

  • This step effectively breaks the symmetry of the starting material and sets the absolute stereochemistry for the rest of the synthesis.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[14] This active metabolite is a potent and selective inhibitor of the influenza virus's neuraminidase enzyme.[15] Neuraminidase is a glycoprotein on the surface of the virus that is essential for the final stage of viral replication—it cleaves sialic acid residues on the host cell surface, allowing newly formed virions to be released and infect other cells.[2][14] By competitively inhibiting neuraminidase, oseltamivir carboxylate prevents this release, causing the new viruses to aggregate on the cell surface and halting the spread of the infection.[1][15]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway Entry 1. Virus Entry (Hemagglutinin-mediated) Replication 2. Viral Replication (inside Host Cell) Entry->Replication Budding 3. New Virions Bud from Cell Replication->Budding Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase Release 4. Virion Release Release->Entry Infects New Cells Oseltamivir Oseltamivir Carboxylate (Active Metabolite) Inhibition Inhibits Neuraminidase Oseltamivir->Inhibition Inhibition->Neuraminidase Aggregation Virions Aggregate on Cell Surface Neuraminidase->Release Cleaves Sialic Acid Neuraminidase->Aggregation Blocked

Figure 3. Mechanism of action of oseltamivir.

References

The Synthetic Potential of 3-Chloro-2-iodo-1,1,1-trifluoropropane: An Insight into Inferred Applications and Comparative Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with potential applications as a synthetic building block in medicinal chemistry and materials science. While direct experimental data on its specific applications are limited in publicly available literature, its structural features—a trifluoromethyl group vicinal to an iodine atom—suggest a rich and versatile reactivity profile. This guide provides a comprehensive overview of the inferred applications of this compound by drawing comparisons with structurally analogous compounds. We will explore its potential in key organic transformations, including radical additions and nucleophilic substitutions, and provide detailed experimental protocols for analogous reactions to serve as a foundational resource for future research.

Introduction: The Promise of Trifluoromethylated Building Blocks

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug discovery and materials science.[1][2] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and physicochemical properties of a parent compound.[2][3] this compound, possessing both a trifluoromethyl group and two reactive halogen atoms, represents a potentially valuable, yet underexplored, building block for the synthesis of complex fluorinated molecules.

Inferred Reactivity and Potential Applications

Based on the known chemistry of vicinal iodo-trifluoromethyl alkanes, the reactivity of this compound is expected to be dominated by two primary pathways: radical reactions involving the carbon-iodine bond and nucleophilic substitution at the secondary carbon.

Radical Reactions: Access to Complex Fluorinated Scaffolds

The relatively weak carbon-iodine bond (C-I) can be readily cleaved under thermal or photochemical conditions to generate a secondary trifluoromethylated radical. This reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A key potential application is the radical addition to alkenes and alkynes . This powerful transformation would allow for the introduction of the 3-chloro-1,1,1-trifluoropropyl moiety into a wide range of unsaturated substrates, leading to the synthesis of more complex fluorinated molecules.[4][5] The general mechanism for this process is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_Initiator Initiator Radical Initiator->Radical_Initiator Heat or Light CF3CH(I)CH2ClRadical_Initiator CF3CH(I)CH2ClRadical_Initiator CF3CH(•)CH2ClInitiator-I CF3CH(•)CH2ClInitiator-I CF3CH(I)CH2ClRadical_Initiator->CF3CH(•)CH2ClInitiator-I CF3CH(•)CH2ClAlkene CF3CH(•)CH2ClAlkene Adduct_Radical Adduct Radical CF3CH(•)CH2ClAlkene->Adduct_Radical Adduct_RadicalCF3CH(I)CH2Cl Adduct_RadicalCF3CH(I)CH2Cl ProductCF3CH(•)CH2Cl ProductCF3CH(•)CH2Cl Adduct_RadicalCF3CH(I)CH2Cl->ProductCF3CH(•)CH2Cl CF3CH(•)CH2ClCF3CH(•)CH2Cl CF3CH(•)CH2ClCF3CH(•)CH2Cl Dimer Dimerized Product CF3CH(•)CH2ClCF3CH(•)CH2Cl->Dimer CF3CH(I)CH2Cl 3-Chloro-2-iodo- 1,1,1-trifluoropropane CF3CH(•)CH2Cl Secondary Trifluoromethylated Radical Alkene Alkene/Alkyne Product Addition Product

Caption: General workflow for the radical addition of this compound.

Nucleophilic Substitution: Introduction of Diverse Functional Groups

The carbon atom bearing the iodine is a secondary carbon, making it susceptible to nucleophilic attack, likely proceeding through an S(_N)2 or S(_N)1 mechanism depending on the reaction conditions and the nucleophile.[6][7] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine the preferential leaving group in nucleophilic substitution reactions.[8] This allows for the selective introduction of a wide variety of nucleophiles at the C-2 position.

G Reactant This compound CF3CH(I)CH2Cl Product Substituted Product CF3CH(Nu)CH2Cl Reactant->Product S N 2 or S N 1 Leaving_Group Iodide Ion (I-) Nucleophile Nucleophile (Nu-)

Caption: Nucleophilic substitution pathway for this compound.

Comparative Analysis with Alternative Building Blocks

Several other trifluoromethylated building blocks are commercially available and utilized in organic synthesis. A comparison of their potential reactivity with that of this compound is summarized below.

Building BlockKey Reactive SitesPrimary ApplicationsPotential Advantages of this compound
3,3,3-Trifluoropropene Alkene double bondRadical additions, hydrofunctionalizationsThe iodo- and chloro- functionalities in the target molecule offer handles for sequential and site-selective functionalization.
3-Bromo-1,1,1-trifluoropropane Primary C-Br bondNucleophilic substitutions, Grignard reagent formationThe secondary iodide in the target molecule may exhibit different reactivity and selectivity in both radical and nucleophilic reactions.
Trifluoroiodomethane C-I bondTrifluoromethylation reactionsThe target molecule allows for the introduction of a larger, more complex fluorinated fragment.
3-Chloro-1,1,1-trifluoropropane Primary C-Cl bondNucleophilic substitutionsThe presence of the more labile C-I bond in the target molecule allows for selective reactions at the C-2 position.[9][10][11][12][13][14]

Experimental Protocols (Analogous Reactions)

While specific experimental data for this compound is unavailable, the following protocols for analogous compounds can serve as a starting point for researchers.

General Procedure for Radical Addition of a Vicinal Iodo-Trifluoromethyl Alkane to an Alkene

This protocol is adapted from general procedures for the radical addition of perfluoroalkyl iodides to alkenes.[4][5]

Materials:

  • Vicinal iodo-trifluoromethyl alkane (e.g., 2-iodo-1,1,1-trifluoroethane) (1.0 eq)

  • Alkene (1.2 - 2.0 eq)

  • Radical initiator (e.g., AIBN, 0.1 eq)

  • Anhydrous, degassed solvent (e.g., toluene, benzene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vicinal iodo-trifluoromethyl alkane, the alkene, and the solvent.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add the radical initiator to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for AIBN) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired adduct.

General Procedure for Nucleophilic Substitution of a Secondary Alkyl Iodide

This protocol is a general method for the S(_N)2 displacement of a secondary iodide.[6][15]

Materials:

  • Secondary alkyl iodide (1.0 eq)

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide) (1.1 - 1.5 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary alkyl iodide and the solvent.

  • Add the nucleophile to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the substituted product.

Conclusion and Future Outlook

While direct experimental evidence for the applications of this compound remains to be published, its structural analogy to well-studied iodo-trifluoromethyl alkanes strongly suggests its potential as a versatile building block in organic synthesis. The presence of a secondary iodide offers a handle for a range of radical and nucleophilic transformations, enabling the introduction of the 3-chloro-1,1,1-trifluoropropyl group into diverse molecular scaffolds. The differential reactivity of the C-I and C-Cl bonds could also be exploited for sequential functionalization.

Further research is warranted to explore the full synthetic utility of this compound. The experimental protocols provided for analogous reactions should serve as a valuable starting point for such investigations. The development of efficient and selective transformations utilizing this compound will undoubtedly contribute to the expanding toolbox of fluorination chemistry and facilitate the discovery of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, ensure that a well-ventilated area, such as a fume hood, is used.[1][2][3] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2][3][4] Personal protective equipment (PPE) is mandatory to prevent contact with skin and eyes.[1][2][4] In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water.[1][2][4] If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2][5][6] If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][2][6]

  • If Inhaled: Move the individual to fresh air and keep them comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[1][2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate emergency medical help.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound, based on GHS precautionary statements.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye irritation from splashes or vapors.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[3][4]To prevent skin irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or outdoors.[1][2][3] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[3]To avoid respiratory tract irritation.[1][2]

Spill and Leak Procedures

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Ensure Adequate Ventilation: Remove all sources of ignition and use non-sparking tools.[3]

  • Containment: For small spills, absorb with an inert, dry chemical absorbent such as sand, silica gel, or universal binder.[1][5] For larger spills, dike the area to prevent spreading.[1]

  • Collection: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][3][5]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Prevent the spilled chemical from entering drains or sewer systems.[3] If the product enters sewers or public waters, notify the authorities.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial. Do not dispose of this chemical in standard waste or sewer systems.[3]

  • Waste Chemical: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] All disposal activities must be in accordance with local, regional, and national regulations.[7]

  • Contaminated Packaging: Empty containers may retain residual vapors and should be handled with care.[1] Dispose of contents and containers at an approved waste disposal plant.[1][5][6] Do not pierce or burn containers, even after use.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe_check Wear Appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe_check spill Spill or Leak Occurs ppe_check->spill No no_spill Chemical Used as Intended ppe_check->no_spill Yes contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in Labeled, Sealed Container no_spill->collect_waste contain_spill->collect_waste dispose Dispose of Waste via Licensed Chemical Disposal Service collect_waste->dispose end End: Proper Disposal Complete dispose->end

References

Personal protective equipment for handling 3-Chloro-2-iodo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0). Adherence to these guidelines is critical to ensure personal safety and proper environmental management in the laboratory.

Hazard Identification and Physical Properties

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Due to its halogenated nature, specific handling precautions are required.

Physical and Chemical Properties

PropertyValueSource
CAS Number 113402-77-0[1][2][3][4]
Molecular Formula C3H3ClF3I[1]
Molecular Weight 258.407 g/mol [1]
Boiling Point Data not available. For a related compound, 3-chloro-1,1,1-trifluoropropane, the boiling point is 45 °C. This suggests that this compound is likely a volatile substance.[5]
Vapor Pressure Data not available. The volatility of similar compounds indicates a significant inhalation hazard.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. Standard laboratory attire (long-sleeved lab coat, long pants, and closed-toe shoes) is the minimum requirement and should be augmented with the specific PPE outlined below.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale and Best Practices
Hand Protection Viton® or Butyl Rubber Gloves . Double gloving is recommended.Nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
Eye and Face Protection Chemical Splash Goggles and a Face Shield .This combination provides maximum protection against splashes and vapors. Standard safety glasses are insufficient.
Respiratory Protection Air-Purifying Respirator with Organic Vapor (OV) Cartridges (Black Label) .Work should always be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or in case of ventilation failure, a respirator is necessary. Ensure proper fit testing and cartridge change schedules. For emergencies or high concentrations, a supplied-air respirator may be required.
Body Protection Chemically Resistant Apron or Lab Coat .To be worn over standard laboratory clothing for an additional layer of protection against spills.

Operational Plan: Step-by-Step Handling Procedures

Experimental Workflow Diagram

G Workflow for Handling this compound prep Preparation - Assemble all necessary equipment and PPE. - Verify fume hood certification. handling Handling and Use - Work within the fume hood sash at the lowest practical height. - Dispense and use the chemical. - Keep containers sealed when not in use. prep->handling decon Decontamination - Clean work surfaces with an appropriate solvent. - Decontaminate equipment. handling->decon disposal Waste Disposal - Segregate halogenated waste. - Transfer waste to a labeled, sealed container. decon->disposal end End of Procedure - Remove and properly dispose of PPE. - Wash hands thoroughly. disposal->end

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol

  • Preparation and Pre-handling:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary apparatus and reagents within the fume hood to minimize movement of the hazardous material.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Use:

    • Conduct all work that involves open containers of the chemical within the sash of a properly functioning chemical fume hood.

    • When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.

    • Use a chemically compatible dispensing method (e.g., glass or PTFE) to transfer the liquid.

    • In the event of a spill, immediately alert personnel in the vicinity and follow your institution's spill response procedures. For small spills within the fume hood, use an inert absorbent material.

  • Decontamination:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the interior of the fume hood with an appropriate cleaning agent.

Disposal Plan

Proper segregation and disposal of halogenated waste are crucial for environmental safety and regulatory compliance.

Waste Management Workflow

Caption: A clear workflow for the proper disposal of halogenated chemical waste.

Disposal Protocol

  • Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [2] Halogenated waste requires specific disposal methods, typically incineration at high temperatures.

    • Collect all materials contaminated with this compound, including disposable labware, gloves, and absorbent materials, as halogenated waste.

  • Containment and Labeling:

    • Use a designated, leak-proof container made of a compatible material (e.g., polyethylene) for collecting halogenated waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".

    • List all constituents of the waste container on the hazardous waste tag.

  • Storage and Disposal:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area away from incompatible materials.[5]

    • Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department for proper disposal. Do not dispose of this chemical down the drain.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.